ADX71441
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1207440-88-7 |
|---|---|
Molecular Formula |
C19H15ClF2N4O4 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27) |
InChI Key |
BQDMEJYNGXEHSW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADX71441; ADX 71441; ADX-71441 |
Origin of Product |
United States |
Foundational & Exploratory
ADX71441: A Technical Guide to its Mechanism of Action as a GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADX71441 is a potent, selective, and orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid (GABA) type B (GABAB) receptor. By binding to a site on the receptor distinct from the endogenous ligand GABA, this compound potentiates the receptor's response to GABA. This allosteric modulation offers a promising therapeutic approach, potentially providing a more refined and safer pharmacological profile compared to direct GABAB receptor agonists like baclofen. Preclinical studies have demonstrated the efficacy of this compound in a variety of models for neurological and psychiatric disorders, including alcohol use disorder, anxiety, pain, and overactive bladder. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABAB Receptor
This compound's primary mechanism of action is the positive allosteric modulation of the GABAB receptor.[1] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. As a PAM, this compound does not activate the GABAB receptor directly but enhances the receptor's response to the binding of GABA.[2] This leads to a greater and more prolonged inhibitory signal. This mechanism is believed to offer a significant advantage over orthosteric agonists by respecting the natural physiological patterns of GABA release, potentially leading to fewer side effects and a reduced likelihood of tolerance.[3]
The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal excitability. Additionally, GABAB receptor activation inhibits voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters from the presynaptic terminal.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated significant efficacy in a range of preclinical models, highlighting its therapeutic potential across several indications. The following tables summarize the key quantitative findings from these studies.
Alcohol Use Disorder
In models of alcohol consumption, this compound has been shown to reduce alcohol intake and seeking behaviors.
| Experimental Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Drinking-in-the-Dark (Binge Drinking) | Mouse | 3, 10, 30 | Dose-dependent suppression of alcohol intake, with 80% reduction at 10 and 30 mg/kg.[4] | Hwa et al., 2014[5] |
| Intermittent Access to Alcohol (Chronic Dependence) | Mouse | 3, 10, 17 | Dose-dependent suppression of alcohol intake, achieving a 70% reduction at 17 mg/kg. | Hwa et al., 2014 |
| Alcohol Self-Administration (Dependence) | Rat | 1, 3, 10, 30 (i.p.) | Dose-dependently decreased alcohol self-administration in both dependent and non-dependent rats, with higher potency in dependent animals. A >80% reduction was seen at 10 mg/kg in non-dependent rats. | Augier et al., 2017 |
| Cue- and Stress-Induced Alcohol Seeking | Rat | 3 (i.p.) | Blocked both cue- and stress-induced relapse to alcohol seeking. | Augier et al., 2017 |
Anxiety and Pain
This compound has shown anxiolytic and analgesic properties in various rodent models.
| Experimental Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Marble Burying Test (Anxiety) | Mouse | 3 | Anxiolytic-like profile observed at a minimum effective dose of 3 mg/kg. | Kalinichev et al., 2017 |
| Elevated Plus Maze (Anxiety) | Mouse, Rat | 3 | Anxiolytic-like profile observed at a minimum effective dose of 3 mg/kg in both species. | Kalinichev et al., 2017 |
| Acetic Acid-Induced Writhing (Visceral Pain) | Mouse | Not specified | Reduced visceral pain-associated behaviors. | Kalinichev et al., 2017 |
| Bladder Pain Model | Rat | Not specified (i.p.) | Produced a dose-dependent decrease in the viscero-motor response to bladder distension. | Kannampalli et al., 2017 |
Overactive Bladder
The compound has also been evaluated for its potential in treating overactive bladder.
| Experimental Model | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Furosemide-Induced Micturition | Mouse | 1, 3, 10 | p.o. | At 10 mg/kg, increased urinary latencies and reduced the number of urinary events. | Kalinichev et al., 2014 |
| Acetic Acid-Induced Overactive Bladder | Guinea Pig | 1, 3 | i.v. | Increased intercontraction interval and bladder capacity, and reduced micturition frequency. | Kalinichev et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols for key studies investigating this compound.
Alcohol Drinking Models (Hwa et al., 2014)
-
Animals: Male C57BL/6J mice.
-
Drinking-in-the-Dark (DID) Protocol:
-
Mice were singly housed with ad libitum access to food and water.
-
Three hours into the dark cycle, the water bottle was replaced with a 20% ethanol solution for 2-4 hours.
-
This procedure was repeated for three consecutive days.
-
On the fourth day, mice were administered this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 30 minutes before access to ethanol.
-
Ethanol and water consumption were measured at various time points.
-
-
Intermittent Access (IA) to Alcohol Protocol:
-
Mice had 24-hour access to two bottles, one with 20% ethanol and one with water, every other day for 4 weeks.
-
On the test day, mice received this compound (3, 10, or 17 mg/kg, p.o.) or vehicle 30 minutes before the 24-hour alcohol access period.
-
Ethanol and water intake were measured.
-
Anxiety Models (Kalinichev et al., 2017)
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Marble Burying Test (Mice):
-
Mice were individually placed in a cage containing 20 marbles evenly spaced on top of 5 cm of bedding.
-
This compound or vehicle was administered orally 60 minutes before the test.
-
The number of marbles buried (at least two-thirds covered by bedding) was counted after a 30-minute session.
-
-
Elevated Plus Maze (Mice and Rats):
-
The apparatus consisted of two open arms and two closed arms elevated above the floor.
-
Animals were administered this compound or vehicle orally 60 minutes prior to the test.
-
Each animal was placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms were recorded for 5 minutes.
-
Pharmacokinetics and Brain Penetrance
This compound is orally bioavailable and penetrates the brain, which is essential for its effects on the central nervous system. A pharmacokinetic study in male C57BL/6J mice following a single oral dose of 10 mg/kg revealed that plasma concentrations of this compound increased rapidly, reaching a peak concentration (Cmax) of 673 ± 50 ng/mL at 2 hours post-administration. The terminal half-life was estimated to be 5 hours.
Clinical Development and Future Directions
A Phase 1 clinical trial for this compound was planned, with growth hormone levels intended to be used as a biomarker for target engagement. However, in 2019, Indivior, a partner in the development of this compound for addiction, announced the cessation of its development for this indication, with a decision to focus on other GABAB PAM compounds. The future clinical development of this compound for other potential indications remains to be determined.
References
- 1. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX71441: A Technical Whitepaper on a GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71441 is a potent, selective, and orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the GABAB receptor.[1][2] As a PAM, this compound does not directly activate the GABAB receptor but rather enhances the effect of the endogenous ligand, γ-aminobutyric acid (GABA), particularly in synapses where GABA is released.[1] This mechanism of action suggests a potential for a better-tolerated therapeutic agent compared to direct GABAB receptor agonists like baclofen, which are associated with a range of side effects.[1][3] Preclinical studies have demonstrated the efficacy of this compound in a variety of models, including those for alcohol use disorder, overactive bladder, anxiety, and pain. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.
Introduction to this compound and the GABAB Receptor
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. Activation of the GABAB receptor leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a dampening of neuronal excitability.
This compound has been identified as a positive allosteric modulator of this receptor, offering a nuanced approach to enhancing GABAergic inhibition. By potentiating the effects of endogenous GABA, this compound is hypothesized to produce therapeutic effects with a potentially wider therapeutic window than orthosteric agonists.
Quantitative Data Presentation
While described as a potent and selective modulator, specific quantitative data regarding the in vitro binding affinity (Ki or Kd) and potency (EC50) of this compound are not publicly available in the reviewed scientific literature. The primary characterization of this compound confirmed its properties as a positive allosteric modulator through Schild plot and reversibility tests; however, the raw data from these experiments have not been published.
The following tables summarize the available quantitative data from key preclinical efficacy studies.
Table 1: Preclinical Efficacy of this compound in Alcohol Use Disorder Models
| Animal Model | Dosing (Oral) | Key Findings | Reference |
| Chronic Alcohol Dependence (Mice) | 3, 10, 17 mg/kg | Dose-dependent suppression of alcohol intake, with a 70% reduction at 17 mg/kg. The effect lasted for 24 hours. | |
| Binge Alcohol Drinking (Mice) | 3, 10, 30 mg/kg | Dose-dependent suppression of alcohol intake, achieving an 80% reduction at 10 and 30 mg/kg. | |
| Alcohol Self-Administration (Rats) | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration. A >80% reduction was observed at 10 mg/kg. Potency was higher in alcohol-dependent rats. |
Table 2: Preclinical Efficacy of this compound in Overactive Bladder (OAB) Models
| Animal Model | Dosing | Key Findings | Reference |
| Furosemide-induced OAB (Mice) | 1, 3, 10 mg/kg (p.o.) | 10 mg/kg increased urinary latencies and reduced the number of urinary events and total urinary volume. | |
| Acetic Acid-induced OAB (Guinea Pigs) | 1, 3 mg/kg (i.v.) | Increased intercontraction interval and bladder capacity; reduced micturition frequency. At 3 mg/kg, the micturition reflex was completely inhibited in 5 out of 10 animals. |
Table 3: Preclinical Efficacy of this compound in Anxiety and Pain Models
| Animal Model | Dosing (Oral) | Key Findings | Reference |
| Marble Burying Test (Mice) | 3 mg/kg (MED) | Anxiolytic-like profile. | |
| Elevated Plus Maze (Mice and Rats) | 3 mg/kg (MED) | Anxiolytic-like profile. | |
| Acetic Acid-induced Writhing (Mice) | Not specified | Reduced visceral pain-associated behaviors. | |
| Bladder Pain (Rats) | Not specified | Dose-dependent decrease in viscero-motor response to bladder and colorectal distension. |
Mechanism of Action and Signaling Pathways
This compound positively modulates the GABAB receptor, which is a heterodimer composed of GABAB1 and GABAB2 subunits. The binding of GABA to the GABAB1 subunit triggers a conformational change that is transmitted to the GABAB2 subunit, leading to the activation of associated Gi/o proteins. This compound is thought to bind to an allosteric site on the GABAB2 subunit, enhancing the affinity and/or efficacy of GABA binding and subsequent G-protein activation.
The activated Gi/o protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed in key preclinical studies.
In Vitro Characterization (General Methodology)
The positive allosteric modulatory effects of this compound were confirmed using Schild plot and reversibility tests. These assays are typically performed in cell lines expressing recombinant human GABAB receptors.
-
Cell Culture: HEK293 or CHO cells stably co-expressing human GABAB1 and GABAB2 subunits are commonly used.
-
Functional Assays:
-
GTPγS Binding Assay: Measures the binding of radiolabeled GTPγS to G-proteins upon receptor activation. The potency and efficacy of GABA are measured in the presence and absence of various concentrations of this compound.
-
cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production. The ability of GABA to inhibit cAMP production is assessed with and without this compound.
-
Calcium Mobilization Assay: In cells co-expressing a promiscuous G-protein (e.g., Gαqi5), receptor activation can be coupled to intracellular calcium release, which is measured using a fluorescent calcium indicator.
-
-
Data Analysis: Schild analysis is performed to determine the nature of the allosteric interaction.
In Vivo Model of Alcohol Self-Administration
The efficacy of this compound in reducing alcohol-seeking behavior was assessed in rat models of alcohol self-administration.
-
Animals: Male Wistar rats are commonly used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a reward of 20% ethanol solution.
-
Stabilization: Lever pressing for ethanol is stabilized over several weeks.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the self-administration session.
-
Testing: The number of lever presses and the amount of ethanol consumed are recorded.
-
-
Dependence Induction (for dependent models): Rats are exposed to intermittent alcohol vapor for several weeks to induce a state of dependence before the self-administration experiments.
In Vivo Model of Overactive Bladder
The effect of this compound on bladder function was evaluated in rodent models of overactive bladder.
-
Animals: Mice or guinea pigs.
-
Induction of OAB:
-
Mice: Overhydration with water followed by administration of the diuretic furosemide.
-
Guinea Pigs: Intravesical infusion of acetic acid to induce bladder irritation.
-
-
Procedure:
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intravenously (i.v.).
-
Measurement of Urinary Parameters (Mice): Animals are placed in micturition chambers, and urinary latency, frequency, and volume are monitored.
-
Cystometry (Guinea Pigs): Anesthetized animals are catheterized, and intravesical pressure is monitored to determine bladder capacity, intercontraction interval, and micturition frequency.
-
References
The Function of ADX71441 in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor. This document provides an in-depth technical overview of the function of this compound within the central nervous system (CNS). By binding to an allosteric site on the GABA-B receptor, this compound enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself. This mechanism of action offers a promising therapeutic window, potentially minimizing the side effects associated with direct GABA-B agonists. Preclinical studies have demonstrated the efficacy of this compound in a range of CNS-related disorders, including alcohol use disorder, anxiety, pain, and spasticity. This guide summarizes the key quantitative data from these studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor
This compound functions as a positive allosteric modulator of the GABA-B receptor. Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct site, thereby increasing the affinity and/or efficacy of the endogenous neurotransmitter, GABA. This modulatory role is dependent on the presence of GABA, suggesting that this compound's effects are more pronounced in regions with active GABAergic neurotransmission.
Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to a cascade of downstream signaling events. This compound enhances this process.
Preclinical Efficacy in CNS Disorders
This compound has been evaluated in several preclinical models of CNS disorders, demonstrating a broad range of potential therapeutic applications.
Alcohol Use Disorder
Preclinical studies have shown that this compound can significantly reduce excessive alcohol consumption in rodent models.
| Experimental Model | Species | Doses of this compound | Key Findings | Citation |
| Drinking-in-the-Dark (DID) | Mouse | 3, 10, 30 mg/kg (p.o.) | Dose-dependent reduction in ethanol intake; 10 and 30 mg/kg doses produced significant effects. | [1] |
| Intermittent Access to Ethanol | Mouse | 3, 10, 17 mg/kg (p.o.) | Dose-dependent suppression of alcohol intake, with up to 70% reduction at 17 mg/kg. | |
| Alcohol Self-Administration | Rat | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently suppressed alcohol self-administration, with higher potency in alcohol-dependent rats. | [2] |
| Cue- and Stress-Induced Relapse | Rat | 3, 10 mg/kg (i.p.) | Blocked both cue- and stress-induced alcohol seeking. | [2] |
This protocol is designed to model binge-like alcohol consumption.
Anxiety
This compound has demonstrated anxiolytic-like effects in standard preclinical models of anxiety.[3]
| Experimental Model | Species | Doses of this compound | Key Findings | Citation |
| Marble Burying Test | Mouse | 3 mg/kg (p.o.) | Minimum effective dose to produce anxiolytic-like effects. | [3] |
| Elevated Plus Maze Test | Mouse, Rat | 3 mg/kg (p.o.) | Minimum effective dose to produce anxiolytic-like effects in both species. |
This test is based on the rodent's natural aversion to open and elevated spaces.
Pain and Spasticity
This compound has also shown potential in models of pain and spasticity, consistent with the known roles of GABA-B receptors in these conditions.
| Experimental Model | Species | Doses of this compound | Key Findings | Citation |
| Acetic Acid-Induced Writhing Test | Mouse | Not specified | Reduced visceral pain-associated behaviors. | |
| Rotarod Test | Rat | 10 mg/kg (p.o.) | Minimum effective dose to reduce time on the rotarod, indicative of muscle-relaxant properties. |
Effects on Locomotor Activity and Body Temperature
Understanding the side-effect profile of a CNS-active compound is crucial. Studies have investigated the impact of this compound on locomotor activity and body temperature.
| Parameter | Species | Acute Dosing Effects | Sub-chronic Dosing Effects | Citation |
| Locomotor Activity | Mouse | Reduced at 10 mg/kg. | Normal activity at 30 mg/kg. | |
| Locomotor Activity | Rat | Reduced at 3 mg/kg. | Not reported. | |
| Body Temperature | Mouse, Rat | Reduced at 10 mg/kg (transient in rats). | Not reported. |
Conclusion
This compound, as a potent and selective positive allosteric modulator of the GABA-B receptor, demonstrates significant potential for the treatment of various CNS disorders. Its mechanism of action, which enhances endogenous GABAergic signaling, may offer a superior safety and tolerability profile compared to direct GABA-B agonists. The preclinical data summarized herein provide a strong rationale for further clinical investigation of this compound in conditions such as alcohol use disorder, anxiety, pain, and spasticity. The detailed experimental protocols offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of ADX71441: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADX71441 is a novel, orally bioavailable, small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. By binding to an allosteric site on the receptor, this compound enhances the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA), without directly activating the receptor itself. This mechanism of action offers the potential for a more nuanced modulation of the GABAergic system compared to direct agonists like baclofen, potentially leading to a wider therapeutic window and a more favorable side-effect profile. Preclinical studies have demonstrated the efficacy of this compound in a variety of animal models, suggesting its therapeutic potential in treating anxiety, pain, overactive bladder, and substance use disorders. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical data, and detailed experimental methodologies.
Introduction
The GABAB receptor, a metabotropic G-protein coupled receptor, is a validated therapeutic target for a range of neurological and psychiatric disorders. Direct agonists, such as baclofen, have demonstrated clinical efficacy but are often associated with dose-limiting side effects, including muscle weakness, sedation, and tolerance. Positive allosteric modulators (PAMs) of the GABAB receptor represent a promising alternative therapeutic strategy. PAMs only potentiate the effect of endogenous GABA when and where it is naturally released, thereby respecting the physiological patterns of neuronal signaling.[1]
This compound, N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide, is a novel GABAB PAM that has shown promising results in preclinical studies.[2] It is orally bioavailable and brain penetrant, making it a suitable candidate for further clinical development.[2]
Mechanism of Action
This compound is a positive allosteric modulator of the GABAB receptor. It does not bind to the orthosteric binding site of GABA but rather to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of GABA for its binding site. This potentiation of GABAergic signaling leads to the downstream activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
In vitro studies, including Schild plot and reversibility tests, have confirmed the PAM properties of this compound at the GABAB receptor.[2]
Signaling Pathway
Quantitative In Vitro Pharmacology
Quantitative data on the in vitro pharmacology of this compound, such as IC50, EC50, and Ki values from functional and binding assays, have not been reported in the reviewed publicly available literature.
| Parameter | Value | Assay Type | Reference |
| EC50 (GABA potentiation) | Not Reported | Functional Assay | - |
| IC50 | Not Reported | Functional Assay | - |
| Ki | Not Reported | Radioligand Binding Assay | - |
| pA2 | Not Reported | Schild Analysis | - |
In Vivo Pharmacology
This compound has demonstrated efficacy in a range of rodent models of anxiety, pain, and overactive bladder.
Anxiolytic-like Activity
| Model | Species | Dosing | Minimum Effective Dose (MED) | Effect | Reference |
| Marble Burying Test | Mouse | Oral | 3 mg/kg | Anxiolytic-like profile | [2] |
| Elevated Plus Maze | Mouse | Oral | 3 mg/kg | Anxiolytic-like profile | |
| Elevated Plus Maze | Rat | Oral | 3 mg/kg | Anxiolytic-like profile |
Analgesic Activity
| Model | Species | Dosing | Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | Acute Oral | Reduced visceral pain-associated behaviors | |
| Bladder Pain Model | Rat | Systemic (i.p.) | Dose-dependent decrease in viscero-motor response to bladder and colorectal distension |
Overactive Bladder (OAB) Activity
| Model | Species | Dosing | Effect | Reference |
| Diuretic-induced OAB | Mouse | 10 mg/kg p.o. | Increased urinary latency, reduced urinary events and volume | |
| Acetic Acid-induced OAB | Guinea Pig | 1 and 3 mg/kg i.v. | Increased intercontraction interval and bladder capacity, reduced micturition frequency |
Alcohol Use Disorder Models
| Model | Species | Dosing | Effect | Reference |
| Drinking-in-the-Dark (Binge Drinking) | Mouse | 3, 10, 30 mg/kg p.o. | Selective and potent reduction of ethanol drinking | |
| Intermittent Access to Ethanol (Chronic Drinking) | Mouse | 3, 10, 17 mg/kg p.o. | Selective and potent reduction of ethanol drinking | |
| Alcohol Self-Administration | Rat | 3, 10, 30 mg/kg i.p. | Dose-dependently decreased alcohol self-administration | |
| Cue- and Stress-Induced Relapse | Rat | 3, 10 mg/kg i.p. | Blocked alcohol seeking |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.
| Species | Dose | Route | Cmax | Tmax | t1/2 | Reference |
| Mouse | 10 mg/kg | Oral | 673 ± 50 ng/mL | 2 hours | ~5 hours |
Experimental Protocols
In Vitro Assays (General Methodology)
While specific protocols for this compound are not detailed in the public domain, the following represent standard methodologies for characterizing GABAB PAMs.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound, competitive binding assays would be performed using a radiolabeled GABAB receptor antagonist (e.g., [3H]CGP54626) in membranes from cells expressing recombinant human GABAB receptors or from native tissues.
-
Functional Assays (e.g., GTPγS Binding): To assess the functional potentiation of GABA, [35S]GTPγS binding assays would be conducted. The ability of this compound to shift the GABA concentration-response curve to the left (increase potency) and/or increase the maximal response (increase efficacy) would be measured.
-
Schild Analysis: To confirm the allosteric nature of the interaction and to determine the pA2 value, a Schild analysis would be performed. This involves generating multiple GABA concentration-response curves in the presence of increasing fixed concentrations of this compound.
In Vivo Behavioral Assays
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. 20-25 glass marbles are evenly spaced on the surface of the bedding.
-
Procedure: Mice are individually placed in the cage and allowed to explore for 30 minutes. The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Dosing: this compound or vehicle is administered orally at a specified time before the test.
-
Endpoint: A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.
-
Dosing: this compound or vehicle is administered orally prior to the test.
-
Endpoint: An increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.
-
Procedure: Mice are administered this compound or vehicle orally. After a set pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Endpoint: A reduction in the number of writhes indicates an analgesic effect.
Conclusion
This compound is a potent and selective GABAB receptor positive allosteric modulator with a promising preclinical profile. It has demonstrated efficacy in rodent models of anxiety, pain, overactive bladder, and alcohol use disorder, suggesting a broad therapeutic potential. Its mechanism as a PAM offers the prospect of a better safety and tolerability profile compared to direct GABAB receptor agonists. While detailed quantitative in vitro pharmacological data are not publicly available, the existing preclinical evidence strongly supports the continued investigation of this compound as a novel therapeutic agent for a range of neurological and psychiatric conditions. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ADX71441: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, this compound does not activate the GABA-B receptor directly but rather enhances the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA). This mechanism of action offers a promising therapeutic approach for various neurological and psychiatric disorders, including anxiety, pain, overactive bladder (OAB), and alcohol use disorder, with a potentially improved side-effect profile compared to direct GABA-B receptor agonists like baclofen.[1][3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor
The GABA-B receptor is a G protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. It functions as an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits. The binding of GABA to the Venus flytrap domain of the GABA-B1 subunit induces a conformational change that leads to the activation of inwardly rectifying potassium channels (GIRK) and inhibition of voltage-gated calcium channels, ultimately reducing neuronal excitability.
This compound binds to an allosteric site on the GABA-B receptor, distinct from the orthosteric GABA binding site. This binding potentiates the effect of GABA, leading to a greater physiological response for a given concentration of the endogenous agonist. This modulatory activity is a hallmark of its therapeutic potential, as it amplifies GABAergic signaling in a spatially and temporally physiological manner.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been established through a series of binding and functional assays. The following tables summarize the key quantitative data that define its potency and efficacy as a GABA-B receptor PAM.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| GTPγS Binding Assay | CHO cells expressing human GABA-B receptors | EC50 (in the presence of GABA EC20) | Data not available in public sources | Kalinichev et al., 2017 |
| IP-One Assay | HEK293 cells expressing human GABA-B receptors | EC50 (in the presence of GABA EC20) | Data not available in public sources | Kalinichev et al., 2017 |
Table 2: Efficacy of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| GTPγS Binding Assay | CHO cells expressing human GABA-B receptors | Fold-shift of GABA EC50 | Data not available in public sources | Kalinichev et al., 2017 |
| IP-One Assay | HEK293 cells expressing human GABA-B receptors | % Potentiation of GABA EC80 response | Data not available in public sources | Kalinichev et al., 2017 |
Table 3: Binding Affinity and Selectivity of this compound
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding Assay | GABA-B Receptor | Ki | Data not available in public sources | Kalinichev et al., 2017 |
| Broad Panel Screening | > 50 other receptors and ion channels | % Inhibition at 10 µM | Data not available in public sources | Kalinichev et al., 2017 |
Note: The specific quantitative data from the primary publication by Kalinichev et al. (2017) in Neuropharmacology is not publicly available in the abstract. Access to the full-text article is required to populate these tables with precise values.
Key Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a GPCR. The binding of an agonist to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. By using the non-hydrolyzable GTP analog, [35S]GTPγS, the amount of activated G protein can be quantified by measuring the incorporated radioactivity.
Experimental Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human GABA-B receptor were prepared.
-
Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Incubation: Membranes were incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GABA (e.g., EC20).
-
Reaction Initiation: The reaction was initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture was incubated for 60 minutes at 30°C.
-
Termination and Filtration: The reaction was terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Data were analyzed using non-linear regression to determine the EC50 and maximal potentiation.
Schild Plot Analysis
Schild plot analysis is a pharmacological method used to determine the affinity of a competitive antagonist and to confirm the mechanism of action of a modulator. For a PAM, a modified Schild analysis can be used to quantify the degree of potentiation.
Experimental Protocol:
-
Cell Culture: HEK293 cells expressing the human GABA-B receptor were used.
-
Functional Assay: A functional assay measuring a downstream signaling event, such as inositol monophosphate (IP1) accumulation (e.g., IP-One assay), was employed.
-
GABA Concentration-Response Curves: Concentration-response curves for GABA were generated in the absence and presence of fixed concentrations of this compound.
-
Data Analysis: The EC50 values for GABA were determined for each concentration of this compound. A plot of the log (concentration ratio - 1) versus the log concentration of this compound was constructed. The concentration ratio is the ratio of the GABA EC50 in the presence and absence of this compound. The x-intercept of this plot provides an estimate of the apparent affinity of the PAM.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor and the modulatory effect of this compound.
Caption: GABA-B receptor signaling pathway and the positive allosteric modulation by this compound.
GTPγS Binding Assay Workflow
The following diagram outlines the key steps in the GTPγS binding assay used to quantify the functional activity of this compound.
Caption: Workflow for the GTPγS binding assay to assess this compound activity.
Conclusion
The in vitro characterization of this compound has established it as a potent and selective positive allosteric modulator of the GABA-B receptor. Its ability to enhance the action of the endogenous ligand GABA provides a promising mechanism for the treatment of a range of CNS disorders. The experimental protocols and data outlined in this technical guide provide a foundation for further research and development of this and other GABA-B receptor PAMs. Further access to the complete dataset from primary publications will allow for a more detailed quantitative understanding of its pharmacological profile.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity PMID: 27889489 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ADX71441: A Novel GABAB Receptor Positive Allosteric Modulator for Anxiety
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABAB receptor, for the treatment of anxiety. The document synthesizes key findings from in vivo studies, detailing the compound's anxiolytic-like effects, the experimental protocols utilized, and the underlying signaling mechanisms.
Core Findings: Anxiolytic-like Efficacy of this compound
Preclinical studies have demonstrated that this compound exhibits significant anxiolytic-like properties in established rodent models of anxiety. The compound has been evaluated in the mouse marble burying test and the elevated plus maze (EPM) test in both mice and rats, showing a consistent reduction in anxiety-related behaviors. A key finding across these studies is a minimum effective dose (MED) of 3 mg/kg for observing these anxiolytic effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical anxiety studies of this compound.
Table 1: Effect of this compound in the Mouse Marble Burying Test
| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | Data not available in search results |
| This compound | 3 | Statistically significant reduction compared to vehicle |
| This compound | 10 | Data not available in search results |
| This compound | 30 | Data not available in search results |
Note: While the minimum effective dose is reported as 3 mg/kg, specific mean and SEM values for the number of marbles buried were not available in the provided search results.
Table 2: Effect of this compound in the Elevated Plus Maze Test (Mice)
| Treatment Group | Dose (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | Data not available in search results | Data not available in search results |
| This compound | 3 | Statistically significant increase compared to vehicle | Data not available in search results |
| This compound | 10 | Data not available in search results | Data not available in search results |
| This compound | 30 | Data not available in search results | Data not available in search results |
Note: The minimum effective dose of 3 mg/kg indicates a significant increase in open arm exploration. Specific quantitative data for all dose groups were not available in the search results.
Table 3: Effect of this compound in the Elevated Plus Maze Test (Rats)
| Treatment Group | Dose (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | - | Data not available in search results | Data not available in search results |
| This compound | 3 | Statistically significant increase compared to vehicle | Data not available in search results |
Note: A minimum effective dose of 3 mg/kg was also established in rats, signifying anxiolytic-like activity. Detailed quantitative data were not available in the provided search results.
Mechanism of Action: GABAB Receptor Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of the GABAB receptor. This means that it does not directly activate the receptor on its own but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This modulation leads to a more potent and sustained inhibitory signal upon GABA binding.
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes and signals through Gi/o proteins.[2][3] Upon activation by GABA, and potentiation by this compound, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[2]
The primary signaling cascades initiated by GABAB receptor activation include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.
-
Inhibition of Voltage-Gated Calcium (Ca2+) Channels: The Gβγ subunit can also inhibit presynaptic voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.
Caption: GABAB Receptor Signaling Pathway Activated by GABA and Potentiated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of preclinical findings. The following sections outline the methodologies for the key anxiety models used to evaluate this compound.
Marble Burying Test (Mice)
The marble burying test is used to assess anxiety-like and compulsive-like behaviors in mice.
Apparatus:
-
Standard mouse cage (e.g., 27 cm x 16.5 cm x 12.5 cm).
-
Bedding material (e.g., corncob or SANI-CHIP), approximately 4.5-5 cm deep.
-
20 glass marbles (approximately 15 mm in diameter).
Procedure:
-
Mice, typically male C57BL/6J, are acclimated to the testing room for at least 30 minutes prior to the experiment.
-
This compound or vehicle is administered orally (p.o.) at a specified time before the test.
-
Marbles are arranged in an equidistant 4x5 grid on the surface of the bedding.
-
A single mouse is placed in the cage.
-
The mouse is allowed to freely explore the cage and interact with the marbles for a 30-minute session.
-
At the end of the session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.
Measured Parameters:
-
Primary endpoint: Number of marbles buried.
Caption: Experimental Workflow for the Mouse Marble Burying Test.
Elevated Plus Maze (EPM) Test (Mice and Rats)
The EPM test is a widely used model to assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 45-80 cm).
-
Two open arms (e.g., 5 x 45 cm) and two closed arms (e.g., 5 x 45 cm with 15 cm high walls), connected by a central platform (e.g., 5 x 5 cm).
-
The apparatus is typically made of a non-reflective material like Plexiglas.
Procedure:
-
Animals (e.g., male C57BL/6J mice or Sprague-Dawley rats) are habituated to the testing room for at least 30-60 minutes before the test.
-
This compound or vehicle is administered orally (p.o.) prior to testing.
-
The animal is placed on the central platform of the maze, facing one of the closed arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is typically recorded by an overhead video camera and analyzed using tracking software.
Measured Parameters:
-
Primary endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Secondary endpoints (to assess general activity):
-
Total number of arm entries.
-
Distance traveled.
-
Caption: Experimental Workflow for the Elevated Plus Maze Test.
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic for anxiety disorders. Its anxiolytic-like effects, observed at a minimum effective dose of 3 mg/kg in multiple rodent models, are consistent with its mechanism of action as a positive allosteric modulator of the GABAB receptor. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further investigation and clinical development of this compound. Future research should aim to further elucidate the dose-response relationship and the long-term efficacy and safety of this compound.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX71441: A Positive Allosteric Modulator of the GABA-B Receptor for the Potential Treatment of Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. This whitepaper explores the preclinical evidence supporting ADX71441, a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, as a potential therapeutic agent for neuropathic pain. By potentiating the effects of the endogenous ligand GABA, this compound offers a promising mechanism to restore inhibitory tone within the central nervous system, a key factor in the pathophysiology of neuropathic pain. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, experimental methodologies, and the developmental status of this compound.
Introduction: The Unmet Need in Neuropathic Pain and the Role of GABA-B Receptors
Neuropathic pain is characterized by spontaneous and evoked pain, including hyperalgesia and allodynia. Its underlying mechanisms are complex, involving peripheral and central sensitization of nociceptive pathways. A critical element in central sensitization is the disruption of the balance between excitatory and inhibitory neurotransmission in the spinal cord dorsal horn. The GABAergic system is the primary inhibitory system in the central nervous system, and dysfunction of GABAergic signaling is strongly implicated in the pathogenesis of neuropathic pain.
GABA-B receptors, which are G-protein coupled receptors, are highly expressed in the dorsal horn of the spinal cord and play a crucial role in modulating nociceptive transmission. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a reduction of neuronal excitability and neurotransmitter release. While direct GABA-B receptor agonists like baclofen have demonstrated analgesic effects, their clinical utility is often hampered by a narrow therapeutic window and significant side effects, such as muscle weakness, sedation, and cognitive impairment.
Positive allosteric modulators (PAMs) of the GABA-B receptor, such as this compound, represent a novel therapeutic strategy. PAMs do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, GABA. This mode of action is expected to provide a more physiological and spatially restricted modulation of GABA-B receptor activity, potentially leading to an improved therapeutic index with fewer side effects compared to orthosteric agonists.
This compound: A Novel GABA-B Positive Allosteric Modulator
This compound is a potent, selective, and orally bioavailable small molecule that acts as a positive allosteric modulator of the GABA-B receptor. In vitro studies have confirmed its PAM properties, demonstrating its ability to potentiate GABA-induced signaling.[1][2] Preclinical studies have explored its therapeutic potential across a range of indications, including anxiety, spasticity, addiction, and pain.[3][4][5]
Preclinical Efficacy of this compound in Pain Models
This compound has demonstrated significant analgesic effects in various preclinical models of pain, including those with a neuropathic component.
Chronic Osteoarthritis Pain Model (Monosodium Iodoacetate - MIA)
A study in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis, a condition with a significant neuropathic pain component, demonstrated the efficacy of this compound. Oral administration of this compound produced a dose-dependent reduction in pain-related behaviors.
Table 1: Efficacy of this compound in the MIA Model of Osteoarthritis Pain
| Treatment Group | Dose (mg/kg, p.o.) | Endpoint | % Reversal of Hyperalgesia | Statistical Significance (vs. Vehicle) |
| This compound | 3 | Mechanical Hyperalgesia | Data not specified | p < 0.05 |
| This compound | 10 | Mechanical Hyperalgesia | Data not specified | p < 0.01 |
| This compound | 30 | Mechanical Hyperalgesia | Data not specified | p < 0.01 |
| Celecoxib (active control) | 30 | Mechanical Hyperalgesia | Data not specified | p < 0.01 |
Data extracted from Kalinichev et al., European Journal of Pharmacology, 2017.
Visceral Pain Model (Acetic Acid-Induced Writhing)
In a mouse model of visceral pain, acute administration of this compound significantly reduced the number of writhes induced by acetic acid, indicating its analgesic potential in this pain state.
Table 2: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 35.4 ± 2.1 | - | - |
| This compound | 3 | 24.1 ± 3.2 | 31.9 | p < 0.05 |
| This compound | 10 | 15.8 ± 2.9 | 55.4 | p < 0.01 |
| This compound | 30 | 10.2 ± 1.8 | 71.2 | p < 0.001 |
Data extracted from Kalinichev et al., Neuropharmacology, 2017.
Bladder Pain Model
A study investigating the analgesic effect of this compound in a rat model of bladder pain demonstrated that systemic administration of the compound produced a dose-dependent decrease in the viscero-motor response to urinary bladder distension. Interestingly, intrathecal administration was ineffective, suggesting a supraspinal mechanism of action for this type of pain.
Table 3: Efficacy of Systemic this compound on Viscero-motor Response to Urinary Bladder Distension in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Decrease in VMR at 60 mmHg | Statistical Significance (vs. Vehicle) |
| This compound | 1 | ~20% | Not significant |
| This compound | 3 | ~45% | p < 0.05 |
| This compound | 10 | ~60% | p < 0.01 |
Data adapted from Kannampalli et al., Neuropharmacology, 2017.
Mechanism of Action in Neuropathic Pain
The analgesic effect of this compound in neuropathic pain is believed to be mediated by its positive allosteric modulation of GABA-B receptors, leading to the restoration of inhibitory tone in key pain processing areas of the central nervous system.
Signaling Pathway of GABA-B Receptor Activation
Activation of GABA-B receptors, which are heterodimers of GABA-B1 and GABA-B2 subunits, initiates a cascade of intracellular events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, the βγ subunit of the G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
Caption: GABA-B Receptor Signaling in Neuropathic Pain.
Experimental Workflow for Preclinical Pain Models
The preclinical evaluation of this compound in pain models typically follows a standardized workflow to assess its analgesic efficacy.
Caption: Preclinical Pain Model Experimental Workflow.
Detailed Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction: Under brief isoflurane anesthesia, 2 mg of monosodium iodoacetate (MIA) in 50 µL of sterile saline is injected into the intra-articular space of the right knee. The contralateral knee receives a saline injection as a control.
-
Behavioral Testing: Mechanical hyperalgesia is assessed using an electronic von Frey apparatus. The paw withdrawal threshold (in grams) is determined by applying increasing force to the plantar surface of the hind paw.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 1% carboxymethylcellulose) and administered orally (p.o.) at various doses. A positive control, such as celecoxib, is also included.
-
Data Analysis: The paw withdrawal thresholds are measured at baseline and at various time points after drug administration. The data are typically analyzed using a two-way analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups.
Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male Swiss mice are commonly used.
-
Procedure: Mice are administered this compound or vehicle orally. After a set pretreatment time (e.g., 60 minutes), they receive an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).
-
Behavioral Assessment: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each dose of this compound compared to the vehicle-treated group. Statistical analysis is typically performed using a one-way ANOVA followed by Dunnett's test.
Developmental Status and Future Perspectives
The development of this compound for addiction was discontinued by Indivior in 2019 following an internal assessment. However, Addex Therapeutics, the originator of the compound, has stated its intention to evaluate the future development of this compound for other indications. The promising preclinical data in models of neuropathic and chronic pain suggest that this compound warrants further investigation for these debilitating conditions.
Future studies should aim to:
-
Evaluate the efficacy of this compound in a broader range of preclinical models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury).
-
Investigate the long-term efficacy and potential for tolerance development with chronic administration of this compound.
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship for analgesic effects.
-
Explore the potential for combination therapy with other classes of analgesics.
Conclusion
This compound, as a positive allosteric modulator of the GABA-B receptor, represents a promising and innovative approach for the treatment of neuropathic pain. Its mechanism of action, which enhances endogenous GABAergic signaling, offers the potential for a more favorable side effect profile compared to direct GABA-B agonists. The preclinical studies to date have demonstrated significant analgesic efficacy in relevant animal models. While the development for addiction has been halted, the compelling preclinical data in pain warrant a thorough re-evaluation of this compound as a potential novel therapeutic for the millions of patients suffering from neuropathic pain. Further investigation is crucial to fully elucidate its therapeutic potential and to pave the way for potential clinical development in this area of high unmet medical need.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Addex therapeutics :: Addex Receives Approval to Initiate a Phase 1, First–In-Man, Clinical Study for this compound [addextherapeutics.com]
- 5. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
The Role of ADX71441 in Modulating Alcohol Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective therapeutic options. Emerging preclinical evidence highlights the potential of ADX71441, a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, as a promising candidate for the treatment of alcohol dependence. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental validation of this compound in modulating alcohol-related behaviors. By enhancing the signaling of the endogenous GABAB receptor agonist, GABA, this compound offers a nuanced approach to attenuating alcohol consumption and preventing relapse, potentially with a superior side-effect profile compared to direct GABAB receptor agonists like baclofen. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction: The GABAB Receptor as a Therapeutic Target in Alcohol Use Disorder
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in the reinforcing effects of alcohol and the neuroadaptations that occur during the development of alcohol dependence.[1][2] The GABAB receptor, a metabotropic G-protein coupled receptor, has been identified as a key target for therapeutic intervention in AUD.[3][4] Activation of GABAB receptors generally leads to a reduction in neuronal excitability. The orthosteric GABAB receptor agonist, baclofen, has shown efficacy in reducing alcohol intake in both preclinical models and some clinical trials, particularly in severely dependent patients.[1] However, its clinical utility is often limited by a narrow therapeutic window and undesirable side effects such as sedation, muscle weakness, and cognitive impairment.
Positive allosteric modulators (PAMs) of the GABAB receptor represent an innovative therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site on the receptor complex and potentiate the effect of the endogenous ligand, GABA. This mechanism of action is thought to preserve the natural spatial and temporal patterns of GABAergic signaling, potentially leading to a more favorable safety and tolerability profile. This compound is a novel GABAB PAM that has demonstrated promising preclinical activity in models of AUD.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the GABAB receptor. This means it does not directly activate the receptor on its own but enhances the affinity and/or efficacy of GABA for the receptor. The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. GABA binds to the GABAB1 subunit, which induces a conformational change that allows the GABAB2 subunit to activate intracellular signaling pathways via G-proteins. This compound is believed to bind to the transmembrane domain of the GABAB2 subunit, stabilizing the active conformation of the receptor and thereby amplifying the response to GABA. This potentiation of GABAergic inhibition is thought to counteract the hyperexcitability of neuronal circuits implicated in alcohol reinforcement and withdrawal.
References
- 1. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of ADX71441 in Nicotine Addiction: An Evidence-Based Technical Review
An In-depth Analysis of a GABA-B Positive Allosteric Modulator and its Implications for Nicotine Dependence Based on Preclinical Models
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data surrounding ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor. While direct investigation of this compound in nicotine addiction models is limited, this paper synthesizes findings from alcohol addiction studies with broader research on the role of GABA-B receptor modulation in nicotine dependence. This document is intended for researchers, scientists, and drug development professionals in the field of addiction and neuroscience.
It is important to note that the development of this compound for addiction was halted by Indivior in February 2019, who chose to focus on alternative GABA-B PAM compounds.[1] This decision underscores the complexities of drug development, yet the preclinical data for this compound and related compounds remain valuable for understanding the therapeutic potential of GABA-B modulation.
Core Mechanism of Action: GABA-B Receptor Positive Allosteric Modulation
This compound functions as a GABA-B receptor PAM. Unlike direct agonists such as baclofen, which activate the receptor directly, PAMs bind to a distinct allosteric site.[2] This binding potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), only when GABA is physiologically released. This mechanism is believed to offer a more nuanced therapeutic effect with a potentially wider therapeutic window and fewer side effects compared to orthosteric agonists.[1]
This compound in Alcohol Addiction Models: A Proxy for Nicotine?
While direct data on nicotine is sparse, this compound has been evaluated in rodent models of alcohol addiction, providing valuable insights into its potential effects on substance use disorders.
Quantitative Data from Alcohol Self-Administration and Drinking Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in alcohol addiction models.
Table 1: Effect of this compound on Alcohol Self-Administration in Rats
| Dose (mg/kg, i.p.) | Change in Alcohol Reinforcers | Change in Active Lever Presses | Locomotor Activity | Reference |
| 1 | No significant effect | No significant effect | No significant effect | [3] |
| 3 | Significant decrease | Significant decrease | No significant effect | [3] |
| 10 | >80% reduction | >80% reduction | No significant effect | |
| 30 | Significant decrease | Significant decrease | Not specified |
Table 2: Effect of this compound on Binge-Like and Chronic Alcohol Drinking in Mice
| Model | Dose (mg/kg, p.o.) | Reduction in Alcohol Intake | Effect on Water Intake | Reference |
| Drinking-in-the-Dark (Binge) | 10 | Significant reduction | No effect | |
| Drinking-in-the-Dark (Binge) | 30 | Significant reduction | No effect | |
| Intermittent Access (Chronic) | 3 | Dose-dependent suppression | No effect | |
| Intermittent Access (Chronic) | 10 | Dose-dependent suppression | No effect | |
| Intermittent Access (Chronic) | 17 | ~70% reduction | No effect |
Experimental Protocols for Alcohol Addiction Models
Alcohol Self-Administration in Rats
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers with two levers.
-
Procedure:
-
Training: Rats were trained to press a lever for oral 20% ethanol solution on a fixed-ratio (FR) schedule.
-
Testing: Once stable self-administration was achieved, rats were pre-treated with this compound (1, 3, 10, or 30 mg/kg, i.p.) or vehicle before the self-administration session.
-
Measures: The number of alcohol reinforcers earned and active lever presses were recorded. Locomotor activity was also assessed to control for sedative effects.
-
Intermittent Access to Alcohol in Mice
-
Subjects: Male C57BL/6J mice.
-
Procedure:
-
Induction of Dependence: Mice were given 24-hour access to one bottle of 20% ethanol and one bottle of water, every other day for 4 weeks. This procedure escalates alcohol consumption.
-
Treatment: On the test day, mice were administered this compound (3, 10, or 17 mg/kg, p.o.) or vehicle.
-
Measures: Ethanol and water consumption were measured over 24 hours.
-
GABA-B PAMs in Nicotine Addiction Models: Building an Inferential Case
Studies with other GABA-B PAMs provide direct evidence that this class of compounds can modulate nicotine-related behaviors.
Quantitative Data from Nicotine Self-Administration Studies
Table 3: Effects of Various GABA-B PAMs on Nicotine Self-Administration in Rats
| Compound | Dose | Effect on Nicotine Self-Administration | Effect on Food-Maintained Responding | Reference |
| BHF177 | Not specified | Selectively decreased | No effect | |
| CGP7930 | Not specified | Decreased | Not assessed | |
| GS39783 | Not specified | Selectively decreased | No effect | |
| KK-92A | Not specified | Attenuated | Not specified |
Experimental Protocols for Nicotine Addiction Models
Nicotine Self-Administration in Rats
-
Subjects: Male Wistar rats.
-
Apparatus: Operant conditioning chambers.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters.
-
Training: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio or progressive-ratio schedule.
-
Treatment: After establishing stable responding, rats are pre-treated with a GABA-B PAM or vehicle.
-
Measures: The primary dependent variable is the number of nicotine infusions self-administered. Responding for a non-drug reinforcer (e.g., food) is often used as a control for non-specific behavioral effects.
-
Synthesis and Future Directions
The preclinical data strongly suggest that positive allosteric modulation of the GABA-B receptor is a viable strategy for reducing the reinforcing effects of drugs of abuse. This compound has demonstrated robust efficacy in reducing alcohol consumption and self-administration in rodents, with a notable lack of effect on water intake or general locomotor activity at effective doses.
Extrapolating from these findings and the direct evidence from other GABA-B PAMs in nicotine self-administration models, it is plausible that this compound could attenuate the reinforcing properties of nicotine. The underlying mechanism likely involves the modulation of the brain's reward circuitry. Nicotine, like other drugs of abuse, increases dopamine release in the nucleus accumbens. GABA-B receptors are inhibitory, and their potentiation by a PAM like this compound could dampen this dopamine surge, thereby reducing the rewarding effects of the drug.
Despite the promising preclinical profile of GABA-B PAMs, the discontinuation of this compound's development for addiction highlights the challenges in translating these findings to the clinic. Future research should focus on novel GABA-B PAMs with optimized pharmacokinetic and pharmacodynamic properties. Direct investigation of these compounds in robust models of nicotine self-administration, withdrawal, and relapse is essential to validate this therapeutic approach for smoking cessation.
References
- 1. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of ADX71441 for Charcot-Marie-Tooth Disease Type 1A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical data for ADX71441, a novel positive allosteric modulator (PAM) of the gamma-aminobutyric acid subtype B (GABA-B) receptor, for the potential treatment of Charcot-Marie-Tooth disease type 1A (CMT1A). This document summarizes key quantitative findings, outlines experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Introduction to this compound and its Rationale in CMT1A
Charcot-Marie-Tooth disease type 1A is a rare, hereditary demyelinating peripheral neuropathy caused by the overexpression of the Peripheral Myelin Protein 22 (PMP22) gene.[1][2][3] The resulting toxic levels of PMP22 disrupt the function of Schwann cells, leading to impaired myelination, reduced nerve conduction velocity, muscle weakness, and sensory loss.[1][4] There is currently no cure for this debilitating disease.
This compound is a potent, selective, and orally available small molecule that acts as a positive allosteric modulator of the GABA-B receptor. Unlike direct agonists like baclofen, this compound enhances the response of the GABA-B receptor to its natural ligand, GABA, thereby respecting the physiological patterns of receptor activation. Preclinical data suggests that positive modulation of the GABA-B receptor can reduce the toxic overexpression of PMP22, offering a potential therapeutic strategy to slow the progression of CMT1A.
Quantitative Data from Preclinical Studies
The efficacy of this compound in the context of CMT1A has been evaluated in a transgenic rat model that overexpresses PMP22 by 1.6-fold, closely mimicking the genetic basis of the human disease. These rats exhibit key clinical features of CMT1A, including reduced nerve conduction velocity and decreased grip strength.
Short-Term (5-Day) Dose-Response Study on PMP22 mRNA Expression
A comparative study was conducted to establish a dose-response for orally administered this compound on PMP22 mRNA expression in the transgenic CMT1A rat model. The results are summarized below.
| Treatment Group | Dose | Administration | PMP22 mRNA Expression (Fold Change ± SD) |
| CMT Vehicle | - | - | 1.6 ± 0.19 |
| This compound | 1 mg/kg | Once daily (oral) | 1.48 ± 0.26 |
| This compound | 3 mg/kg | Once daily (oral) | 0.98 ± 0.49 |
| This compound | 6 mg/kg | Once daily (oral) | 0.93 ± 0.35 |
| Baclofen | 3 mg/kg | Twice daily (oral) | 0.91 ± 0.25 |
| Data sourced from a 5-day comparative study. |
Long-Term (9-Week) Study on Neuropathic Phenotype
A longer-term study assessed the effects of this compound on multiple pathological and functional endpoints in the CMT1A rat model.
| Outcome Measure | Treatment Group | Result |
| PMP22 mRNA Expression | This compound | Down-regulated compared to vehicle-treated CMT rats |
| Myelination | This compound | Reduced amount of hypo-myelinated axons |
| Nerve Function | This compound | Increased compound muscle action potentials |
| Muscle Strength | This compound | Prevented grip strength loss |
| Results from a 9-week oral therapy study. Dosing was 10 mg/kg every other day for 5 weeks, followed by 5 mg/kg every day for 4 weeks. |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound for CMT1A.
Animal Model
-
Model: Transgenic CMT1A rat model.
-
Key Feature: 1.6-fold overexpression of the PMP22 gene.
-
Phenotype: Exhibits clinical abnormalities that mimic human CMT1A, including reduced nerve conduction velocity and lower grip strength.
Drug Administration
-
Formulation: this compound was formulated for oral administration.
-
Dosing Regimen (5-Day Study): this compound was administered once daily at doses of 1, 3, and 6 mg/kg. Baclofen was administered twice daily at 3 mg/kg.
-
Dosing Regimen (9-Week Study): this compound was administered orally at 10 mg/kg every other day for the first 5 weeks, followed by 5 mg/kg every day for the subsequent 4 weeks.
Endpoint Analysis
-
PMP22 mRNA Quantification:
-
Sciatic nerve tissue was harvested from treated and control animals.
-
Total RNA was extracted from the tissue samples.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the relative expression levels of PMP22 mRNA.
-
Expression levels were normalized to a reference housekeeping gene.
-
-
Histological Analysis of Myelination:
-
Peripheral nerve samples were collected and fixed.
-
Samples were embedded, sectioned, and stained (e.g., with osmium tetroxide or toluidine blue) to visualize myelin sheaths.
-
The number of hypo-myelinated axons was quantified using microscopy and image analysis software.
-
-
Electrophysiology (Compound Muscle Action Potentials - CMAP):
-
Stimulating electrodes were placed on the sciatic nerve.
-
Recording electrodes were placed on the corresponding muscle belly.
-
The nerve was stimulated with a single electrical pulse, and the resulting muscle action potential was recorded.
-
The amplitude of the CMAP was measured as an indicator of nerve-muscle connectivity and function.
-
-
Grip Strength Test:
-
A grip strength meter was used to assess forelimb and/or hindlimb muscle strength.
-
The rat was allowed to grasp a bar or grid, and the peak force exerted before release was recorded.
-
Measurements were typically taken multiple times and averaged.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the preclinical studies.
Caption: Proposed mechanism of action of this compound in CMT1A.
Caption: Workflow for preclinical evaluation of this compound in CMT1A.
Conclusion and Future Directions
The preliminary preclinical data for this compound in a validated transgenic rat model of CMT1A are promising. The findings demonstrate that this compound can effectively reduce the overexpression of PMP22 mRNA, leading to improvements in myelination, nerve function, and muscle strength. These results support the hypothesis that positive allosteric modulation of the GABA-B receptor is a viable therapeutic strategy for CMT1A.
Following these preclinical successes, this compound received approval to initiate a Phase 1 first-in-man clinical study in 2013, with plans to advance to Phase 2a testing in CMT1A patients. Further collaborations, such as with the Charcot-Marie-Tooth Association, have been established to continue the evaluation of GABA-B PAMs in preclinical models of CMT1A. The progression of this compound or other GABA-B PAMs into clinical trials will be crucial to determine their safety and efficacy in the human population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Addex therapeutics :: Addex and the Charcot-Marie-Tooth Association enter collaboration to advance this compound in Charcot-Marie-Tooth 1A disorder [addextherapeutics.com]
- 3. Addex and the Charcot-Marie-Tooth Association enter [globenewswire.com]
- 4. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
Early-stage research on ADX71441 for overactive bladder
An In-depth Technical Guide to the Early-Stage Research of ADX71441 for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a symptom-based condition characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urgency urinary incontinence.[1] Current pharmacological treatments, primarily antimuscarinics and β3-adrenoceptor agonists, are often limited by partial efficacy and significant side effects, leading to poor patient adherence.[1][2] This has spurred research into novel therapeutic targets. One such target is the γ-aminobutyric acid subtype B (GABA-B) receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[2][3] While the direct GABA-B agonist baclofen has shown some efficacy in reducing detrusor overactivity, its clinical utility for OAB is hampered by a significant side-effect profile.
This technical guide focuses on the early-stage, preclinical research of this compound, a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor. As a PAM, this compound does not activate the receptor directly but rather enhances the affinity and/or efficacy of the endogenous agonist, GABA. This approach offers the potential for a more localized and physiological modulation of GABA-B signaling, which may translate to an improved safety profile compared to direct agonists. The following sections detail the preclinical efficacy data, experimental methodologies, and the proposed mechanism of action of this compound in validated rodent models of OAB.
Core Mechanism of Action: GABA-B Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of the GABA-B receptor. Unlike orthosteric agonists like baclofen which directly bind to the primary GABA binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that potentiates the effect of GABA. The proposed mechanism leads to an enhanced inhibitory signal upon GABA binding, which, in the context of bladder control, is thought to suppress aberrant neuronal signaling responsible for detrusor overactivity. The therapeutic potential of GABA-B PAMs lies in their ability to amplify endogenous GABAergic tone only when and where GABA is being released, potentially offering a more refined therapeutic effect with fewer side effects than direct agonists.
Preclinical Efficacy in OAB Models
This compound has demonstrated significant efficacy in normalizing bladder function in two distinct rodent models of overactive bladder.
Diuretic Stress-Induced OAB Model in Mice
In a model where OAB is induced by overhydration and a diuretic challenge, orally administered this compound showed a dose-dependent improvement in urinary parameters. The efficacy of the 10 mg/kg dose was comparable to the standard OAB treatment, oxybutynin. Notably, this compound was well-tolerated and did not produce significant effects on motor coordination or body temperature at efficacious doses, unlike oxybutynin.
Table 1: Effects of this compound in a Mouse Model of OAB
| Treatment Group | Dose (p.o.) | Key Outcomes | Citation |
|---|---|---|---|
| This compound | 10 mg/kg | Increased urinary latency, reduced number of urinary events, reduced total and average urinary volumes. | |
| Oxybutynin | 100 mg/kg | Efficacy magnitude similar to 10 mg/kg this compound. |
| Vehicle | 1% CMC | Control group for comparison. | |
Acetic Acid-Induced OAB Model in Guinea Pigs
In a more direct model of bladder irritation and overactivity induced by intravesical acetic acid, intravenous this compound demonstrated robust and dose-dependent effects on key cystometric parameters, indicating a suppression of detrusor overactivity.
Table 2: Effects of this compound on Cystometric Parameters in a Guinea Pig Model of OAB
| Treatment Group | Dose (i.v.) | Intercontraction Interval (ICI) | Bladder Capacity (BC) | Micturition Frequency (MF) | Additional Observations | Citation |
|---|---|---|---|---|---|---|
| This compound | 1 mg/kg | Increased | Increased | Reduced | Significantly decreased micturition frequency compared to vehicle. | |
| This compound | 3 mg/kg | Increased | Increased | Reduced | Completely inhibited micturition reflex and induced overflow incontinence in 50% of animals. | |
| Baclofen | 1 mg/kg | Slightly Increased | Slightly Increased | Slightly Reduced | - |
| Vehicle | - | Baseline | Baseline | Baseline | - | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The key experimental workflows are outlined below.
Mouse Diuretic Stress Model Protocol
This protocol is designed to induce a state of high urine output, thereby stressing the bladder and revealing OAB-like symptoms.
-
Animal Model : Male C57BL/6J mice are used.
-
Drug Administration : Animals are treated orally (p.o.) with either vehicle (1% Carboxymethylcellulose), this compound (1, 3, or 10 mg/kg), or a comparator drug like oxybutynin (100 mg/kg).
-
OAB Induction : Post-treatment, mice are overhydrated with water and then challenged with the diuretic furosemide to induce rapid urine production.
-
Data Collection : Mice are placed into specialized micturition chambers that monitor and record urinary parameters.
-
Endpoints : Key parameters measured include urinary latency (time to first urination), the total number of urinary events, and the total and average volume of urine voided over a set period.
Guinea Pig Acetic Acid Model Protocol
This protocol uses a chemical irritant to induce bladder hypersensitivity and detrusor overactivity, mimicking inflammatory OAB conditions.
-
Animal Model : Guinea pigs are used.
-
Surgical Preparation : Animals are anesthetized, and a catheter is inserted into the bladder via the urethra for infusion and pressure monitoring.
-
OAB Induction : A dilute solution of acetic acid is infused intravesically into the bladder to induce irritation and bladder overactivity.
-
Stabilization & Baseline : A stabilization period follows, during which baseline cystometric parameters are recorded.
-
Drug Administration : this compound (1 or 3 mg/kg) or baclofen (1 mg/kg) is administered intravenously (i.v.).
-
Data Collection : Cystometrogram (CMG) recordings are continuously monitored post-drug administration.
-
Endpoints : The primary endpoints are changes in intercontraction interval (ICI), bladder capacity (BC), and micturition frequency (MF).
Supraspinal Mechanism in Bladder Nociception
Further research in rat models of bladder pain has provided insight into the site of action for this compound's effects. Studies measuring the viscero-motor response (VMR) to urinary bladder distension found that systemically administered this compound produced a dose-dependent analgesic effect. However, this effect was not observed with intrathecal administration, nor did the drug attenuate responses of peripheral pelvic nerve afferent fibers. In contrast, intracerebroventricular administration did decrease the VMR to bladder distension. These findings strongly suggest that this compound modulates bladder nociception primarily through its action at supraspinal sites (i.e., in the brain), rather than at the spinal cord or peripheral nerves.
Conclusion and Future Directions
The early-stage, preclinical data for this compound provide a strong rationale for its development as a treatment for overactive bladder. As a GABA-B PAM, it has demonstrated efficacy in validated rodent models, normalizing key urinary parameters and showing effects comparable to or exceeding those of standard treatments. The mechanism of positive allosteric modulation presents a promising strategy to achieve therapeutic benefit while potentially mitigating the side effects associated with direct GABA-B agonists. Furthermore, evidence pointing to a supraspinal site of action for its analgesic effects suggests a role in modulating the sensory and central processing aspects of bladder control and discomfort. While this compound has received regulatory approval for Phase I clinical studies, further clinical investigation is necessary to confirm these promising preclinical findings in humans and to fully characterize its safety and efficacy profile for the treatment of OAB.
References
- 1. Poor adherence to overactive bladder medication signifies need for novel drugs - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Addex therapeutics :: Addex Reports Positive Preclinical Data for GABA-BR PAM Oral Small Molecule in Overactive Bladder [addextherapeutics.com]
- 3. wjgnet.com [wjgnet.com]
An In-depth Technical Guide to the Target Binding and Receptor Interaction of ADX71441
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. As an allosteric modulator, this compound does not bind to the orthosteric site where the endogenous ligand GABA binds, but rather to a distinct site on the receptor complex. This interaction potentiates the effect of GABA, enhancing the receptor's signaling cascade upon activation by its natural ligand. This document provides a comprehensive overview of the in vitro studies characterizing the target binding and receptor interaction of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.
Target Receptor: GABA-B
The primary molecular target of this compound is the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is required for receptor trafficking to the cell surface and for G-protein coupling. Upon activation, the GABA-B receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels.
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of the GABA-B receptor. This means that it enhances the affinity and/or efficacy of the endogenous agonist, GABA. By binding to an allosteric site on the receptor, this compound induces a conformational change that facilitates the binding of GABA to its orthosteric site and/or improves the efficiency of G-protein coupling and subsequent downstream signaling. This modulatory activity is dependent on the presence of GABA; in the absence of the endogenous agonist, this compound has no intrinsic agonist activity. This mechanism of action offers a potential therapeutic advantage over orthosteric agonists by preserving the natural temporal and spatial dynamics of GABAergic signaling.
Quantitative Analysis of Receptor Interaction
The positive allosteric modulatory effects of this compound on the GABA-B receptor have been characterized using various in vitro functional assays. While specific quantitative data from the primary literature is proprietary, the following tables summarize the types of data generated from these studies.
Table 1: Functional Potency of this compound in Potentiating GABA-Mediated Response
| Assay Type | Cell Line | Measurement | Key Parameter | Reported Value | Reference |
| GTPγS Binding Assay | HEK293 (expressing human GABA-B receptor) | Stimulation of [³⁵S]GTPγS binding in the presence of a fixed concentration of GABA. | EC₅₀ of this compound | Potent (specific value not publicly available) | (Kalinichev et al., 2017) |
Table 2: Effect of this compound on GABA Potency (Schild Analysis)
| Assay Type | Cell Line | Measurement | Key Parameter | Reported Outcome | Reference |
| Functional Assay (e.g., GTPγS or second messenger) | HEK293 (expressing human GABA-B receptor) | Leftward shift of the GABA concentration-response curve in the presence of fixed concentrations of this compound. | Fold Shift | Significant potentiation of GABA potency | (Kalinichev et al., 2017) |
Experimental Protocols
The following sections describe the general methodologies employed in the in vitro characterization of this compound.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for the stable or transient expression of recombinant human GABA-B receptors (both GABA-B1 and GABA-B2 subunits).
-
Transfection: Cells are transfected with expression vectors encoding the human GABA-B1 and GABA-B2 subunits using standard transfection methods (e.g., calcium phosphate precipitation or lipid-based transfection reagents).
-
Culture Conditions: Transfected cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents (if applicable) in a humidified incubator at 37°C and 5% CO₂.
Membrane Preparation
-
Cell Lysis: Cultured HEK293 cells expressing GABA-B receptors are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., Tris-HCl) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use in binding or functional assays. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to a receptor of interest.
-
Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its irreversible binding to the activated Gα-subunit, and the accumulated radioactivity is proportional to the extent of receptor activation.
-
Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Procedure:
-
Cell membranes expressing GABA-B receptors are incubated in the assay buffer with [³⁵S]GTPγS, a fixed concentration of GABA (e.g., EC₂₀), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted against the concentration of this compound to determine its EC₅₀ for potentiating the GABA-stimulated response.
Schild Analysis for Allosteric Modulation
Schild analysis is used to quantify the effect of an allosteric modulator on the potency of the orthosteric agonist.
-
Procedure:
-
Full concentration-response curves for GABA are generated in a functional assay (e.g., GTPγS binding) in the absence and presence of several fixed concentrations of this compound.
-
The EC₅₀ values for GABA are determined for each condition.
-
-
Data Analysis: The fold shift in the GABA EC₅₀ value is calculated for each concentration of this compound. A plot of the log (concentration ratio - 1) versus the log concentration of this compound can be constructed to further characterize the allosteric interaction.
Visualizations
Signaling Pathway of GABA-B Receptor and this compound
Caption: GABA-B receptor signaling pathway and the modulatory action of this compound.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for determining the effect of this compound using a GTPγS binding assay.
Logical Relationship in Schild Analysis
Caption: Logical workflow for Schild analysis to quantify allosteric modulation.
Conclusion
This compound is a potent and selective positive allosteric modulator of the GABA-B receptor. In vitro studies have confirmed its ability to enhance the function of the GABA-B receptor in the presence of its endogenous agonist, GABA. The methodologies described herein, including functional assays such as GTPγS binding and Schild analysis, are fundamental to characterizing the allosteric modulatory properties of compounds like this compound. This technical guide provides a foundational understanding of the target binding and receptor interaction profile of this compound for professionals in the field of drug discovery and development.
Methodological & Application
ADX71441 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, orally bioavailable, positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] As a PAM, this compound does not directly activate the GABA-B receptor but rather potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This mechanism of action offers the potential for a more nuanced modulation of the GABAergic system compared to direct agonists, potentially leading to a better safety and tolerability profile. Preclinical in vivo studies have demonstrated the efficacy of this compound in various models, particularly those related to alcohol use disorder. These studies have shown that this compound can reduce excessive alcohol consumption in animal models.[1][2][3]
This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on published preclinical research. It is intended to guide researchers in designing and executing experiments to further evaluate the pharmacological properties of this compound.
Mechanism of Action: GABA-B Receptor Signaling Pathway
This compound enhances the signaling of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. The binding of GABA to the receptor, potentiated by this compound, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, resulting in a net inhibitory effect on neuronal activity.
Caption: GABA-B receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Models of Alcohol Consumption
| Animal Model | Species | Doses (mg/kg, p.o.) | Key Findings | Reference |
| Drinking-in-the-Dark (DID) | Mouse (C57BL/6J) | 3, 10, 30 | Dose-dependent reduction in ethanol intake. At 10 and 30 mg/kg, approximately 70-80% reduction. | |
| Intermittent Access to Ethanol (IA) | Mouse (C57BL/6J) | 3, 10, 17 | Dose-dependent suppression of alcohol intake, with up to 70% reduction at 17 mg/kg. | |
| Alcohol Self-Administration | Rat | 1, 3, 10 | Dose-dependently suppressed alcohol self-administration. A >80% reduction at 10 mg/kg. | |
| Cue- and Stress-Induced Relapse | Rat | Not specified | Blocked both cue- and stress-induced alcohol seeking. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg, p.o. | Male C57BL/6J mice | |
| Tmax (Time to Peak Plasma Concentration) | 2 hours | ||
| Cmax (Peak Plasma Concentration) | 673 ± 50 ng/mL | ||
| Plasma Concentration at 4h | ~72% of Cmax | ||
| Plasma Concentration at 24h | ~5% of Cmax | ||
| Terminal Half-life (t1/2) | ~5 hours |
Experimental Protocols
Drinking-in-the-Dark (DID) Model of Binge-like Alcohol Consumption
This model is used to assess the effects of a compound on binge-like ethanol drinking behavior in mice.
Materials:
-
Male C57BL/6J mice
-
Standard laboratory chow and water
-
20% (w/v) ethanol solution in tap water
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose (CMC) in water)
-
Drinking bottles (e.g., 50 ml centrifuge tubes with sipper tubes)
Procedure:
-
Habituation: House mice individually and allow them to acclimate to the housing conditions for at least one week.
-
DID Procedure:
-
Three hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a limited period.
-
On days 1, 2, and 3, allow access to ethanol for 2 hours.
-
On day 4, allow access to ethanol for 4 hours.
-
-
Drug Administration:
-
On the fourth day of the DID procedure, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) prior to the ethanol access period.
-
-
Data Collection:
-
Measure the volume of ethanol consumed at regular intervals (e.g., every hour) during the 4-hour access period.
-
Calculate the amount of ethanol consumed in g/kg of body weight.
-
Monitor for any behavioral changes or signs of toxicity.
-
Caption: Experimental workflow for the Drinking-in-the-Dark (DID) model.
Intermittent Access (IA) to Ethanol Model of Long-Term Excessive Drinking
This model is designed to induce a state of excessive, voluntary ethanol consumption in mice, mimicking aspects of long-term, heavy drinking.
Materials:
-
Male C57BL/6J mice
-
Standard laboratory chow and water
-
20% (w/v) ethanol solution in tap water
-
This compound
-
Vehicle (e.g., 1% CMC in water)
-
Two drinking bottles per cage
Procedure:
-
Habituation: Individually house mice and acclimate them to the two-bottle choice paradigm with two bottles of water for one week.
-
IA Procedure:
-
For 4 weeks, provide mice with 24-hour access to one bottle of 20% ethanol and one bottle of water, three times a week (e.g., Monday, Wednesday, Friday).
-
On the other days of the week, provide two bottles of water.
-
-
Drug Administration:
-
After the 4-week IA period, administer this compound (e.g., 3, 10, 17 mg/kg) or vehicle orally (p.o.) before an ethanol access session.
-
-
Data Collection:
-
Measure the volume of ethanol and water consumed over the 24-hour access period.
-
Calculate ethanol preference (volume of ethanol consumed / total volume of fluid consumed).
-
Calculate the amount of ethanol consumed in g/kg of body weight.
-
Caption: Experimental workflow for the Intermittent Access (IA) to ethanol model.
Conclusion
This compound has demonstrated significant potential in preclinical in vivo models for reducing excessive alcohol consumption. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound and other GABA-B receptor positive allosteric modulators. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and outcome measures, will be crucial for advancing our understanding of this promising class of compounds.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving ADX71441 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor. As a PAM, this compound does not directly activate the GABA-B receptor but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This mechanism of action makes this compound a valuable tool for studying the physiological roles of the GABA-B receptor and a potential therapeutic agent for various neurological and psychiatric disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the dissolution of this compound and an overview of its mechanism of action.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is the first step in preparing it for cell culture experiments. While readily soluble in organic solvents, its aqueous solubility is limited. For in vivo studies, this compound has been formulated as a suspension in 1% carboxymethyl cellulose (CMC) in saline or water for oral administration[1]. For intravenous administration in some animal models, it was dissolved in a 50/50 mixture of polyethylene glycol 400 (PEG400) and saline due to incomplete solubility in saline alone[2].
For in vitro cell culture applications, a common and effective method is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [3][4] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.1% - 0.5% (v/v) | [3] |
| Stock Solution Storage | -20°C or -80°C for long-term storage | General laboratory practice |
| Appearance | Solid | N/A |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's documentation to ensure accurate calculations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Perform serial dilutions if necessary. For very low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium to ensure accurate pipetting.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final DMSO concentration does not exceed 0.5%. Ideally, the concentration should be kept at or below 0.1%. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
Gently mix the working solution before adding it to the cells.
Mechanism of Action: GABA-B Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-B receptor. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that is a heterodimer composed of two subunits: GABA-B1 and GABA-B2. Upon binding of the endogenous agonist GABA to the GABA-B1 subunit, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein (Gαi/o). This compound binds to a different site on the receptor, enhancing the affinity and/or efficacy of GABA.
The activated Gαi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effector proteins:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit the opening of voltage-gated Ca2+ channels, which reduces calcium influx and subsequently inhibits neurotransmitter release from presynaptic terminals.
Caption: GABA-B Receptor Signaling Pathway modulated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow for using this compound in cell culture.
Conclusion
The successful use of this compound in cell culture experiments hinges on its proper dissolution and the careful control of the final solvent concentration. By preparing a concentrated stock solution in DMSO and subsequently diluting it in the cell culture medium to a final DMSO concentration at or below 0.1-0.5%, researchers can confidently investigate the modulatory effects of this compound on the GABA-B receptor signaling pathway. Adherence to these protocols will ensure the generation of accurate and reproducible data, contributing to a better understanding of GABA-B receptor pharmacology.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ADX71441 in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor, in various rodent models of pain. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic potential of this compound.
Mechanism of Action: GABAB Receptor Modulation
This compound is a selective positive allosteric modulator of the GABAB receptor.[1][2] Unlike direct agonists, PAMs like this compound do not activate the receptor themselves but enhance the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).[3] This modulation leads to a more physiological potentiation of the GABAB receptor's inhibitory effects on neuronal transmission, which is beneficial in models of anxiety, pain, and spasticity.[1] The GABAB receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and modulates calcium and potassium channels, ultimately leading to a reduction in neuronal excitability.
Recommended Dosages of this compound in Rodent Pain Models
The following tables summarize the effective dosages of this compound observed in various preclinical pain models.
Table 1: Visceral Pain Model
| Animal Model | Pain Induction | Route of Administration | Effective Dose Range | Observed Effect |
| Mouse | Acetic Acid-Induced Writhing | Oral (p.o.) | 3 - 30 mg/kg | Dose-dependent reduction in writhing behavior.[1] |
Table 2: Osteoarthritis Pain Model
| Animal Model | Pain Induction | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Monosodium Iodoacetate (MIA) | Oral (p.o.) | 0.3 - 15 mg/kg | Statistically significant anti-hyperalgesic effects. |
Table 3: Bladder Pain Model
| Animal Model | Pain Induction | Route of Administration | Effective Dose | Observed Effect |
| Rat | Urinary Bladder Distension (UBD) | Intraperitoneal (i.p.) | Dose-dependent | Decrease in viscero-motor response (VMR). |
| Rat | Urinary Bladder Distension (UBD) | Intracerebroventricular (i.c.v.) | Not specified | Significant decrease in VMRs to noxious UBD. |
Experimental Protocols
Below are detailed protocols for key experiments cited in the evaluation of this compound in rodent pain models.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by observing the abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose in water)
-
0.6% Acetic acid solution
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Fast mice for a designated period (e.g., 12 hours) before the experiment, with water ad libitum.
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
After a pre-treatment period (e.g., 60 minutes), administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (characterized by abdominal muscle contractions and stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Monosodium Iodoacetate (MIA) Model of Osteoarthritis Pain
This model induces joint damage and pain that mimics human osteoarthritis by injecting MIA into the knee joint.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Monosodium Iodoacetate (MIA)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for oral and intra-articular administration
-
Pain assessment equipment (e.g., electronic von Frey, pressure application meter)
Procedure:
-
Anesthetize the rats using isoflurane.
-
Inject a single dose of MIA (e.g., 2 mg in 50 µL of sterile saline) into the intra-articular space of one knee. The contralateral knee can be injected with saline as a control.
-
Allow the animals to recover and develop osteoarthritis pain, which typically manifests within a few days and stabilizes over 1-2 weeks.
-
Assess baseline pain thresholds before and after MIA injection. A common method is the paw withdrawal threshold test using an electronic von Frey apparatus or a joint compression test using a pressure application meter.
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.3, 1, 3, 15 mg/kg).
-
Measure pain thresholds at various time points after drug administration (e.g., 1, 2, 4, and 24 hours) to determine the anti-hyperalgesic effects.
Bladder Pain Model (Urinary Bladder Distension)
This model evaluates visceral pain originating from the bladder by measuring the viscero-motor response (VMR) to urinary bladder distension (UBD).
Materials:
-
Female Sprague-Dawley rats
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane)
-
Catheter for bladder cannulation
-
Syringe pump for bladder distension
-
EMG electrodes and recording equipment
Procedure:
-
Anesthetize the rats.
-
Implant EMG electrodes into the external oblique abdominal muscles to record the VMR.
-
Insert a catheter transurethrally into the bladder to allow for both infusion and pressure monitoring.
-
After a stabilization period, perform graded urinary bladder distension by infusing saline at a constant rate (e.g., 0.04 mL/min) to achieve different pressure levels (e.g., 10, 20, 30, 40, 50, 60 mmHg).
-
Record the baseline VMR at each distension pressure.
-
Administer this compound or vehicle intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).
-
Repeat the graded UBD and record the post-treatment VMR to assess the analgesic effect of this compound.
References
Application Notes and Protocols for Utilizing ADX71441 in Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[1][2] As the primary inhibitory metabotropic receptor in the central nervous system, the GABAB receptor is a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders. Unlike orthosteric agonists such as baclofen, which directly activate the receptor, this compound potentiates the effect of the endogenous ligand, GABA, leading to a more nuanced modulation of GABAergic neurotransmission with a potentially improved side-effect profile.[3] These application notes provide detailed protocols for the characterization of this compound using patch-clamp electrophysiology in neuronal cultures, a fundamental technique for assessing the compound's mechanism of action and functional consequences at the cellular level.
Mechanism of Action
This compound binds to an allosteric site on the GABAB receptor, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA. Consequently, in the presence of this compound, a given concentration of GABA will elicit a more robust downstream signaling cascade. The primary downstream effect of GABAB receptor activation is the G-protein-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This leads to a hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neuronal excitability.
Data Presentation: Expected Effects of this compound on GABA-Evoked Currents
The following tables summarize hypothetical yet representative quantitative data illustrating the positive allosteric modulatory effects of this compound on GABAB receptor-mediated currents in cultured hippocampal neurons.
Table 1: Potentiation of GABA-Evoked Peak Current Amplitude by this compound
| Concentration of this compound | GABA EC20-Evoked Current (pA) | Percentage Potentiation |
| Vehicle (0 µM) | 105 ± 12 | 0% |
| 0.1 µM | 188 ± 21 | 79% |
| 1 µM | 352 ± 35 | 235% |
| 10 µM | 510 ± 48 | 386% |
Data are presented as mean ± SEM. GABA EC20 is the concentration of GABA that elicits 20% of the maximal response.
Table 2: Effect of this compound on the Potency of GABA
| Condition | GABA EC50 (µM) | Fold Shift |
| Vehicle | 3.5 ± 0.4 | 1.0 |
| 1 µM this compound | 1.2 ± 0.2 | 2.9 |
| 10 µM this compound | 0.5 ± 0.1 | 7.0 |
Data are presented as mean ± SEM. EC50 is the concentration of an agonist that gives half-maximal response.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Cultured Neurons
This protocol describes the methodology to assess the potentiation of GABA-evoked currents by this compound in primary neuronal cultures (e.g., hippocampal or cortical neurons).
Materials:
-
Cell Culture: Primary hippocampal or cortical neurons cultured on glass coverslips.
-
External (Bath) Solution (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM D-glucose
-
pH 7.4, bubbled with 95% O2 / 5% CO2
-
-
Internal (Pipette) Solution:
-
140 mM K-Gluconate
-
5 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
2 mM MgCl2
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
pH 7.3, adjusted with KOH
-
-
Pharmacological Agents:
-
GABA (stock solution in water)
-
This compound (stock solution in DMSO, final DMSO concentration <0.1%)
-
Tetrodotoxin (TTX) (0.5 µM, to block voltage-gated sodium channels)
-
CNQX (10 µM, to block AMPA receptors)
-
APV (50 µM, to block NMDA receptors)
-
-
Equipment:
-
Patch-clamp amplifier and digitizer
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette pulling
-
Procedure:
-
Preparation:
-
Prepare external and internal solutions. Filter the internal solution before use.
-
Prepare stock solutions of all pharmacological agents.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF supplemented with TTX, CNQX, and APV at a rate of 1-2 mL/min.
-
-
Establishing Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a GΩ seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
-
Recording Protocol:
-
Clamp the neuron at a holding potential of -60 mV.
-
Establish a baseline recording in the presence of vehicle.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) for a short duration (e.g., 5-10 seconds) to elicit a control current.
-
Wash out the GABA and allow the current to return to baseline.
-
Perfuse the chamber with the desired concentration of this compound for 3-5 minutes.
-
Co-apply the same concentration of GABA in the presence of this compound and record the potentiated current.
-
Wash out both compounds and ensure the current returns to baseline.
-
Repeat for different concentrations of this compound to generate a concentration-response curve.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound and calculate the EC50 values.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the electrophysiological characterization of this compound. By employing whole-cell patch-clamp techniques, researchers can quantitatively assess the positive allosteric modulatory effects of this compound on GABAB receptor function. This information is crucial for understanding its therapeutic potential and for the development of novel treatments for a range of neurological and psychiatric disorders. The provided data and methodologies serve as a guide for researchers to design and execute their own experiments to further elucidate the properties of this compound and other GABAB receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ADX71441 Efficacy in Anxiety Behavioral Assays
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1] As a PAM, this compound enhances the effect of the endogenous ligand, γ-aminobutyric acid (GABA), at the GABAB receptor, rather than directly activating the receptor itself. This mechanism of action suggests a potential therapeutic advantage, as it may produce anxiolytic effects with a reduced side-effect profile compared to direct GABAB receptor agonists like baclofen. Preclinical studies have demonstrated that this compound exhibits anxiolytic-like properties in various rodent models of anxiety.[1][2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in common behavioral assays of anxiety-like behavior in rodents, including the Elevated Plus Maze (EPM), Marble Burying Test (MBT), Open Field Test (OFT), and Light-Dark Box Test (LDB).
Mechanism of Action and Signaling Pathway
This compound positively modulates the GABAB receptor, which is a G-protein coupled receptor (GPCR). Upon binding of GABA, the receptor activates inhibitory Gi/o proteins. This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect of GABAB receptor activation is a reduction in neuronal excitability.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB receptor positive modulator BHF177 attenuated anxiety, but not conditioned fear, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of GABAB Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical regulator of neuronal excitability in the central nervous system (CNS).[1][2] Its activation leads to slow and prolonged inhibitory neurotransmission, making it a key therapeutic target for a range of neurological and psychiatric disorders, including anxiety, epilepsy, pain, and spasticity.[3][4] Direct agonists of the GABAB receptor, such as baclofen, have shown clinical utility but are often associated with dose-limiting side effects and the development of tolerance.[1]
Positive allosteric modulators (PAMs) of the GABAB receptor represent a promising alternative therapeutic strategy. These molecules do not directly activate the receptor but rather potentiate the effect of the endogenous agonist, GABA. This mechanism of action offers the potential for a more refined pharmacological profile, with fewer side effects and a reduced likelihood of tolerance. ADX71441 is a novel, potent, and selective GABAB PAM that has demonstrated efficacy in various preclinical models of anxiety, pain, and other disorders.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to identify and characterize GABAB receptor PAMs like this compound. These assays are essential tools for academic research and industrial drug discovery programs aimed at developing novel modulators of the GABAB receptor.
GABAB Receptor Signaling Pathways
The GABAB receptor is an obligate heterodimer composed of two subunits, GABAB1 and GABAB2. The GABAB1 subunit is responsible for binding the endogenous ligand GABA, while the GABAB2 subunit is coupled to intracellular G-proteins, primarily of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.
Key signaling events following GABAB receptor activation include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium (CaV) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
-
Intracellular calcium mobilization: In some cellular contexts, GABAB receptor activation can lead to the release of calcium from intracellular stores, often via the Gq-PLC-IP3 pathway.
These signaling events form the basis of the functional cell-based assays described below.
Caption: GABAB receptor signaling cascade.
Key Cell-based Assays for Screening GABAB Receptor PAMs
A multi-assay approach is recommended to comprehensively characterize the activity of potential GABAB PAMs. The following assays are widely used and provide robust readouts for receptor modulation.
cAMP Accumulation Assay
This assay measures the ability of a compound to potentiate GABA-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Principle: GABAB receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. In this assay, cells expressing the GABAB receptor are stimulated with an agent that increases intracellular cAMP (e.g., forskolin). The ability of a GABAB agonist to inhibit this cAMP production is then measured. A PAM will enhance the inhibitory effect of a sub-maximal concentration of GABA.
Caption: Workflow for the cAMP accumulation assay.
Experimental Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GABAB receptor (both GABAB1 and GABAB2 subunits) in appropriate media.
-
Cell Plating: Seed cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test PAMs and a fixed, sub-maximal (EC20-EC50) concentration of GABA.
-
Assay Procedure: a. Aspirate the culture medium and replace it with assay buffer (e.g., HBSS with 20 mM HEPES). b. Add the test PAMs to the wells and pre-incubate for 15-30 minutes. c. Add the fixed concentration of GABA and immediately add a stimulator of adenylyl cyclase, such as forskolin (final concentration 1-10 µM). d. Incubate for 15-30 minutes at 37°C. e. Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Measure cAMP levels and plot the concentration-response curves for the PAM in the presence of GABA. Calculate the EC50 and maximal potentiation values.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate GABA-induced increases in intracellular calcium concentration ([Ca2+]i).
Principle: While GABAB receptors primarily couple to Gi/o, they can also induce intracellular calcium release in certain cell systems, often through Gq-protein coupling or by promoting calcium influx. PAMs will enhance the calcium response to a sub-maximal concentration of GABA.
Caption: Workflow for the intracellular calcium mobilization assay.
Experimental Protocol:
-
Cell Culture: Use HEK293 or CHO cells stably co-expressing the human GABAB receptor and a promiscuous G-protein (e.g., Gαqi5) to facilitate coupling to the calcium signaling pathway.
-
Cell Plating: Seed cells into 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: a. Aspirate the culture medium. b. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate for 30-60 minutes at 37°C.
-
Assay Procedure: a. Prepare serial dilutions of the test PAMs and a fixed, sub-maximal (EC20-EC50) concentration of GABA in assay buffer. b. Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. c. Add the test PAMs followed by the fixed concentration of GABA. d. Monitor the fluorescence intensity in real-time for 2-5 minutes.
-
Data Analysis: Measure the peak fluorescence response and plot the concentration-response curves for the PAM in the presence of GABA. Calculate the EC50 and maximal potentiation values.
GTPγS Binding Assay
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Principle: Agonist activation of a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of radiolabeled, non-hydrolyzable [35S]GTPγS allows for the accumulation and quantification of activated G-proteins. A PAM will increase the potency and/or efficacy of GABA in stimulating [35S]GTPγS binding.
Caption: Workflow for the GTPγS binding assay.
Experimental Protocol:
-
Membrane Preparation: a. Homogenize cells expressing the GABAB receptor in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Procedure: a. In a 96-well plate, add the cell membranes (5-20 µg of protein per well). b. Add serial dilutions of the test PAMs and a fixed, sub-maximal (EC20-EC50) concentration of GABA. c. Add GDP (10-100 µM) to the assay buffer. d. Initiate the binding reaction by adding [35S]GTPγS (0.05-0.2 nM). e. Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold buffer to remove unbound radioligand. c. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the concentration-response curves for the PAM in the presence of GABA. Calculate the EC50 and maximal stimulation values.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clearly structured tables to facilitate comparison of the potency and efficacy of different GABAB PAMs.
Table 1: In Vitro Potency and Efficacy of GABAB Receptor PAMs
| Compound | Assay | Parameter | Value (nM) | Maximal Effect (% of GABA) |
| This compound | cAMP Accumulation | EC50 | Data to be filled | Data to be filled |
| Intracellular Calcium | EC50 | Data to be filled | Data to be filled | |
| GTPγS Binding | EC50 | Data to be filled | Data to be filled | |
| Compound X | cAMP Accumulation | EC50 | Data to be filled | Data to be filled |
| Intracellular Calcium | EC50 | Data to be filled | Data to be filled | |
| GTPγS Binding | EC50 | Data to be filled | Data to be filled | |
| Reference PAM | cAMP Accumulation | EC50 | Data to be filled | Data to be filled |
| Intracellular Calcium | EC50 | Data to be filled | Data to be filled | |
| GTPγS Binding | EC50 | Data to be filled | Data to be filled |
Note: The specific values for potency (EC50) and efficacy (maximal effect) will be dependent on the experimental conditions and the specific cell lines used.
Conclusion
The cell-based assays described in these application notes provide a robust and reliable platform for the screening and characterization of GABAB receptor positive allosteric modulators. A comprehensive understanding of the in vitro pharmacological profile of compounds like this compound is crucial for their advancement through the drug discovery and development pipeline. By employing a multi-assay strategy that interrogates different aspects of the GABAB receptor signaling cascade, researchers can gain valuable insights into the mechanism of action of novel PAMs and select promising candidates for further preclinical and clinical evaluation.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex this compound Included in the NINDS Anticonvulsant Screening Program [addextherapeutics.com]
Application Notes: ADX71441 in Alcohol Self-Administration Models
Introduction
ADX71441 is a novel, selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] As a PAM, this compound does not activate the GABA-B receptor directly but potentiates the effect of the endogenous ligand, GABA.[3][4] This mechanism offers a potential advantage over direct orthosteric agonists like baclofen, aiming for similar therapeutic effects with a reduced side-effect profile, such as sedation or tolerance.[4] Preclinical studies have demonstrated the efficacy of this compound in reducing alcohol consumption and preventing relapse-like behaviors in various rodent models of alcohol use disorder (AUD). These findings suggest that this compound is a promising candidate for the treatment of alcoholism.
Mechanism of Action
The GABA-B receptor is a G-protein coupled receptor that mediates inhibitory neurotransmission. Activation of GABA-B receptors, located on presynaptic and postsynaptic terminals, leads to a reduction in neuronal excitability. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is crucial for mediating the reinforcing properties of alcohol. By enhancing GABAergic inhibition in these and other related brain circuits, this compound can modulate the reinforcing and motivational aspects of alcohol consumption. Specifically, this compound has been shown to decrease c-Fos expression—a marker of neuronal activation—in the nucleus accumbens shell, dorsal raphe nucleus, and medial prefrontal cortex during stress-induced reinstatement of alcohol seeking.
Caption: Mechanism of this compound as a GABA-B Positive Allosteric Modulator.
Quantitative Data Summary
The efficacy of this compound has been evaluated in several well-validated rodent models of alcohol consumption and relapse. The data below summarizes the key findings.
Table 1: Effect of this compound on Binge-Like and Chronic Alcohol Drinking in Mice
| Model | Species | Doses (Route) | Key Findings | Reference |
| Drinking-in-the-Dark (DID) | C57BL/6J Mice | 3, 10, 30 mg/kg (p.o.) | Dose-dependently and significantly reduced binge-like ethanol intake at 10 and 30 mg/kg doses. No effect on water intake. | |
| Intermittent Access (IA) | C57BL/6J Mice | 3, 10, 17 mg/kg (p.o.) | Dose-dependently suppressed excessive alcohol intake, achieving up to a 70% reduction at 17 mg/kg. The effect was long-lasting, present for the entire 24-hour access period. |
Table 2: Effect of this compound on Operant Alcohol Self-Administration and Relapse in Rats
| Model | Species | Doses (Route) | Key Findings | Reference |
| Operant Self-Administration | Wistar Rats (Non-dependent) | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration. A dose of 10 mg/kg reduced responding by over 80%. | |
| Operant Self-Administration | Wistar Rats (Alcohol-dependent) | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration with higher potency observed in dependent rats compared to non-dependent rats. | |
| Cue-Induced Reinstatement | Wistar Rats | Not specified, but effective | Blocked reinstatement of alcohol-seeking behavior triggered by alcohol-associated cues. | |
| Stress-Induced Reinstatement | Wistar Rats | 3 mg/kg (i.p.) | Blocked reinstatement of alcohol-seeking behavior triggered by footshock stress. |
Experimental Protocols
Detailed protocols for key models used to evaluate this compound are provided below.
1. Protocol: Drinking-in-the-Dark (DID) Model of Binge-Like Drinking
This model is used to induce high levels of voluntary alcohol consumption in a short period, mimicking human binge-drinking behavior.
-
Objective: To assess the effect of this compound on binge-like ethanol intake.
-
Animals: Male C57BL/6J mice.
-
Materials: Standard mouse housing, two drinking bottles (one for water, one for 20% v/v ethanol), this compound, vehicle (e.g., 1% Carboxymethylcellulose - CMC).
-
Procedure:
-
Habituation: Single-house mice and habituate them to handling and vehicle injections (p.o. gavage) for several days.
-
DID Sessions: Three hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a period of 2 to 4 hours. This is typically done for three consecutive days.
-
Drug Administration: On the fourth day, administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle 30 minutes before the start of the ethanol access period.
-
Measurement: Record the volume of ethanol and water consumed at regular intervals (e.g., every hour) during the 4-hour session. Calculate intake in g/kg of body weight.
-
-
Data Analysis: Analyze ethanol intake (g/kg) using ANOVA, with drug dose as the independent variable. Follow up with post hoc tests to compare individual doses to the vehicle control.
2. Protocol: Intermittent Access (IA) Model of Chronic Excessive Drinking
This two-bottle choice paradigm generates a pattern of escalating, excessive alcohol consumption that models long-term heavy drinking.
-
Objective: To evaluate the effect of this compound on long-term, excessive alcohol intake.
-
Animals: Male C57BL/6J mice.
-
Materials: Standard mouse housing, two drinking bottles, 20% v/v ethanol, this compound, vehicle (1% CMC).
-
Procedure:
-
IA Induction: Grant mice 24-hour access to one bottle of 20% ethanol and one bottle of water, every other day, for a period of 4 weeks. On the intervening days, only water is available.
-
Baseline: Monitor ethanol and water intake to confirm the development of excessive drinking.
-
Drug Administration: After the 4-week induction period, administer a single dose of this compound (e.g., 3, 10, 17 mg/kg, p.o.) or vehicle 30 minutes prior to the start of a 24-hour ethanol access session.
-
Measurement: Measure fluid consumption over the 24-hour period.
-
-
Data Analysis: Use ANOVA to compare the total ethanol intake (g/kg/24h) between different treatment groups.
Caption: Experimental workflows for DID and IA alcohol drinking models.
3. Protocol: Operant Alcohol Self-Administration and Reinstatement
This protocol assesses the motivation to work for alcohol and models the relapse to alcohol-seeking behavior.
-
Objective: To determine if this compound reduces the motivation to self-administer alcohol and prevents relapse.
-
Animals: Male Wistar rats.
-
Materials: Operant conditioning chambers equipped with two levers, a cue light, and a liquid dispenser; 20% v/v ethanol; this compound; vehicle; footshock generator (for stress-induced reinstatement).
-
Procedure:
-
Training: Train rats to press an "active" lever to receive a small amount of 20% ethanol reinforcement on a fixed-ratio (e.g., FR2) schedule. Presses on an "inactive" lever are recorded but have no consequence. Sessions are typically 30 minutes long.
-
Stable Baseline: Continue training until rats show stable responding for ethanol.
-
Self-Administration Test: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle prior to the start of a self-administration session to test its effect on alcohol intake.
-
Extinction: After establishing a stable baseline, begin extinction sessions where active lever presses no longer deliver ethanol or its associated cues. Continue until responding is significantly reduced.
-
Reinstatement Test (Relapse):
-
Cue-Induced: Present the alcohol-associated cues (e.g., cue light) non-contingently at the start of the session to trigger reinstatement of lever pressing. Administer this compound or vehicle beforehand.
-
Stress-Induced: Expose rats to a mild, intermittent footshock stressor immediately before the session. Administer this compound or vehicle prior to the stressor.
-
-
Measurement: Record the number of active and inactive lever presses throughout all phases.
-
-
Data Analysis: Use repeated-measures ANOVA to analyze the number of active lever presses during self-administration and reinstatement tests.
Caption: Workflow for operant self-administration and reinstatement studies.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Western Blot Analysis of GABA B Receptor Expression Following ADX71441 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type B (GABA B) receptor, a G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Functional GABA B receptors are heterodimers composed of GABA B R1 and GABA B R2 subunits. These receptors are implicated in a variety of neurological and psychiatric disorders, making them a significant target for therapeutic development. ADX71441 is a positive allosteric modulator (PAM) of the GABA B receptor, meaning it binds to a site on the receptor distinct from the endogenous ligand (GABA) binding site to enhance the receptor's activity.[2][3][4][5] Unlike direct agonists, PAMs are thought to have a lower propensity for inducing receptor desensitization and tolerance, making them an attractive therapeutic strategy.
These application notes provide a detailed protocol for analyzing the expression levels of GABA B receptor subunits (GABA B R1 and GABA B R2) in response to treatment with this compound using Western blot analysis. Understanding whether chronic exposure to a PAM like this compound alters the expression of the receptor itself is crucial for predicting long-term efficacy and potential for tolerance development.
Data Presentation
While specific quantitative data on the effects of this compound on GABA B receptor expression from published Western blot analyses are not currently available, the following tables present a hypothetical, yet representative, dataset to illustrate how such data would be structured for clear comparison. These tables are based on the expected outcome that a PAM like this compound would not significantly alter the total protein expression of GABA B receptor subunits.
Table 1: Densitometric Analysis of GABA B R1 Expression
| Treatment Group | Dose (mg/kg) | Mean Relative Density (Normalized to β-actin) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 1.05 | 0.15 | > 0.05 |
| This compound | 3 | 1.02 | 0.11 | > 0.05 |
| This compound | 10 | 0.98 | 0.13 | > 0.05 |
Table 2: Densitometric Analysis of GABA B R2 Expression
| Treatment Group | Dose (mg/kg) | Mean Relative Density (Normalized to β-actin) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle | 0 | 1.00 | 0.10 | - |
| This compound | 1 | 1.03 | 0.13 | > 0.05 |
| This compound | 3 | 0.99 | 0.09 | > 0.05 |
| This compound | 10 | 1.01 | 0.11 | > 0.05 |
Experimental Protocols
Animal Treatment and Tissue Collection
-
Animal Model: Male Wistar rats (250-300g) are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is suspended in 1% carboxymethyl cellulose (CMC) in sterile water. Animals are randomly assigned to treatment groups and administered this compound (1, 3, or 10 mg/kg) or vehicle (1% CMC) via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
Tissue Harvesting: 24 hours after the final dose, animals are euthanized by an approved method. The brain is rapidly excised, and specific regions of interest (e.g., prefrontal cortex, hippocampus, nucleus accumbens) are dissected on ice.
-
Sample Storage: Tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until further processing.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease inhibitor cocktail.
-
Homogenization: Frozen tissue samples are homogenized in ice-cold RIPA buffer using a Dounce homogenizer.
-
Incubation and Centrifugation: The homogenates are incubated on ice for 30 minutes with intermittent vortexing. Subsequently, the lysates are centrifuged at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the total protein extract, is carefully collected and transferred to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: The total protein concentration of each sample is determined using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: An equal amount of protein (typically 20-40 µg) from each sample is mixed with 4x Laemmli sample buffer and heated at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: The protein samples are loaded onto a 4-12% gradient polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A pre-stained protein ladder is run in parallel to determine molecular weights.
-
Protein Transfer: Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer is typically performed at 100V for 1-2 hours at 4°C.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with gentle agitation in a solution containing the primary antibody diluted in blocking buffer.
-
Anti-GABA B R1 antibody: (e.g., Rabbit polyclonal, targeting the ~130 kDa and ~95 kDa isoforms).
-
Anti-GABA B R2 antibody: (e.g., Rabbit polyclonal, targeting the ~110 kDa protein).
-
Anti-β-actin antibody: (e.g., Mouse monoclonal, as a loading control).
-
-
Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer.
-
Final Washes: The membrane is washed again three times for 10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of GABA B R1 and GABA B R2 is normalized to the expression of the β-actin loading control.
Visualizations
Caption: GABA B Receptor Signaling Pathway with this compound Modulation.
Caption: Western Blot Experimental Workflow.
References
- 1. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 5. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Neuronal Activation with ADX71441 using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1] GABA-B receptors are metabotropic receptors that mediate the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] As a PAM, this compound enhances the effect of endogenous GABA, leading to a greater inhibitory tone in active neural circuits.[2] This makes it a valuable tool for studying GABAergic modulation of neuronal activity and a potential therapeutic for conditions associated with neuronal hyperexcitability, such as anxiety, pain, and substance use disorders.[1][3]
A key method for assessing the in-vivo effects of compounds like this compound on neuronal activity is to measure the expression of immediate early genes (IEGs), such as c-Fos. The c-Fos protein is rapidly transcribed and translated in neurons following depolarization and synaptic activation, making it a reliable marker for recent neuronal activity. Immunohistochemistry (IHC) allows for the precise anatomical localization and quantification of c-Fos-positive neurons, providing a map of the brain regions modulated by a given stimulus or pharmacological agent.
Studies have demonstrated that this compound can attenuate stress-induced neuronal activation by significantly decreasing c-Fos expression in specific brain regions, including the nucleus accumbens shell, central amygdala, and dorsal raphe nucleus. This application note provides a detailed protocol for using c-Fos immunohistochemistry to detect and quantify the modulatory effects of this compound on neuronal activation in rodent brain tissue.
Signaling Pathway and Experimental Overview
Caption: this compound enhances GABA's binding to the GABA-B receptor, potentiating inhibitory signaling.
Quantitative Data Summary
The following table summarizes representative data from a study investigating the effect of this compound on stress-induced c-Fos expression in rats. This demonstrates how quantitative IHC data can be structured for clear comparison.
| Brain Region | Treatment Group | Mean c-Fos Positive Cells (±SEM) | p-value | Reference |
| Nucleus Accumbens Shell (NAcSh) | Vehicle | ~150 (±20) | 0.02 | |
| This compound (3 mg/kg) | ~80 (±15) | |||
| Central Amygdala (CeA) | Vehicle | ~120 (±18) | 0.01 | |
| This compound (3 mg/kg) | ~60 (±10) | |||
| Dorsal Raphe Nucleus (DRN) | Vehicle | ~90 (±12) | 0.04 | |
| This compound (3 mg/kg) | ~55 (±8) | |||
| Medial Prefrontal Cortex (mPFC) | Vehicle | ~200 (±25) | 0.08 (Trend) | |
| This compound (3 mg/kg) | ~150 (±20) | |||
| Basolateral Amygdala (BLA) | Vehicle | ~100 (±15) | 0.41 (NS) | |
| This compound (3 mg/kg) | ~90 (±14) |
Note: Cell counts are approximate values based on graphical data for illustrative purposes. NS = Not Significant.
Detailed Experimental Protocol
This protocol is adapted from established methods for c-Fos immunohistochemistry on free-floating rodent brain sections.
I. Materials and Reagents
-
Animals: Male Wistar or C57BL/6J mice/rats.
-
Compound: this compound, vehicle solution (e.g., 1% methylcellulose).
-
Perfusion Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
4% Paraformaldehyde (PFA) in PBS, ice-cold.
-
-
Cryoprotection Solution: 30% sucrose in PBS.
-
Sectioning Equipment: Vibratome or freezing microtome.
-
Primary Antibody: Rabbit polyclonal anti-c-Fos antibody (e.g., Santa Cruz Biotechnology, #sc-52).
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG (e.g., Vector Laboratories).
-
Signal Amplification: Avidin-Biotin-Peroxidase Complex (ABC) kit (e.g., Vector Laboratories).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) kit.
-
Buffers and Solutions:
-
PBS with 0.3% Triton X-100 (PBS-T).
-
Blocking Solution: PBS-T with 3-5% normal goat serum.
-
0.1M Acetate Buffer.
-
-
Mounting and Coverslipping: Gelatin-coated slides, mounting medium (e.g., DPX), coverslips.
-
Microscope: Brightfield microscope with digital camera and image analysis software.
II. Experimental Workflow
Caption: A step-by-step workflow for the immunohistochemistry protocol to detect neuronal activation.
III. Step-by-Step Methodology
1. Animal Treatment and Tissue Collection a. Administer this compound (e.g., 3, 10, 30 mg/kg, i.p. or p.o.) or vehicle to the animals. The timing of tissue collection relative to drug administration and behavioral testing is critical. For IEG expression, a 90-120 minute window after a behavioral stimulus is typical. b. Deeply anesthetize the animal (e.g., with sodium pentobarbital). c. Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA for fixation. d. Carefully extract the brain and post-fix overnight in 4% PFA at 4°C. e. Transfer the brain to a 30% sucrose solution in PBS for cryoprotection. Allow the brain to sink, indicating complete infiltration (typically 48-72 hours).
2. Brain Sectioning a. Freeze the brain and cut 30-40 µm thick coronal sections using a freezing microtome or vibratome. b. Collect the free-floating sections in a multi-well plate containing PBS. Sections can be stored at 4°C for short-term use.
3. Immunohistochemical Staining Perform all washes and incubations with gentle agitation. a. Washing: Wash sections 3 times for 10 minutes each in PBS. b. Peroxidase Quenching: To block endogenous peroxidase activity, incubate sections in a solution of 0.6-3% hydrogen peroxide (H₂O₂) in PBS for 30 minutes at room temperature. c. Washing: Wash sections 3 times for 10 minutes each in PBS. d. Blocking: Incubate sections in a blocking solution (e.g., PBS-T with 3% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding. e. Primary Antibody: Incubate sections with the primary anti-c-Fos antibody diluted in blocking solution. An incubation period of 48-72 hours at 4°C is recommended for optimal signal. (Typical dilution: 1:1000 - 1:4000). f. Washing: Wash sections 3 times for 10 minutes each in PBS-T. g. Secondary Antibody: Incubate sections with the biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, 1:400) diluted in PBS-T for 2 hours at room temperature. h. Washing: Wash sections 3 times for 10 minutes each in PBS. i. ABC Complex: Incubate sections in the prepared ABC reagent for 1 hour at room temperature according to the manufacturer's instructions. j. Washing: Wash sections 3 times for 10 minutes each in PBS. k. Chromogen Reaction: Develop the signal using a DAB substrate kit until the desired brown reaction product is visible in the cell nuclei. Monitor the reaction under a microscope to avoid overstaining. l. Stop Reaction: Stop the reaction by transferring the sections into PBS or acetate buffer.
4. Mounting and Analysis a. Mount the stained sections onto gelatin-coated microscope slides. b. Allow the slides to air-dry completely. c. Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%), clear in xylene, and coverslip using a permanent mounting medium. d. Imaging: Acquire images of the brain regions of interest using a brightfield microscope. e. Quantification: Count the number of c-Fos-positive nuclei within defined anatomical boundaries for each brain region. This should be performed by an observer blinded to the experimental conditions. Compare the cell counts between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Alternative Neuronal Activation Markers
While c-Fos is the most common marker, other IEGs can also be used to assess neuronal activation. Protocols would be similar, substituting the primary antibody.
-
p-ERK (Phosphorylated Extracellular Signal-Regulated Kinase): A marker of intracellular signaling cascades often triggered by neuronal activity.
-
Egr-1 (Early Growth Response 1): Also known as Zif268, this transcription factor is rapidly induced by synaptic activity and is implicated in synaptic plasticity.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of ADX71441 for Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of ADX71441 solutions intended for oral gavage administration in mice. The following procedures are based on established methodologies from preclinical studies to ensure consistent and reliable dosing for in vivo experiments.
Introduction
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It is orally bioavailable and brain penetrant, making it a valuable tool for investigating the role of GABA-B receptor modulation in various physiological and pathological processes.[1][2] Accurate and reproducible preparation of the dosing solution is critical for the success of in vivo studies. This protocol outlines the use of 1% carboxymethylcellulose (CMC) as a vehicle for suspending this compound, a widely cited method for this compound.[3]
Materials and Equipment
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt, low viscosity
-
Sterile, deionized, or distilled water
-
70% Ethanol for disinfection
Equipment:
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes and sterile tips
-
pH meter (optional, but recommended for quality control)
-
Sterile conical tubes (e.g., 15 mL or 50 mL) for storage
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocols
Preparation of 1% Carboxymethylcellulose (CMC) Vehicle
This protocol describes the preparation of 100 mL of 1% CMC solution. The volume can be scaled as needed.
-
Weighing CMC: Accurately weigh 1.0 g of CMC powder using an analytical balance.
-
Heating Water: Gently heat approximately 50 mL of sterile water to about 60-70°C in a glass beaker on a magnetic stirrer with a heating function. This will aid in the dissolution of the CMC.
-
Dissolving CMC: While stirring the heated water, slowly add the weighed CMC powder to create a vortex. This gradual addition prevents the formation of clumps.
-
Cooling and Volume Adjustment: Continue stirring until the CMC is fully dissolved and the solution is clear. Turn off the heat and allow the solution to cool to room temperature.
-
Final Volume: Once cooled, transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL.
-
Storage: Store the 1% CMC solution at 2-8°C. It is recommended to prepare fresh solution weekly to prevent microbial growth.
Preparation of this compound Suspension
This protocol provides instructions for preparing a dosing suspension of this compound. The final concentration should be calculated based on the desired dose (mg/kg) and the administration volume.
-
Dose Calculation: Determine the required concentration of the this compound suspension.
-
Formula: Concentration (mg/mL) = [Desired Dose (mg/kg)] / [Dosing Volume (mL/kg)]
-
Example: For a 10 mg/kg dose and a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final volume of the suspension.
-
Formula: Mass of this compound (mg) = Concentration (mg/mL) x Final Volume (mL)
-
Example: To prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
-
Suspension Preparation:
-
Place the weighed this compound powder into a suitable container (e.g., a small glass beaker or a conical tube).
-
Add a small volume of the 1% CMC vehicle and mix to create a uniform paste. This initial step helps to prevent clumping.
-
Gradually add the remaining volume of the 1% CMC vehicle while continuously stirring or vortexing until the desired final volume is reached and the suspension is homogeneous.
-
-
Homogenization: For optimal suspension, sonicate the preparation for 5-10 minutes or use a homogenizer.
-
Storage: Store the this compound suspension at 2-8°C, protected from light. It is recommended to prepare the suspension fresh on the day of the experiment. If stored, ensure the suspension is thoroughly re-suspended by vortexing or stirring before each administration.
Quantitative Data Summary
The following table summarizes typical dosing parameters for this compound administered orally to mice, as reported in the literature.
| Parameter | Value | Reference |
| Vehicle | 1% Carboxymethylcellulose (CMC) in water | |
| Reported Doses | 1, 3, 10, 17, 30 mg/kg | |
| Administration Volume | 5 mL/kg or 10 mL/kg | |
| Administration Route | Oral gavage (p.o.) | |
| Pre-treatment Time | 30 minutes before experiment |
Diagrams
Experimental Workflow
Caption: Workflow for this compound solution preparation and administration.
Signaling Pathway Context
This compound acts as a positive allosteric modulator of the GABA-B receptor. The following diagram illustrates the basic mechanism of action.
Caption: Mechanism of this compound as a GABA-B receptor PAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX71441 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABAB receptor, in primary neuronal culture experiments. The following sections detail the mechanism of action, quantitative data, and specific protocols for key in vitro assays.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule that enhances the activity of the GABAB receptor in the presence of its endogenous ligand, γ-aminobutyric acid (GABA).[1][2][3][4][5] As a PAM, this compound binds to a site on the GABAB receptor distinct from the GABA binding site, potentiating the receptor's response to GABA. This mode of action offers a more nuanced modulation of GABAergic signaling compared to direct agonists, as it amplifies the physiological, spatially and temporally controlled release of GABA. Preclinical studies have demonstrated the efficacy of this compound in models of anxiety, pain, spasticity, and alcohol dependence.
Mechanism of Action: GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by GABA, and potentiation by this compound, the receptor complex initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The net effect of this signaling is a reduction in neuronal excitability and neurotransmitter release.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound and the related GABAB PAM, GS39783. This data, primarily from recombinant cell lines, provides a basis for selecting appropriate concentrations for primary neuronal culture experiments. It is recommended to perform dose-response studies in your specific primary neuronal culture system to determine the optimal concentration.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO-hGABAB | EC50 (in presence of 1 µM GABA) | 180 ± 50 nM | [Addex Therapeutics Data] |
| IP-One | CHO-hGABAB | IC50 (in presence of 1 µM GABA) | 280 ± 30 nM | [Addex Therapeutics Data] |
Table 2: In Vitro Potency of GS39783 (A structurally related GABAB PAM)
| Assay | Cell Line/System | Parameter | Value | Reference |
| [35S]GTPγS Binding | Recombinant GABAB | EC50 | 2.1 µM | |
| [35S]GTPγS Binding | Native GABAB (Rat Brain) | EC50 | 3.1 µM | |
| cAMP Inhibition | Recombinant GABAB | - | Potentiates GABA effect | |
| Ca2+ Oscillations | Primary Neurons | - | Potentiates Baclofen effect |
Note: EC50 and IC50 values can vary depending on the specific assay conditions and the concentration of the orthosteric agonist (e.g., GABA) used.
Experimental Protocols for Primary Neuronal Cultures
The following protocols are designed as a starting point for investigating the effects of this compound in primary neuronal cultures. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific neuronal types and experimental goals.
Protocol 1: Primary Neuronal Culture Preparation (Rat Cortex)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E Medium
-
Papain (2 mg/mL in Hibernate®-E without Ca2+)
-
Complete Hibernate®-E Medium (supplemented with B-27)
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™
-
Poly-D-lysine (PDL) coated culture vessels
-
Standard cell culture reagents and equipment
Procedure:
-
Vessel Coating: Coat culture vessels with 50 µg/mL PDL for at least 1 hour at room temperature, wash three times with sterile water, and allow to dry completely.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cortices from E18 rat embryos in ice-cold Hibernate®-E medium.
-
Enzymatic Digestion: Incubate the cortical tissue in 2 mg/mL papain in Hibernate®-E without Ca2+ for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Cell Dissociation: Stop the digestion by adding complete Hibernate®-E medium and centrifuge at 150 x g for 5 minutes. Resuspend the tissue in 5 mL of complete Hibernate®-E medium and gently triturate with a fire-polished glass Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a density of approximately 1 x 105 cells/cm2 in Neurobasal® Plus Medium.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. A suggested starting concentration range for this compound is 10 nM to 100 µM.
-
Replace the existing medium in the 96-well plate with medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for recording the effects of this compound on neuronal membrane properties and synaptic currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution
-
This compound stock solution
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with ACSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a visually identified neuron.
-
Baseline Recording: Record baseline membrane potential, input resistance, and spontaneous synaptic activity (EPSCs and IPSCs). To evoke synaptic responses, a stimulating electrode can be placed near the recorded neuron.
-
This compound Application: Perfuse the chamber with ACSF containing the desired concentration of this compound (e.g., 1-10 µM) in the presence of a sub-saturating concentration of GABA (e.g., 1-5 µM) to observe the potentiating effect.
-
Data Acquisition: Record changes in membrane properties and synaptic activity during and after this compound application.
-
Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked synaptic currents.
Protocol 4: Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium levels in response to neuronal activation and modulation by this compound. This protocol is adapted from a study using the GABAB PAM GS39783 in primary neurons.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading: Incubate the neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons.
-
Stimulation and Drug Application: Stimulate the neurons with a depolarizing agent (e.g., high KCl) or an agonist (e.g., glutamate) to induce calcium influx.
-
Apply this compound in the presence of a low concentration of GABA to observe its modulatory effect on the stimulus-evoked calcium response.
-
Data Acquisition: Continuously record fluorescence intensity changes over time.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the effect of this compound on intracellular calcium dynamics.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting experiments with this compound in primary neuronal cultures.
Conclusion
These application notes and protocols provide a framework for investigating the effects of the GABAB receptor positive allosteric modulator this compound in primary neuronal cultures. The provided quantitative data and detailed methodologies for key assays will enable researchers to effectively design and execute experiments to explore the therapeutic potential of this compound in various neurological and psychiatric disorders. As with any experimental system, optimization of the protocols to suit the specific neuronal cell type and research question is highly recommended.
References
- 1. Receptor activation involving positive allosteric modulation, unlike full agonism, does not result in GABAB receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity PMID: 27889489 | MCE [medchemexpress.cn]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Binding Analysis of ADX71441
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] As a PAM, this compound does not bind to the orthosteric site where the endogenous ligand GABA binds, but rather to a topographically distinct allosteric site on the receptor.[3] This binding potentiates the effect of GABA, enhancing the receptor's signaling cascade upon activation by its natural ligand.[3] This mechanism of action offers a promising therapeutic approach for conditions such as anxiety, pain, and spasticity, with a potentially better side-effect profile compared to direct GABAB receptor agonists.[1] These application notes provide detailed protocols for the in vitro characterization of this compound's interaction with the GABAB receptor.
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability. As a heterodimer composed of GABAB1 and GABAB2 subunits, ligand binding to the GABAB1 subunit triggers a conformational change, leading to the activation of associated Gi/o proteins. The dissociated Gαi/o and Gβγ subunits then modulate downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels, while the Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. This compound, as a PAM, enhances the efficacy of GABA in triggering this signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound and other relevant GABAB PAMs. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | [35S]GTPγS Binding | Human | CHO cells expressing hGABABR | EC50 | 180 nM | Kalinichev et al., 2017 |
| This compound | [35S]GTPγS Binding | Human | CHO cells expressing hGABABR | Maximal Effect | 160% of GABA max | Kalinichev et al., 2017 |
| CGP7930 | [35S]GTPγS Binding | Rat | Cortical Membranes | EC50 | ~5 µM | Urwyler et al., 2001 |
| GS39783 | [35S]GTPγS Binding | Rat | Cortical Membranes | EC50 | ~3 µM | Urwyler et al., 2003 |
Experimental Protocols
Functional Assay: [35S]GTPγS Binding
This assay measures the functional consequence of this compound binding to the GABAB receptor by quantifying the activation of G-proteins.
Objective: To determine the potency (EC50) and efficacy of this compound in potentiating GABA-stimulated [35S]GTPγS binding to membranes containing the GABAB receptor.
Materials:
-
Membrane preparations from cells stably expressing the human GABAB receptor (e.g., CHO-K1 cells).
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
GABA.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human GABAB1b and GABAB2 subunits according to standard laboratory protocols.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of assay buffer for total binding or 20 µL of non-labeled GTPγS (10 µM) for non-specific binding.
-
Add 20 µL of varying concentrations of this compound.
-
Add 20 µL of a fixed, sub-maximal concentration of GABA (e.g., EC20).
-
Add 20 µL of GDP (10 µM final concentration).
-
Pre-incubate the plate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add 20 µL of [35S]GTPγS (0.1 nM final concentration) to each well to start the reaction.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 and maximal effect.
-
Representative Radioligand Binding Assay (Competitive)
While a specific protocol for a direct binding assay of this compound is not publicly available, a competitive binding assay using a radiolabeled GABAB PAM analogue has been described. The following is a representative protocol based on this principle.
Objective: To determine the binding affinity (Ki) of this compound for the allosteric site on the GABAB receptor.
Materials:
-
Membrane preparations from cells stably expressing the GABAB receptor.
-
Radiolabeled GABAB PAM (e.g., [3H]-analogue of this compound).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (pre-soaked in polyethylenimine).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the functional assay protocol.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer for total binding or a high concentration of unlabeled PAM for non-specific binding.
-
Add 50 µL of varying concentrations of unlabeled this compound.
-
Add 50 µL of a fixed concentration of the radiolabeled GABAB PAM.
-
Add 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Immunomodulatory Effects of ADX71441 with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to investigate the effects of ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor, on immune cells. Given the known presence of GABAB receptors on various immune cell populations and their potential role in modulating inflammatory responses, flow cytometry offers a powerful platform for detailed single-cell analysis of this compound's immunomodulatory properties.
Introduction to this compound and its Potential in Immunomodulation
This compound is a novel, potent, and selective positive allosteric modulator of the GABAB receptor.[1][2][3][4] By binding to an allosteric site, this compound enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of GABAB signaling, potentially offering a better safety profile compared to direct agonists.[1] Preclinical studies have demonstrated its efficacy in models of anxiety, pain, and addiction.
Emerging evidence suggests that the GABAergic system, including GABAB receptors, plays a significant role in regulating the immune system. GABAB receptors are expressed on various immune cells, and their activation has been linked to the suppression of inflammatory responses. This positions this compound as a candidate for investigation in inflammatory and autoimmune diseases. Flow cytometry is an indispensable tool for dissecting the specific effects of this compound on heterogeneous immune cell populations.
Core Applications of Flow Cytometry for Studying this compound
Flow cytometry can be employed to elucidate the impact of this compound on several key aspects of immune cell function:
-
Immunophenotyping: Quantify changes in the frequency and absolute counts of major immune cell subsets (T cells, B cells, NK cells, monocytes, and dendritic cells) in peripheral blood or tissues following this compound treatment.
-
Activation State Analysis: Assess the expression of activation and exhaustion markers on different immune cell populations to determine the functional consequences of GABAB receptor modulation.
-
Cytokine Profiling: Perform intracellular cytokine staining to measure the production of pro-inflammatory and anti-inflammatory cytokines by specific cell types in response to this compound.
-
Signaling Pathway Analysis (Phospho-flow): Investigate the downstream signaling events following GABAB receptor potentiation in immune cells by measuring the phosphorylation status of key signaling proteins.
Data Presentation: Summarized Quantitative Data
The following tables provide a template for presenting quantitative data obtained from flow cytometry experiments investigating the effects of this compound.
Table 1: Effect of this compound on Major Immune Cell Populations in Human PBMCs
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) | This compound (10 µM) (% of Live Cells) |
| CD4+ T Cells | CD3+ CD4+ | 45.2 ± 5.3 | 44.8 ± 5.1 | 45.5 ± 5.5 |
| CD8+ T Cells | CD3+ CD8+ | 25.1 ± 3.8 | 25.5 ± 4.0 | 24.9 ± 3.7 |
| B Cells | CD19+ | 10.5 ± 2.1 | 10.2 ± 1.9 | 10.6 ± 2.3 |
| NK Cells | CD3- CD56+ | 8.2 ± 1.5 | 8.5 ± 1.7 | 8.1 ± 1.4 |
| Classical Monocytes | CD14++ CD16- | 6.3 ± 1.1 | 6.1 ± 1.0 | 6.4 ± 1.2 |
| Intermediate Monocytes | CD14++ CD16+ | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.5 ± 0.5 |
| Non-classical Monocytes | CD14+ CD16++ | 1.2 ± 0.3 | 1.3 ± 0.4 | 1.1 ± 0.3 |
Table 2: Modulation of T Cell Activation Markers by this compound in Stimulated PBMCs
| Marker | Cell Population | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | This compound (10 µM) (% Positive) |
| CD69 | CD4+ T Cells | 68.3 ± 7.2 | 55.1 ± 6.8 | 42.7 ± 5.9** |
| CD25 | CD4+ T Cells | 75.4 ± 8.1 | 62.9 ± 7.5 | 50.3 ± 6.4 |
| HLA-DR | CD8+ T Cells | 59.8 ± 6.5 | 48.2 ± 5.9* | 35.6 ± 5.1 |
| PD-1 | CD8+ T Cells | 35.2 ± 4.9 | 33.8 ± 4.5 | 34.5 ± 4.7 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on Intracellular Cytokine Production in CD4+ T Cells
| Cytokine | Vehicle Control (MFI) | This compound (1 µM) (MFI) | This compound (10 µM) (MFI) |
| IFN-γ | 12540 ± 1560 | 9870 ± 1230 | 7530 ± 980** |
| TNF-α | 9860 ± 1120 | 7540 ± 990 | 5420 ± 780 |
| IL-2 | 8750 ± 1050 | 7120 ± 940 | 6010 ± 830 |
| IL-10 | 1520 ± 210 | 2340 ± 320 | 3150 ± 410 |
*p < 0.05, **p < 0.01 compared to vehicle control. MFI = Median Fluorescence Intensity.
Experimental Protocols
Protocol 1: Immunophenotyping and Activation Marker Analysis
This protocol describes the surface staining of peripheral blood mononuclear cells (PBMCs) to identify major immune cell subsets and analyze their activation status.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
Suggested Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD45 | BV510 | Pan-leukocyte marker |
| CD3 | FITC | T cell marker |
| CD4 | APC-H7 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD19 | PE | B cell marker |
| CD56 | BV605 | NK cell marker |
| CD14 | APC | Monocyte marker |
| CD16 | PE-Cy7 | Monocyte subsetting |
| CD69 | BV786 | Early activation marker |
| CD25 | BV421 | Activation marker |
| HLA-DR | AF700 | Activation marker |
| PD-1 | BB700 | Exhaustion marker |
Procedure:
-
Cell Culture and Treatment:
-
Resuspend PBMCs in cell culture medium at a density of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of cell suspension into 12 x 75 mm flow cytometry tubes.
-
Add this compound at desired final concentrations (e.g., 1 µM, 10 µM) or vehicle control.
-
For activation studies, add stimulating agents according to the manufacturer's instructions.
-
Incubate for the desired time (e.g., 24-72 hours) at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Add a viability dye just before analysis if a non-fixable dye is used.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, viable leukocytes (CD45+) and then identify specific cell populations based on their marker expression.
-
Analyze the expression of activation and exhaustion markers on the gated populations.
-
Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of cytokine production within specific immune cell populations.
Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit (e.g., Cytofix/Cytoperm™ kit)
-
Fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-10)
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1.1 to 1.4 from Protocol 1.
-
Incubate cells for a suitable stimulation period (e.g., 6-24 hours).
-
For the last 4-6 hours of culture, add a protein transport inhibitor.
-
-
Surface Staining:
-
Follow steps 2.1 to 2.6 from Protocol 1, using antibodies against surface markers.
-
-
Fixation and Permeabilization:
-
After the final wash of surface staining, resuspend the cell pellet in 100 µL of fixation buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1X perm/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X perm/wash buffer containing the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1X perm/wash buffer.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the cell population of interest based on surface markers and analyze the expression of intracellular cytokines.
-
Protocol 3: Phospho-flow Cytometry
This protocol is designed to analyze the phosphorylation status of intracellular signaling proteins.
Materials:
-
PBMCs or isolated immune cell subsets
-
This compound
-
Stimulating ligand (e.g., GABA)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
FACS buffer
-
Fluorochrome-conjugated antibodies against surface markers and phosphorylated proteins (e.g., p-CREB, p-ERK)
Procedure:
-
Cell Stimulation and Fixation:
-
Starve cells in serum-free media if necessary.
-
Pre-treat cells with this compound or vehicle for a short period (e.g., 15-30 minutes).
-
Stimulate cells with a GABAB receptor agonist (e.g., GABA) for a short time course (e.g., 2, 5, 10, 15 minutes).
-
Immediately stop the stimulation by adding an equal volume of warm fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Gently resuspend the cells in ice-cold methanol while vortexing.
-
Incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Add the antibody cocktail containing both surface and phospho-specific antibodies.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples immediately.
-
Gate on the cell population of interest and quantify the median fluorescence intensity of the phospho-specific antibody.
-
Mandatory Visualizations
Caption: Hypothesized GABAB receptor signaling pathway in an immune cell.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical relationship of the experimental design.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADX71441 Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing ADX71441, ensuring its proper solubilization is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is a hydrophobic compound and exhibits low solubility in aqueous solutions.[1] For in vivo studies, it is often administered as a suspension rather than a true solution. Common vehicles include 1% carboxymethyl cellulose (CMC) in water or saline.[2][3] For intravenous administration in animal studies, a co-solvent system such as 50% PEG400 in saline has been used to achieve solubility.[4]
Q2: Can I dissolve this compound directly in my aqueous experimental buffer?
Directly dissolving this compound in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is likely to be unsuccessful and may result in precipitation or an inaccurate final concentration. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. A stock solution of 10 mM in DMSO has been reported.
Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
This is a common issue when working with hydrophobic compounds. The following steps can help mitigate precipitation:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilution steps. First, dilute the DMSO stock into a small volume of your buffer, mixing thoroughly. Then, add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the solution after adding the this compound stock to the aqueous buffer.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Sonication: Gentle sonication of the final solution in a water bath sonicator for a short period can sometimes help to dissolve small amounts of precipitate.
-
Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock may improve solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate after diluting DMSO stock into aqueous buffer. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | - Perform serial dilutions to gradually decrease the solvent concentration. - Increase the volume of the final aqueous solution to lower the final concentration of this compound. - Consider using a buffer containing a small amount of a solubilizing agent like Pluronic F-68 or a cyclodextrin (requires validation for your specific assay). |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - Visually inspect your final solution for any signs of precipitation before each experiment. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Filter the final solution through a 0.22 µm filter if you suspect particulate matter, but be aware that this may remove undissolved compound and lower the effective concentration. |
| Cloudiness or turbidity in the solution over time. | The compound may be slowly precipitating out of the solution. | - Use the prepared aqueous solution of this compound immediately after preparation. - If storage is necessary, assess the stability of the compound in your specific buffer at the intended storage temperature. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (molecular weight: 436.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.368 mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution from 4.368 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of a Working Solution of this compound in Aqueous Buffer (for in vitro assays)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, physiological saline)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (Example for a final concentration of 10 µM):
-
Calculate the volume of the 10 mM DMSO stock solution needed. For a 1 mL final volume of 10 µM solution, you will need 1 µL of the 10 mM stock.
-
Intermediate Dilution Step:
-
In a sterile tube, add 1 µL of the 10 mM this compound DMSO stock to 99 µL of the pre-warmed aqueous buffer. This creates a 100 µM intermediate solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed aqueous buffer.
-
Mix thoroughly by inverting the tube or gentle vortexing.
-
-
Visually inspect the final 10 µM working solution for any signs of precipitation before use. Use the solution immediately.
Visualizations
Caption: Signaling pathway of a GABAB receptor positive allosteric modulator (PAM) like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing ADX71441 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for ADX71441. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound, a positive allosteric modulator (PAM) of the GABA-B receptor, while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Understanding this compound and its Mechanism of Action
This compound is a potent and selective oral positive allosteric modulator of the GABA-B receptor.[1][2][3] Unlike direct agonists such as baclofen, which activate the receptor continuously, this compound potentiates the effect of the endogenous ligand, GABA, only when GABA is naturally released.[3][4] This mechanism is thought to offer a better therapeutic window, with a reduced risk of the side effects and tolerance associated with GABA-B agonists. Preclinical studies have demonstrated its efficacy in models of anxiety, pain, addiction, and overactive bladder.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the gamma-aminobutyric acid type B (GABA-B) receptor, where it acts as a positive allosteric modulator (PAM).
Q2: What are the known on-target effects of this compound in preclinical models?
A2: Preclinical studies have shown that this compound can produce anxiolytic-like effects, reduce pain-associated behaviors, decrease alcohol and nicotine self-administration, and alleviate symptoms of overactive bladder.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is described as highly selective for the GABA-B receptor, comprehensive public data on its off-target profile is limited. Potential off-target effects are a general concern for any small molecule. At higher doses, some observed effects, such as reduced locomotor activity and hypothermia, could be either exaggerated on-target pharmacology or due to off-target interactions. It is recommended to perform comprehensive off-target screening to identify any potential secondary pharmacology.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: To differentiate between on- and off-target effects, researchers can employ several strategies. These include conducting dose-response studies to observe effects at varying concentrations, using control compounds with different structures but similar on-target activity, and utilizing genetic models like knockout or knockdown of the intended target (GABA-B receptor) to see if the effect persists.
Q5: What is the reported therapeutic window for this compound in preclinical studies?
A5: Preclinical data suggests a good separation between the doses of this compound that produce therapeutic effects and those that cause sedation. For example, in studies on alcohol self-administration, a 10-fold separation between behaviorally specific effects and sedation was observed.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Unrelated to GABA-B Modulation
Potential Cause: This could be due to an off-target effect of this compound.
Troubleshooting Strategy:
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly higher than those required for GABA-B potentiation.
-
Control Compounds: Compare the effects of this compound with a structurally different GABA-B PAM and a GABA-B agonist like baclofen. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
In Vitro Off-Target Screening: Screen this compound against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions.
-
Target Deconvolution: If a consistent off-target phenotype is observed, utilize techniques such as cellular thermal shift assay (CETSA), proteomics, or genetic screening to identify the responsible molecular target.
Issue 2: Sedation or Motor Impairment at Therapeutic Doses
Potential Cause: This may be an on-target effect occurring at the higher end of the therapeutic dose range or a potential off-target effect.
Troubleshooting Strategy:
-
Fine-tune Dosage: Carefully titrate the dose of this compound to find the minimal effective dose that achieves the desired therapeutic effect without causing sedation.
-
Pharmacokinetic Analysis: Analyze the plasma and brain concentrations of this compound at different doses to correlate exposure levels with both efficacy and adverse effects.
-
Behavioral Monitoring: In in vivo studies, include specific assays to quantify motor function and sedation, such as the rotarod test or open field test, at all tested doses.
Data Presentation
Table 1: Summary of Preclinical Dose-Response Data for this compound On-Target Effects
| Model | Species | Effect | Route of Administration | Effective Dose Range | Observed Side Effects at Higher Doses | Reference |
| Alcohol Self-Administration | Rat | Reduction in alcohol intake | Intraperitoneal (i.p.) | 3-10 mg/kg | Sedation at 30 mg/kg | |
| Alcohol Binge-like Drinking | Mouse | Reduction in alcohol intake | Oral (p.o.) | 10-30 mg/kg | Not specified | |
| Chronic Alcohol Dependence | Mouse | Reduction in alcohol intake | Oral (p.o.) | 3-17 mg/kg | Not specified | |
| Nicotine Withdrawal | Mouse | Reversal of somatic signs | Oral (p.o.) | 1-10 mg/kg | None reported in this study | |
| Anxiety (Marble Burying) | Mouse | Anxiolytic-like effect | Not specified | 3 mg/kg (MED) | Reduced locomotor activity at 10 mg/kg | |
| Anxiety (Elevated Plus Maze) | Mouse, Rat | Anxiolytic-like effect | Not specified | 3 mg/kg (MED) | Reduced locomotor activity at 3 mg/kg (rat) and 10 mg/kg (mouse) | |
| Visceral Pain | Mouse | Reduction in writhing | Not specified | Not specified | Not specified | |
| Motor Coordination (Rotarod) | Rat | Reduced time on rotarod | Not specified | 10 mg/kg (MED) | Indicative of muscle-relaxant qualities | |
| Overactive Bladder | Mouse, Guinea Pig | Increased urinary latency, reduced frequency | Oral (p.o.), Intravenous (i.v.) | 1-10 mg/kg (mouse), 1-3 mg/kg (guinea pig) | Overflow incontinence at 3 mg/kg (guinea pig) |
MED: Minimum Effective Dose
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target GABA-B Receptor Potentiation
Objective: To quantify the potentiation of GABA-mediated signaling by this compound at the GABA-B receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GABA-B receptor (composed of GB1 and GB2 subunits).
-
Assay Principle: Measure the downstream signaling of GABA-B receptor activation, typically the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, or the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
Procedure (cAMP Assay):
-
Plate the cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a sub-maximal concentration of GABA in the presence of an adenylyl cyclase activator like forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the GABA concentration-response curve in the presence and absence of different concentrations of this compound. Calculate the fold-shift in the GABA EC50 to determine the potency of this compound as a PAM.
Protocol 2: In Vitro Off-Target Liability Screening
Objective: To identify potential off-target interactions of this compound.
Methodology:
-
Target Panel: Submit this compound for screening against a broad panel of targets, which typically includes:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Kinases
-
Transporters
-
Nuclear receptors
-
Other enzymes (e.g., CYPs)
-
-
Assay Format: The screening is usually performed by a specialized contract research organization (CRO) using various assay formats, such as radioligand binding assays, enzymatic assays, or functional cell-based assays.
-
Concentration: A standard initial screening concentration is often 10 µM.
-
Data Analysis: Results are typically reported as a percentage of inhibition or activation at the tested concentration. Any significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response studies to determine the IC50 or EC50 for the off-target interaction.
Protocol 3: In Vivo Assessment of Motor Coordination to Evaluate Potential Side Effects
Objective: To assess the impact of this compound on motor coordination and sedation in rodents.
Methodology:
-
Animals: Use mice or rats, consistent with the efficacy models being used.
-
Apparatus: A rotarod apparatus.
-
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed until they achieve a stable baseline performance.
-
Administer this compound at a range of doses (including and exceeding the therapeutic range) or vehicle.
-
At various time points post-administration, place the animals back on the rotarod and measure the latency to fall.
-
-
Data Analysis: Compare the latency to fall for the this compound-treated groups to the vehicle-treated group. A significant decrease in latency indicates motor impairment.
Mandatory Visualizations
Caption: Signaling pathway of the GABA-B receptor modulated by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Relationship between this compound dosage, on-target, and off-target effects.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Addex therapeutics :: Addex this compound Pharmacological Profile Published in Neuropharmacology [addextherapeutics.com]
- 4. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
ADX71441 In Vivo Experiments: A Technical Support Center
Welcome to the technical support center for ADX71441 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during pre-clinical studies with this novel GABAB receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] Unlike direct agonists like baclofen which activate the receptor directly, this compound binds to a different site on the receptor. This allosteric modulation enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), only when GABA is naturally released in the synapse.[1] This mechanism is thought to contribute to a more favorable side-effect profile compared to orthosteric agonists.[1]
Q2: We are observing sedation and motor impairment in our animals. How can we mitigate this?
Sedation and motor impairment are known potential side effects of GABAB receptor modulation. Studies with this compound have shown that these effects are typically dose-dependent.
Troubleshooting Steps:
-
Dose Adjustment: The most effective strategy is to adjust the dose. For example, in rats, a dose of 10 mg/kg was identified as the minimum effective dose (MED) for muscle-relaxant qualities, as indicated by reduced time on the rotarod. In studies on alcohol self-administration, doses up to 10 mg/kg did not impair locomotor activity, whereas higher doses did.
-
Acclimatization and Habituation: Ensure animals are properly habituated to the experimental procedures and handling to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Control Groups: Always include a vehicle-treated control group to differentiate drug-induced effects from other experimental variables.
Q3: What is the recommended vehicle and route of administration for in vivo studies?
Based on published preclinical studies, the most common and effective method for oral administration of this compound is as a suspension.
Recommended Formulation:
-
Vehicle: 1% carboxymethyl cellulose (CMC) in water.
-
Route of Administration: Oral gavage (p.o.) is frequently used and has been shown to be effective. Intraperitoneal (i.p.) injections have also been used in some studies.
Q4: We are seeing a transient therapeutic effect despite sustained plasma concentrations of this compound. Is this a known issue?
Yes, this phenomenon has been reported. For instance, acute administration of this compound in rats at 10 mg/kg led to a transient reduction in body temperature, which returned to normal levels even while plasma concentrations of the compound remained high.
Possible Explanations and Considerations:
-
Receptor Desensitization/Internalization: Although PAMs are generally thought to have a lower propensity for causing receptor desensitization compared to full agonists, this possibility cannot be entirely ruled out with prolonged or high-level receptor potentiation.
-
Metabolic Adaptation: The physiological systems may adapt to the continuous potentiation of GABAB signaling.
-
Experimental Design: Consider the timing of your behavioral or physiological measurements in relation to the peak plasma concentration and the observed duration of the pharmacological effect in previous studies. Pharmacokinetic studies have shown that this compound has a long-lasting presence in plasma, with peak concentrations around 2 hours post-administration and a slow decay beyond 8 hours.
Q5: What are the key differences in dosing between various animal models and indications?
Dosing of this compound can vary significantly depending on the animal model and the therapeutic area being investigated. Below is a summary of doses used in various preclinical models.
Quantitative Data Summary: this compound In Vivo Dosing Regimens
| Animal Model | Indication | Route | Effective Dose Range (mg/kg) | Key Findings | Reference |
| Mice | Alcohol Binge-like Drinking | p.o. | 3, 10, 30 | Dose-dependent reduction in ethanol intake. | |
| Mice | Long-term Excessive Drinking | p.o. | 3, 10, 17 | Dose-dependent suppression of alcohol intake over 24 hours. | |
| Mice | Overactive Bladder | p.o. | 1, 3, 10 | 10 mg/kg increased urinary latencies and reduced urinary events. | |
| Mice | Anxiety (Marble Burying Test) | - | 3 | Anxiolytic-like profile observed. | |
| Mice | Pain (Acetic Acid-induced Writhing) | - | - | Reduced visceral pain-associated behaviors. | |
| Rats | Alcohol Self-Administration | i.p. | 1, 3, 10, 30 | Dose-dependent decrease in alcohol self-administration. | |
| Rats | Bladder Pain | i.p. | - | Dose-dependent decrease in viscero-motor response. | |
| Rats | Anxiety (Elevated Plus Maze) | - | 3 | Anxiolytic-like profile observed. | |
| Rats | Muscle Relaxation (Rotarod) | - | 10 | Reduced time on rotarod, indicative of muscle-relaxant qualities. | |
| Guinea Pigs | Overactive Bladder | i.v. | 1, 3 | Increased intercontraction interval and bladder capacity. At 3 mg/kg, inhibition of micturition reflex was observed in some animals. |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of this compound on Alcohol Drinking in Mice
-
Animal Model: Male C57BL/6J mice.
-
Housing: Standard laboratory conditions with acclimatization period.
-
Experimental Paradigms:
-
Drinking-in-the-Dark (DID) for Binge-like Drinking: Mice are given access to 20% ethanol for a limited period during their dark cycle.
-
Intermittent Access (IA) for Long-term Excessive Drinking: Mice have 24-hour access to both ethanol and water, with the ethanol bottle being available every other day.
-
-
Drug Administration:
-
Compound: this compound suspended in 1% CMC.
-
Doses: 3, 10, 17 or 30 mg/kg administered orally (p.o.).
-
Control: Vehicle (1% CMC) and a positive control such as naltrexone (i.p.) are used.
-
-
Measurements: Volume of ethanol and water consumed is measured at various time points (e.g., 1, 2, 3, 4, and 24 hours) to determine the effect of the compound on alcohol intake and preference.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound as a GABA-B receptor PAM.
Caption: Workflow for assessing this compound's effect on alcohol consumption.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
How to prevent ADX71441 degradation in experimental solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling and use of ADX71441 in experimental settings to prevent its degradation and ensure the reliability and reproducibility of your results. This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the GABAB receptor, making it a valuable tool for research in anxiety, pain, and spasticity.[1] However, its physicochemical properties, particularly its poor aqueous solubility, necessitate careful consideration during solution preparation and experimental design.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the use of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: Due to its poor solubility in aqueous solutions, the dissolution method for this compound depends on the experimental context.
-
For in vivo studies (oral or intraperitoneal administration): this compound is typically prepared as a suspension in 1% carboxymethyl cellulose (CMC) in water or saline.[2][3]
-
For in vivo studies (intravenous administration): Due to incomplete solubility in saline, a solution of polyethylene glycol 400 (PEG400) and saline (50/50 v/v) has been used.
-
For in vitro studies: A stock solution can be prepared in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM.[3] This stock solution should then be diluted in the appropriate aqueous experimental buffer to the final desired concentration.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent effects on your biological system, but high enough to maintain this compound in solution.
-
Use a gentle mixing process: When diluting, add the DMSO stock to the aqueous buffer while gently vortexing or stirring to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Consider sonication: Brief sonication of the final solution can sometimes help to dissolve small precipitates.
-
Prepare fresh dilutions: Avoid storing diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock for each experiment.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to prevent degradation.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years |
| 10 mM in DMSO | 4°C | Up to 2 weeks |
| 10 mM in DMSO | -20°C or -80°C | Up to 6 months |
Q4: I am seeing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors related to the handling of this compound:
-
Compound degradation: Improper storage of stock solutions or repeated freeze-thaw cycles can lead to degradation. Prepare fresh stock solutions regularly and aliquot them to minimize freeze-thaw cycles.
-
Inaccurate concentration: Precipitation of the compound in your experimental solution will lead to a lower effective concentration than intended. Visually inspect your solutions for any signs of precipitation before use.
-
Pipetting errors: When working with small volumes of concentrated stock solutions, even minor pipetting inaccuracies can lead to significant variations in the final concentration. Use calibrated pipettes and proper pipetting techniques.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | - Compound degradation due to improper storage.- Precipitation of the compound in the experimental solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from the solid compound.- Visually inspect the final experimental solution for any precipitate.- Verify the concentration of your stock solution if possible. |
| High variability between replicates | - Inconsistent dissolution of the compound.- Precipitation occurring in some wells but not others.- Pipetting inaccuracies. | - Ensure complete dissolution of the stock solution before making dilutions.- Gently mix the contents of each well after adding the compound.- Use precise pipetting techniques and calibrated equipment. |
| Cell toxicity observed at expectedly non-toxic concentrations | - High final concentration of DMSO in the culture medium. | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤0.5%). |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration in Rodents
Materials:
-
This compound powder
-
1% (w/v) Carboxymethyl cellulose (CMC) in sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weighing paper
-
Appropriate volume of sterile tubes
Procedure:
-
Calculate the required amount of this compound and 1% CMC solution based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the calculated amount of this compound powder accurately.
-
If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
In a sterile tube, add a small volume of the 1% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 1% CMC solution while continuously mixing using a vortex or by trituration.
-
For larger volumes, use a magnetic stirrer to ensure the suspension is homogenous.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Administer the suspension to the animals immediately after preparation. If storage is necessary, keep the suspension at 4°C and re-suspend thoroughly before each use. Note: The stability of this compound in CMC suspension over extended periods has not been formally reported; therefore, fresh preparation is highly recommended.
Protocol 2: Preparation of this compound Solution for in vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium or assay buffer immediately before use. Ensure thorough mixing upon dilution.
Visualizations
GABAB Receptor Signaling Pathway
Caption: Simplified schematic of the GABA-B receptor signaling cascade.
Experimental Workflow for Preparing this compound for in vitro Assays
Caption: Step-by-step workflow for preparing this compound solutions for in vitro experiments.
Logical Relationship for Troubleshooting this compound Precipitation
Caption: A logical guide to resolving this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in ADX71441 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] Unexpected results in behavioral studies can arise from various factors, from experimental design to the inherent biological complexity of the systems being studied. This guide is designed to help you navigate and interpret these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor.[1] It does not activate the GABAB receptor directly but binds to a distinct site on the receptor to enhance the effect of the endogenous ligand, GABA.[3] This leads to a more pronounced and prolonged inhibitory effect on neurotransmission when and where GABA is naturally released, which is thought to contribute to a better side-effect profile compared to direct GABAB agonists like baclofen.[4]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Based on preclinical studies, this compound is expected to exhibit anxiolytic-like, analgesic, and muscle-relaxant properties. It has also been shown to reduce alcohol consumption in animal models of binge drinking and alcohol dependence.
Q3: Are there any known off-target effects of this compound?
A3: this compound is characterized as a potent and selective GABAB PAM. Current literature does not indicate significant off-target activities that would confound behavioral studies at effective doses. However, at higher doses, sedative and muscle-relaxant effects can occur, which may indirectly influence performance in behavioral tasks.
Q4: What is the typical dose range for this compound in rodent studies?
A4: The effective dose of this compound can vary depending on the animal model and behavioral paradigm. Anxiolytic-like effects are typically observed at a minimum effective dose (MED) of 3 mg/kg in both mice and rats. Doses of 10 mg/kg and higher may lead to reduced locomotor activity and muscle relaxation.
Troubleshooting Guide
Observation 1: this compound did not produce an anxiolytic-like effect in our behavioral model (e.g., Elevated Plus Maze, Marble Burying Test).
Possible Cause 1: Low Basal Anxiety of Experimental Animals
-
Explanation: The anxiolytic effects of GABAB PAMs, including this compound, may be more pronounced in animals exhibiting high baseline levels of anxiety. If your control animals are already showing low levels of anxiety (e.g., spending a significant amount of time in the open arms of the elevated plus maze), a floor effect may prevent the detection of an anxiolytic effect. Studies have shown that anxiolytic-like effects are more readily observed when vehicle-treated animals spend approximately 5-8% of their time in the open arms, as opposed to 25-30%.
-
Troubleshooting Steps:
-
Assess Basal Anxiety: Review your historical data or run a pilot study to determine the baseline anxiety levels of your specific strain of mice or rats in your experimental setup.
-
Increase Aversiveness of the Test: For the Elevated Plus Maze, consider increasing the light intensity over the open arms to slightly increase the anxiety-like behavior in control animals.
-
Use a Different Animal Strain: Some rodent strains are inherently more anxious than others. Consider using a strain known for higher anxiety levels if appropriate for your research question.
-
Consider a Different Behavioral Test: If the lack of effect persists, you might want to use a different behavioral paradigm to assess anxiety-like behavior.
-
Possible Cause 2: Inappropriate Dose Selection
-
Explanation: The dose-response curve for anxiolytic compounds is often U-shaped. A dose that is too low may be ineffective, while a dose that is too high can produce confounding effects like sedation.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you have tested only a single dose, perform a dose-response study to determine the optimal dose for your specific experimental conditions. A recommended starting range for anxiolytic effects is 1-10 mg/kg.
-
Consult the Literature: Compare your chosen dose to the effective doses reported in published studies for similar behavioral tests (see Table 1).
-
Observation 2: The animals treated with this compound appear sedated or show impaired motor coordination.
Possible Cause 1: High Dose of this compound
-
Explanation: At higher doses, this compound can cause sedation and muscle relaxation, which can be misinterpreted as an anxiolytic effect or can confound the interpretation of results from behavioral tests that rely on motor activity (e.g., locomotor activity, rotarod). Reduced locomotor activity has been reported in mice at 10 mg/kg and in rats at 3 mg/kg after a single dose.
-
Troubleshooting Steps:
-
Lower the Dose: If sedation is observed, reduce the dose of this compound to a range where anxiolytic effects are reported without significant motor impairment (e.g., 3 mg/kg).
-
Include a Motor Activity Control Test: Always include a test to specifically assess motor function, such as an open field test or a rotarod test, in parallel with your primary behavioral assay. This will help you to dissociate sedative effects from true anxiolytic-like effects.
-
Analyze Different Behavioral Parameters: In the Elevated Plus Maze, an anxiolytic effect is typically indicated by an increase in the time spent and/or entries into the open arms without a significant change in the total distance traveled or the number of closed arm entries. A general decrease in all activity parameters is more indicative of sedation.
-
Possible Cause 2: Sub-chronic Dosing Effects
-
Explanation: Interestingly, following sub-chronic administration in mice, normal locomotor activity has been observed even at a dose of 30 mg/kg of this compound, suggesting that tolerance may develop to the sedative effects.
-
Troubleshooting Steps:
-
Consider the Dosing Regimen: If your study involves repeated dosing, be aware that the sedative effects may diminish over time. It is still crucial to include appropriate motor control tests at different time points during your study.
-
Observation 3: The behavioral effects of this compound are not consistent across different experiments.
Possible Cause 1: Variability in Experimental Conditions
-
Explanation: Behavioral experiments are highly sensitive to environmental factors. Minor variations in lighting, noise, handling procedures, or the time of day of testing can significantly impact the results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are strictly controlled and standardized across all experimental groups and cohorts. Refer to the detailed experimental protocols provided below.
-
Habituate Animals: Properly habituate the animals to the testing room and the experimenter to reduce stress-induced variability.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian variations in anxiety and activity levels.
-
Possible Cause 2: Pharmacokinetic Factors
-
Explanation: The timing of the behavioral test relative to the administration of this compound is critical. Following oral administration in mice, this compound plasma concentrations peak at approximately 2 hours and have a terminal half-life of about 5 hours.
-
Troubleshooting Steps:
-
Optimize the Time Window for Testing: Conduct your behavioral tests within the optimal time window after drug administration to ensure that the compound has reached its target and is present at effective concentrations. Based on its pharmacokinetics, a testing window of 1-4 hours post-oral administration would be appropriate.
-
Data Presentation
Table 1: Effective Doses of this compound in Preclinical Behavioral Models
| Species | Behavioral Model | Effect | Effective Dose Range (oral) | Reference |
| Mouse | Marble Burying Test | Anxiolytic-like | MED: 3 mg/kg | |
| Mouse | Elevated Plus Maze | Anxiolytic-like | MED: 3 mg/kg | |
| Rat | Elevated Plus Maze | Anxiolytic-like | MED: 3 mg/kg | |
| Mouse | Acetic Acid-Induced Writhing | Analgesic | MED: 3 mg/kg | |
| Rat | Rotarod Test | Muscle Relaxation | MED: 10 mg/kg | |
| Mouse | Locomotor Activity | Reduced Activity | 10 mg/kg (acute) | |
| Rat | Locomotor Activity | Reduced Activity | 3 mg/kg (acute) | |
| Mouse | Alcohol Binge Drinking | Reduced Intake | 10-30 mg/kg | |
| Mouse | Chronic Alcohol Dependence | Reduced Intake | 10-17 mg/kg |
Experimental Protocols
1. Elevated Plus Maze (EPM) for Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor. The dimensions of the arms are typically 25 cm long x 5 cm wide. The closed arms have 16 cm high walls.
-
Procedure:
-
Habituate the mice to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before the test (e.g., 60 minutes for oral administration).
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters: time spent in the open arms, time spent in the closed arms, number of entries into the open arms, number of entries into the closed arms, and total distance traveled.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.
-
2. Marble Burying Test for Mice
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles are placed evenly on the surface of the bedding.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Gently place a single mouse into the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
An anxiolytic or anti-compulsive effect is indicated by a significant reduction in the number of buried marbles.
-
Use fresh bedding for each animal.
-
Mandatory Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for a Behavioral Study.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. researchgate.net [researchgate.net]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 4. protocols.io [protocols.io]
Addressing variability in animal responses to ADX71441 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to ADX71441 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] Unlike direct agonists like baclofen, this compound does not activate the GABAB receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[3][4] This potentiation of GABA's natural signaling is thought to provide a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists.[4]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in a variety of rodent models, including those for:
-
Alcohol use disorder (reducing alcohol intake in both dependent and non-dependent animals)
-
Overactive bladder (OAB)
-
Pain and visceral hypersensitivity
-
Anxiety
Q3: What is the route of administration and vehicle used for this compound in preclinical studies?
In most cited rodent studies, this compound is administered orally (p.o.) via gavage. The compound is typically suspended in a 1% carboxy methyl cellulose (CMC) vehicle.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Efficacy Studies
Question: We are observing significant variability in the behavioral or physiological responses to this compound between individual animals within the same treatment group. What are the potential causes and how can we mitigate this?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery to the stomach. Practice on non-study animals to standardize the procedure. |
| Variability in Food and Water Intake | Food in the stomach can alter the absorption of orally administered compounds. Standardize the fasting period before dosing. Ensure ad libitum access to water, as dehydration can affect drug metabolism and animal well-being. |
| Animal Stress and Acclimatization | High levels of stress can influence GABAergic signaling and introduce variability. Ensure animals are properly acclimatized to the housing facility, handling, and experimental procedures (e.g., gavage with vehicle) before the study begins. |
| Underlying Health Status of Animals | Subclinical infections or other health issues can impact drug metabolism and response. Source animals from reputable vendors and perform a health check upon arrival. |
| Genetic Drift in Outbred Strains | If using an outbred animal stock, be aware that genetic differences can contribute to varied responses. Consider using a well-characterized, isogenic animal strain if possible. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Question: We are finding inconsistent plasma concentrations of this compound across different animals or studies. What could be causing this?
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | This compound is suspended, not dissolved, in 1% CMC. Ensure the suspension is homogenous before and during administration. Inadequate mixing can lead to inaccurate dosing. Prepare fresh formulations for each experiment. |
| Variable Dosing Volume | Calculate the dosing volume accurately based on the most recent body weight of each animal. Use calibrated pipettes and syringes. |
| Inconsistent Blood Sampling Times | Adhere strictly to the predetermined blood sampling schedule. Stagger the dosing of animals to allow for precise timing of sample collection for each individual. |
| Sample Handling and Storage | Inconsistencies in blood sample collection, processing (e.g., centrifugation speed and time), or storage temperature can affect the stability of the analyte. Develop and adhere to a strict standard operating procedure (SOP). |
Data Presentation
Table 1: Summary of this compound Dosing in Rodent Models
| Species | Model | Route of Administration | Doses (mg/kg) | Vehicle | Reference |
| Mouse | Alcohol "Binge" Drinking (DID) | p.o. | 3, 10, 30 | 1% CMC | |
| Mouse | Chronic Alcohol Dependence (IA) | p.o. | 3, 10, 17 | 1% CMC | |
| Mouse | Overactive Bladder | p.o. | 1, 3, 10 | 1% CMC | |
| Rat | Bladder Pain | i.p. | Not specified | Not specified | |
| Rat | Anxiety (Elevated Plus Maze) | Not specified | 3 (MED) | Not specified |
DID: Drinking-in-the-dark; IA: Intermittent access; p.o.: Oral; i.p.: Intraperitoneal; MED: Minimum effective dose.
Experimental Protocols
Protocol: Oral Gavage of this compound in Mice (Alcohol Drinking Model)
This protocol is adapted from studies investigating the effect of this compound on excessive alcohol consumption in mice.
-
Animal Preparation:
-
Use male C57BL/6J mice.
-
Acclimatize animals to the facility and handling for at least one week prior to the experiment.
-
Habituate mice to the injection/gavage procedure on non-experimental days by administering the vehicle (1% CMC).
-
-
Formulation Preparation:
-
Synthesize this compound or procure from a reliable source.
-
Prepare a suspension of this compound in 1% carboxy methyl cellulose (CMC).
-
Ensure the suspension is thoroughly mixed to achieve homogeneity before each administration.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume.
-
Administer this compound or vehicle orally (p.o.) via gavage 30 minutes before the start of the behavioral test (e.g., access to alcohol).
-
Administer all drugs in a volume of 10 ml/kg.
-
-
Post-Dosing Monitoring:
-
Observe the animal for any signs of distress or adverse effects.
-
Proceed with the planned behavioral or physiological measurements.
-
Mandatory Visualizations
Caption: this compound enhances GABA's effect on the GABAB receptor.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Key factors contributing to variability in this compound in vivo experiments.
References
- 1. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Preclinical Bioavailability of ADX71441
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of ADX71441 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2] As a PAM, it does not directly activate the GABAB receptor but potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This modulation leads to an inhibitory effect on neuronal activity.[3][4] this compound is orally bioavailable and brain penetrant in preclinical models, and it is being investigated for its therapeutic potential in anxiety, pain, and spasticity.[1]
Q2: What is the reported oral formulation for this compound in preclinical studies?
In published preclinical studies, this compound has been administered orally as a suspension in 1% carboxymethyl cellulose (CMC) in water.
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A study in male C57BL/6J mice after a single oral administration of 10 mg/kg of this compound provided the following plasma pharmacokinetic parameters:
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 673 ± 50 | ng/mL |
| Tmax (Time to Maximum Concentration) | 2 | hours |
| Terminal Half-life (t1/2) | 5 | hours |
| Mean Plasma Concentration at 0.25h | 538 ± 51 | ng/mL |
| Mean Plasma Concentration at 4h | ~485 (72% of Cmax) | ng/mL |
| Mean Plasma Concentration at 24h | ~34 (5% of Cmax) | ng/mL |
Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
While the definitive BCS classification for this compound is not publicly available, based on its described low aqueous solubility, it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. For BCS Class II drugs, oral absorption is primarily limited by the dissolution rate of the drug in the gastrointestinal fluids.
Troubleshooting Guide
Issue 1: Lower than expected plasma exposure (Cmax and/or AUC) after oral administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor drug dissolution from the formulation. | 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound drug substance before suspension. | For poorly soluble compounds, reducing the particle size increases the surface area available for dissolution, which can enhance the rate and extent of absorption. |
| 2. Formulation as a Solution: Attempt to formulate this compound as a solution using co-solvents (e.g., polyethylene glycol, propylene glycol, ethanol) or solubilizing agents (e.g., surfactants like Tween 80 or Cremophor EL). | Presenting the drug in a solubilized state eliminates the dissolution step, which is often the rate-limiting factor for absorption of poorly soluble compounds. | |
| 3. Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS). | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs. | |
| First-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species being used. | High rates of metabolism in the liver (first-pass effect) can significantly reduce the amount of drug reaching systemic circulation. |
| 2. Caco-2 Permeability Assay with Efflux Inhibitors: If permeability is also a concern (potential BCS Class IV), co-administer with known inhibitors of efflux transporters (e.g., P-glycoprotein) in an in vitro Caco-2 cell model. | This can help determine if the drug is a substrate for efflux transporters that pump it back into the intestinal lumen, thereby reducing its net absorption. | |
| Improper oral gavage technique. | 1. Verify Gavage Technique: Ensure proper restraint and gavage needle placement to avoid accidental administration into the trachea. | Incorrect gavage technique can lead to aspiration, animal distress, and inaccurate dosing. |
| 2. Observe for Regurgitation: Monitor animals post-dosing for any signs of regurgitation. | If the formulation is unpalatable or irritating, the animal may regurgitate the dose, leading to lower than expected exposure. |
Issue 2: High variability in plasma concentrations between animals.
| Possible Cause | Troubleshooting Step | Rationale |
| Inhomogeneous suspension. | 1. Ensure Uniform Suspension: Vigorously vortex or stir the suspension immediately before and during dosing to ensure a uniform concentration. | For suspensions, the drug particles can settle over time, leading to inconsistent dosing between animals. |
| 2. Use of a Viscosity-Enhancing Agent: The use of 1% CMC helps in maintaining the uniformity of the suspension. Ensure it is properly dissolved and hydrated. | A suitable suspending agent minimizes settling of the drug particles. | |
| Differences in food intake. | 1. Standardize Fasting Period: Implement a consistent fasting period (e.g., 3-4 hours) for all animals before dosing. | The presence of food in the stomach can affect gastric emptying rate and the dissolution and absorption of the drug. |
| Stress-related physiological changes. | 1. Acclimatize Animals: Handle and mock-dose the animals with the vehicle for several days before the actual experiment. | Acclimatization can reduce the stress associated with the handling and gavage procedure, which can influence gastrointestinal motility and blood flow. |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (1% CMC)
-
Prepare 1% CMC Vehicle:
-
Slowly add 1 g of carboxymethyl cellulose (low viscosity) to 100 mL of purified water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the 1% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while stirring.
-
Continuously stir the suspension on a magnetic stir plate during the dosing procedure to maintain homogeneity.
-
Protocol 2: Pharmacokinetic Study Design in Mice
-
Animals: Male C57BL/6J mice (or other appropriate strain), 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum (except during fasting).
-
Fasting: Fast animals for 3-4 hours prior to oral dosing (with free access to water).
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered.
-
Administer the this compound suspension (or other formulation) via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 50-100 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental analysis software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway activated by GABA and potentiated by this compound.
Experimental Workflow for Improving Bioavailability
Caption: Logical workflow for troubleshooting and improving the oral bioavailability of this compound.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding ADX71441 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ADX71441 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A1: Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: Many small molecules, especially those with hydrophobic properties, have low solubility in aqueous solutions like cell culture media.[1][2]
-
High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific medium being used.[1][2]
-
"Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in the solvent environment can cause the compound to precipitate out of the solution.[1]
-
Media Components: Components within the cell culture medium, such as salts, proteins (especially in serum-containing media), and amino acids, can interact with this compound and reduce its solubility.
-
Temperature Changes: The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature. Conversely, some compounds may precipitate out when media is stored at cooler temperatures.
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds.
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules for in vitro experiments. It is a powerful solvent capable of dissolving a wide range of compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture low (typically ≤ 0.5%) to avoid cellular toxicity.
Q3: How does the type of cell culture medium affect this compound solubility?
A3: The composition of the cell culture medium can significantly influence the solubility of a compound. Different media formulations have varying concentrations of amino acids, salts, vitamins, and other components that can interact with this compound. For example, high concentrations of certain salts or the presence of specific proteins in serum can affect solubility. It is always advisable to test the solubility of this compound in the specific medium you intend to use for your experiments.
Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A4: You can perform a solubility test to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium. This involves preparing serial dilutions of your this compound stock solution in the medium and observing for any precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
If you are experiencing precipitation with this compound, please refer to the following troubleshooting table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | High final concentration of this compound. | Decrease the final working concentration of this compound. |
| "Solvent shock" from rapid dilution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | |
| Using cold media for dilution. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation Over Time in Incubator | Temperature fluctuations affecting solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH shift in the culture medium. | Ensure the incubator's CO2 levels are stable to maintain the media's buffering capacity. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids for long-term experiments. | |
| Interaction with media components over time. | Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment. | |
| Cloudy or Particulate Stock Solution | Incomplete dissolution or precipitation during storage. | Gently warm the solution in a 37°C water bath and sonicate briefly. If the precipitate remains, the stock concentration may be too high. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use 100% DMSO as the solvent.
-
Calculation: Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Add the calculated mass of this compound to the appropriate volume of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a multi-well plate (e.g., 96-well), add a small, fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed (37°C) cell culture medium. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also measure turbidity using a plate reader at a wavelength such as 620 nm.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is the maximum soluble concentration in your specific medium.
Visualizations
Signaling Pathways and Experimental Workflows
References
Best practices for long-term storage of ADX71441 powder
This technical support center provides best practices for the long-term storage and handling of ADX71441 powder to ensure its stability and integrity for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, the powder is reported to be stable for up to two years.[2] While some suppliers may ship the product at room temperature, it is crucial to transfer it to the recommended storage temperature upon receipt for long-term preservation.[3]
Q2: Can I store this compound powder at room temperature?
Some suppliers state that this compound can be stored at room temperature, particularly in the continental US, though this may vary elsewhere.[3] However, for long-term storage, -20°C is the recommended temperature to ensure maximum stability. Storing at room temperature for extended periods may lead to degradation.
Q3: How should I protect this compound powder from environmental factors?
It is best practice to protect chemical compounds from moisture and light. Store this compound powder in a tightly sealed container to prevent moisture absorption. To protect against light, especially if the container is not opaque, store it in a dark place or wrap the container in foil.
Q4: What are the signs of this compound powder degradation?
Visual signs of degradation can include a change in color or texture of the powder. If the powder appears clumpy, discolored, or has a different appearance from its initial state, it may have degraded. However, the absence of visual changes does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC to check for purity.
Q5: How should I prepare solutions of this compound for my experiments?
For in vivo studies, this compound has been suspended in a 1% solution of carboxymethyl cellulose (CMC) in water. For in vitro assays, dimethyl sulfoxide (DMSO) is a common solvent.
Q6: What are the recommended storage conditions for this compound in solution?
The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in DMSO, the following storage guidelines are provided:
-
Stable for 2 weeks at 4°C.
-
Stable for 6 months at -80°C.
It is recommended to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound powder or solution. | - Ensure the powder has been stored at -20°C. - Prepare fresh solutions from the powder stock. - If using a stock solution, ensure it has been stored appropriately (see solution storage guidelines) and has not undergone multiple freeze-thaw cycles. - Perform a quality control check on the compound if degradation is suspected (e.g., HPLC). |
| This compound powder appears clumpy or discolored | Moisture absorption or degradation. | - Discard the powder as its integrity may be compromised. - Ensure proper sealing of the container to prevent moisture ingress. - Store in a desiccator if working in a humid environment. |
| Difficulty dissolving the powder | Improper solvent or low-quality compound. | - Confirm the appropriate solvent for your experimental needs (e.g., DMSO for in vitro, 1% CMC for in vivo). - Use sonication to aid dissolution if necessary. - If solubility issues persist, it may indicate a problem with the compound's purity. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | 2 years |
| Solution in DMSO | 4°C | 2 weeks |
| Solution in DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of this compound Powder
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
For immediate use, proceed with the experiment. For storage, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles and store at the recommended temperature.
Protocol 2: Stability Assessment of this compound Powder (General Outline)
This protocol outlines a general approach for assessing the stability of this compound powder over time.
-
Initial Analysis (Time 0):
-
Perform High-Performance Liquid Chromatography (HPLC) on a sample of the newly received this compound powder to determine its initial purity.
-
Conduct a functional assay (e.g., a GABA-B receptor binding assay) to establish baseline activity.
-
-
Sample Storage:
-
Store aliquots of the powder under the desired storage conditions (e.g., -20°C, room temperature).
-
Ensure each aliquot is in a tightly sealed, light-protected container.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 3, 6, 12, and 24 months), retrieve a stored aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Re-run the HPLC analysis to assess for any decrease in purity or the appearance of degradation peaks.
-
Repeat the functional assay to determine if there is any loss of biological activity.
-
-
Data Analysis:
-
Compare the purity and activity data from each time point to the initial (Time 0) data to determine the stability of the compound under the tested storage conditions.
-
Visualizations
Caption: Experimental workflow for this compound from storage to use.
Caption: Mechanism of action of this compound as a GABA-B PAM.
References
Method refinement for consistent ADX71441 delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent in vivo delivery of ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid receptor B (GABAB).[1][2][3] Unlike direct agonists such as baclofen, which activate the GABAB receptor directly, this compound enhances the receptor's response to the endogenous neurotransmitter, GABA.[4] This allosteric modulation allows for a more subtle and physiologically relevant potentiation of GABAergic signaling, which may contribute to a better side-effect profile.[5]
Q2: What are the primary routes of administration for this compound in preclinical studies?
A2: The most common route of administration for this compound in preclinical rodent models is oral (p.o.), typically via gavage. Intraperitoneal (i.p.) and intravenous (i.v.) routes have also been reported.
Q3: What is the recommended vehicle for this compound administration?
A3: For oral (p.o.) and intraperitoneal (i.p.) administration, this compound is commonly suspended in 1% carboxymethyl cellulose (CMC) in water. Due to incomplete solubility in saline, a vehicle of 50/50 PEG400/saline has been used for intravenous (i.v.) administration in some studies.
Q4: What is the reported bioavailability and brain penetrance of this compound?
A4: this compound is orally bioavailable and brain penetrant in both mice and rats.
Q5: What is the pharmacokinetic profile of this compound?
A5: Following oral administration in mice, this compound reaches peak plasma concentrations at approximately 2 hours, followed by a slow decay that extends well beyond 8 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent behavioral effects | High variability in basal anxiety levels of test animals. | Screen animals for baseline anxiety levels and randomize into treatment groups accordingly. Anxiolytic effects may be more pronounced in animals with higher baseline anxiety. |
| Improper drug formulation leading to inconsistent dosing. | Ensure the this compound suspension is homogenous before each administration. Follow the detailed protocol for vehicle preparation and compound suspension. | |
| Sedation or motor impairment | High dose of this compound. | Mild reduction in motor activity has been observed at higher doses (e.g., 30 mg/kg p.o. in mice). Consider reducing the dose or conducting a dose-response study to determine the optimal therapeutic window for your model. |
| Precipitation of the compound during i.v. administration | Poor solubility of this compound in aqueous solutions like saline. | For intravenous administration, use a co-solvent system such as 50/50 PEG400/saline to ensure complete dissolution. Always visually inspect the solution for any precipitation before administration. |
| Difficulty with oral gavage | Stress induced by the procedure can affect experimental outcomes. | Ensure personnel are properly trained in oral gavage techniques to minimize stress to the animals. Habituate the animals to the procedure for several days before the start of the experiment. |
Experimental Protocols
Preparation of this compound for Oral (p.o.) or Intraperitoneal (i.p.) Administration
Materials:
-
This compound powder
-
1% Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Triturate the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add a small volume of the 1% CMC vehicle to the powder and mix to form a homogenous paste.
-
Slowly add the remaining volume of the 1% CMC vehicle while continuously stirring.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension continuously on a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.
-
Administer the suspension via oral gavage or intraperitoneal injection at the desired volume (e.g., 10 ml/kg).
Preparation of this compound for Intravenous (i.v.) Administration
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in PEG400.
-
Once fully dissolved, add an equal volume of sterile saline to achieve a 50/50 PEG400/saline solution.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Administer the solution intravenously at the appropriate volume for the animal model.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound
| Animal Model | Species | Administration Route | Vehicle | Effective Dose Range | Observed Effects | Citation(s) |
| Binge-like alcohol drinking | Mouse | p.o. | 1% CMC | 3-30 mg/kg | Dose-dependent reduction in ethanol intake. | |
| Alcohol self-administration | Rat | i.p. | 1% CMC | 3-10 mg/kg | Dose-dependent decrease in alcohol self-administration. | |
| Anxiety (Marble Burying Test) | Mouse | p.o. | Not specified | 3 mg/kg | Anxiolytic-like profile. | |
| Anxiety (Elevated Plus Maze) | Mouse, Rat | p.o. | Not specified | 3 mg/kg | Anxiolytic-like profile. | |
| Visceral Pain (Acetic Acid-Induced Writhing) | Mouse | p.o. | Not specified | Not specified | Reduction in pain-associated behaviors. | |
| Overactive Bladder | Mouse | p.o. | 1% CMC | 1-10 mg/kg | Increased urinary latencies and reduced urinary events. | |
| Overactive Bladder | Guinea Pig | i.v. | 50/50 PEG400/saline | 1-3 mg/kg | Increased intercontraction interval and bladder capacity. |
Visualizations
Caption: Simplified signaling pathway of the GABAB receptor and the modulatory role of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing ADX71441-Induced Sedation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for potential sedation induced by ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sedation a potential concern?
A1: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] It enhances the effect of the endogenous ligand, GABA, at its receptor.[3] While showing therapeutic promise for conditions like anxiety, pain, and substance use disorders, modulation of the GABAergic system can sometimes lead to sedative effects.[1][4] Understanding and controlling for these potential sedative effects is crucial for accurately interpreting experimental results related to the compound's primary therapeutic actions.
Q2: At what doses are the sedative effects of this compound typically observed?
A2: Sedative effects of this compound are dose-dependent. Studies in rodents have shown that lower doses (e.g., 1-10 mg/kg) generally do not produce significant sedation, while higher doses (e.g., 30 mg/kg) can induce sedative-like effects, such as reduced locomotor activity. It is critical to perform a dose-response study in your specific experimental model to identify the therapeutic window that separates the desired effects from sedation.
Q3: How can I differentiate the intended therapeutic effect of this compound from its sedative side effects?
A3: Dissociating the therapeutic effects from sedation involves a multi-pronged approach:
-
Dose-Response Evaluation: Test a range of this compound doses. The goal is to identify a dose or a range of doses that produce the desired therapeutic effect without causing significant sedation.
-
Appropriate Behavioral Assays: Utilize a battery of behavioral tests. Some tests are more sensitive to sedative effects (e.g., locomotor activity, rotarod) than others that might assess the therapeutic target (e.g., anxiety models, pain assays).
-
Control Groups: Include a vehicle control group to establish baseline activity. Consider using a positive control for sedation (e.g., a known sedative like diazepam) to validate your sedation-measuring assays.
-
Time Course Analysis: Evaluate the effects of this compound at different time points after administration. The onset and duration of sedative effects may differ from the therapeutic effects.
Q4: What are the best practices for interpreting locomotor activity data when assessing sedation?
A4: When interpreting locomotor activity data:
-
Habituation is Key: Ensure animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity, which can mask sedative effects.
-
Analyze Multiple Parameters: Do not rely solely on total distance traveled. Analyze other parameters such as rearing frequency, time spent in the center of the arena (for anxiety assessment), and patterns of movement over time.
-
Compare to Baseline: Always compare post-treatment activity to a pre-treatment baseline for each animal to account for individual differences in activity levels.
-
Consider the Context: Interpret locomotor data in the context of other behavioral and physiological measures. A reduction in locomotion could be due to sedation, but also anxiolysis, motor impairment, or other factors.
Troubleshooting Guide
Issue: Unexpected levels of sedation observed at a previously established non-sedative dose.
| Possible Cause | Troubleshooting Steps |
| Animal Strain/Sex/Age Differences | Different rodent strains, sexes, and ages can exhibit varying sensitivities to drugs. Verify that the current animal model is consistent with previous experiments. If a new strain or sex is being used, a new dose-response study is warranted. |
| Drug Formulation or Administration Error | Confirm the correct concentration and formulation of this compound. Verify the accuracy of the dosing volume and the route of administration. |
| Environmental Factors | Changes in the animal facility's light/dark cycle, noise levels, or temperature can influence baseline activity and drug responses. Ensure a consistent and controlled experimental environment. |
| Interaction with Other Experimental Manipulations | If this compound is being tested in a disease model or in combination with other treatments, these factors could potentiate its sedative effects. Include appropriate control groups to isolate the effects of each variable. |
Issue: Difficulty in dissociating the anxiolytic/analgesic effects of this compound from sedation.
| Possible Cause | Troubleshooting Steps |
| Overlapping Behavioral Readouts | Some behavioral tests for anxiety or pain can be confounded by changes in motor activity. For example, reduced exploration in an anxiety test could be due to anxiolysis or sedation. |
| Solution: | Employ a battery of tests that measure different aspects of the desired effect and sedation. For anxiety, use tests less dependent on locomotion, such as the marble-burying test, in conjunction with locomotor-based tests like the elevated plus-maze. For pain, use reflexive measures (e.g., Hargreaves test) alongside more complex behavioral assays. |
| Inadequate Dose Selection | The selected dose may be at the threshold for both therapeutic and sedative effects. |
| Solution: | Conduct a more granular dose-response study with smaller dose increments to identify a clearer separation between the desired effect and sedation. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on locomotor activity and rotarod performance from published studies.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| 1 | No significant effect compared to vehicle | |
| 3 | No significant effect compared to vehicle | |
| 10 | No significant effect compared to vehicle | |
| 30 | Significant decrease in locomotor activity (sedative effect) |
Table 2: Effect of this compound on Rotarod Performance in Rats
| Dose (mg/kg) | Effect on Rotarod Performance | Reference |
| < 10 | No significant impairment | |
| 10 | Minimum effective dose to reduce time on rotarod | |
| > 10 | Dose-dependent reduction in time on rotarod |
Experimental Protocols
1. Locomotor Activity Assessment
-
Objective: To assess the effect of this compound on spontaneous locomotor activity as a measure of sedation.
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video tracking software.
-
Procedure:
-
Habituation: Place animals in the testing room for at least 60 minutes before the experiment to acclimate. On the day before testing, habituate each animal to the open field arena for 15-30 minutes.
-
Baseline Recording: On the test day, record the baseline locomotor activity of each animal for 30-60 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal, oral).
-
Post-Dosing Recording: Immediately after administration, place the animal back in the open field arena and record locomotor activity for a predetermined duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery). Compare post-treatment data to baseline and between treatment groups.
2. Rotarod Test
-
Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.
-
Apparatus: An accelerating rotarod device.
-
Procedure:
-
Training: For 2-3 days prior to testing, train the animals on the rotarod at a constant speed (e.g., 5 rpm) or with a slow acceleration protocol. Each training session should consist of 3-5 trials with an inter-trial interval of at least 15 minutes.
-
Baseline Measurement: On the test day, conduct a baseline trial to ensure all animals can perform the task to a set criterion (e.g., remain on the rod for a specific duration).
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a predetermined time point after drug administration (e.g., 30 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes). Record the latency to fall or the speed at which the animal falls.
-
-
Data Analysis: Compare the latency to fall or the rotational speed at the time of falling between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway of this compound
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor brain penetration of ADX71441 in specific models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] This guide focuses on addressing challenges related to achieving optimal central nervous system (CNS) effects, particularly when poor brain penetration is suspected in specific experimental models.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered brain penetrant?
There are conflicting reports regarding the brain penetration of this compound. Some studies in mice and rats have shown it to be bioavailable after oral administration and brain penetrant, with a balanced central-peripheral distribution.[1][4] However, it is also noted that the therapeutic utility of GABA-B receptor agonists, a class to which this compound is related as a PAM, can be significantly hampered by poor permeability across the blood-brain barrier (BBB). This suggests that while this compound can cross the BBB, its penetration may be insufficient in certain experimental models or under specific conditions to elicit a desired CNS effect.
Q2: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor. This means it does not directly activate the receptor on its own but enhances the effect of the endogenous ligand, GABA. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates the activity of ion channels, specifically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This overall leads to a hyperpolarization of the neuron and an inhibitory effect on neurotransmission.
Q3: What are the reported effective doses of this compound in rodent models?
The minimum effective dose (MED) of this compound has been reported to be 3 mg/kg in mice for anxiolytic-like effects in the marble burying and elevated plus maze tests. In models of alcohol self-administration in rats, doses of 3, 10, and 30 mg/kg have been shown to be effective. For overactive bladder models in mice, a dose of 10 mg/kg was effective. It is important to note that the optimal dose can vary depending on the animal model, the route of administration, and the specific endpoint being measured.
Troubleshooting Guide: Overcoming Suspected Poor Brain Penetration
This guide is designed for researchers who are using this compound in their experiments and are not observing the expected CNS-related effects, possibly due to insufficient brain penetration in their specific model.
Problem: Lack of expected CNS effect with this compound administration.
Possible Cause 1: Insufficient Compound Exposure
Even with a brain-penetrant compound, suboptimal plasma concentrations will lead to insufficient concentrations in the CNS.
-
Troubleshooting Steps:
-
Verify Plasma Pharmacokinetics: Before assessing brain penetration, confirm that the administered dose achieves adequate plasma concentrations.
-
Dose-Response Study: If not already done, perform a dose-response study to determine if a higher dose elicits the desired CNS effect.
-
Formulation Check: Ensure the formulation of this compound is appropriate for the chosen route of administration and is stable.
-
Possible Cause 2: Model-Specific Differences in Brain Penetration
The properties of the blood-brain barrier can vary between different animal models, strains, and disease states, potentially affecting the brain uptake of this compound.
-
Troubleshooting Steps:
-
Direct Measurement of Brain and Plasma Concentrations: The most definitive way to assess brain penetration is to measure the concentrations of this compound in both brain tissue and plasma at various time points after administration. This allows for the calculation of the brain-to-plasma concentration ratio (Kp).
-
Consider a Different Rodent Strain: If feasible, testing this compound in a different rodent strain may reveal differences in brain penetration.
-
Possible Cause 3: High Efflux Transporter Activity
This compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain, limiting its accumulation.
-
Troubleshooting Steps:
-
Co-administration with an Efflux Transporter Inhibitor: In a non-GLP setting, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) with this compound can help determine if efflux is limiting its brain penetration. An increase in the brain-to-plasma ratio in the presence of the inhibitor would support this hypothesis. Caution: This approach can have confounding effects and should be interpreted carefully.
-
In Vitro Transporter Assays: Utilize in vitro models, such as Caco-2 or MDCK cell lines expressing specific transporters, to determine if this compound is a substrate for P-gp or other relevant efflux transporters.
-
Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Marble Burying Test | Oral | 3 mg/kg (MED) | Anxiolytic-like effect | |
| Mouse | Elevated Plus Maze | Oral | 3 mg/kg (MED) | Anxiolytic-like effect | |
| Rat | Elevated Plus Maze | Oral | 3 mg/kg (MED) | Anxiolytic-like effect | |
| Rat | Alcohol Self-Administration | Intraperitoneal | 3 - 30 mg/kg | Reduction in alcohol self-administration | |
| Mouse | Overactive Bladder | Oral | 10 mg/kg | Increased urinary latency, reduced urinary events | |
| Guinea Pig | Overactive Bladder | Intravenous | 1 - 3 mg/kg | Increased intercontraction interval and bladder capacity |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | Reference |
| Oral | 10 | 673 ± 50 | 2 | 5 |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in the Mouse Elevated Plus Maze
-
Animals: Male C57BL/6J mice.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally 60 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Endpoint: An anxiolytic-like effect is indicated by a significant increase in the time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Measurement of Brain and Plasma Concentrations of this compound
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound at the desired dose and route (e.g., 10 mg/kg, oral).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-dose, anesthetize the mice and collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, perfuse the mice transcardially with ice-cold saline to remove blood from the brain.
-
Harvest the brain and store it at -80°C until analysis.
-
Centrifuge the blood to separate the plasma.
-
Analyze the concentrations of this compound in the plasma and brain homogenate using a validated analytical method, such as LC-MS/MS.
-
-
Endpoint: Brain and plasma concentration-time profiles. The brain-to-plasma ratio (Kp) can be calculated at each time point by dividing the brain concentration by the plasma concentration.
Visualizations
Figure 1: Simplified GABA-B Receptor Signaling Pathway.
Figure 2: Troubleshooting Workflow for Suspected Poor Brain Penetration.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating ADX71441 Target Engagement In Vivo
Welcome to the technical support center for ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully validating the in vivo target engagement of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data summaries.
Understanding this compound's Mechanism of Action
This compound is an orally available small molecule that potentiates the activity of the GABA-B receptor in the presence of its endogenous ligand, GABA.[1][2][3] Unlike direct agonists like baclofen, this compound does not activate the receptor on its own but enhances the receptor's response to GABA.[1][2] This allosteric modulation is expected to provide a more nuanced and physiological approach to targeting the GABA-B system, potentially with an improved side-effect profile compared to orthosteric agonists.
This compound Mechanism of Action
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges you may encounter during your in vivo experiments with this compound.
In Vivo Microdialysis for GABA Measurement
Question 1: I am not seeing a significant change in extracellular GABA levels in my microdialysis study after administering this compound. What could be the issue?
Answer: Validating target engagement of a PAM like this compound with microdialysis can be complex. Here are several factors to consider:
-
This compound's Mechanism: As a PAM, this compound enhances the effect of existing GABA, but it may not necessarily cause a large-scale release of GABA that would be easily detectable as a change in tonic extracellular levels. Its primary effect is on the potentiation of synaptic GABA action.
-
Brain Region Specificity: The density of GABA-B receptors and the baseline GABAergic tone can vary significantly between different brain regions. Ensure your microdialysis probe is in a region with a high density of GABA-B receptors and active GABAergic signaling relevant to your research question.
-
Analytical Sensitivity: Measuring GABA in microdialysates is technically challenging due to its low concentration and potential for co-elution with other neurochemicals.
-
Troubleshooting:
-
Optimize HPLC conditions: Carefully control the pH of your mobile phase and consider a longer retention time to improve the separation of GABA from other compounds.
-
Derivatization: Use a sensitive and reliable derivatization method, such as o-phthalaldehyde (OPA), and ensure optimal reaction conditions.
-
System Contamination: Thoroughly clean your HPLC system to avoid contamination that can interfere with GABA detection.
-
-
-
Probe Recovery: In vivo recovery of GABA can be variable. It is crucial to determine the recovery of your probe to accurately quantify extracellular concentrations.
-
Timing of Sampling: The pharmacokinetic profile of this compound should guide your sampling time points to ensure measurements are taken when the compound is expected to be at its target concentration in the brain.
Question 2: How can I confirm that my microdialysis setup is sensitive enough to detect GABA changes?
Answer: To validate your microdialysis and analytical methodology, consider the following positive control experiments:
-
GABA Transporter (GAT) Inhibitor: Administer a known GAT inhibitor (e.g., tiagabine) through the microdialysis probe (retrodialysis) or systemically. This should lead to a measurable increase in extracellular GABA levels, confirming your system's ability to detect changes in GABA concentration.
-
High Potassium Stimulation: Perfuse a high-potassium artificial cerebrospinal fluid (aCSF) through the probe to induce neuronal depolarization and neurotransmitter release. This should cause a transient increase in extracellular GABA.
In Vivo Microdialysis Experimental Workflow
Magnetic Resonance Spectroscopy (MRS) for GABA Measurement
Question 3: I am using MEGA-PRESS to measure GABA levels after this compound administration, but the signal-to-noise ratio is very low and the results are inconsistent. What can I do?
Answer: Measuring GABA with MRS is challenging due to its low concentration and the overlap of its signal with other more abundant metabolites. Here are some key considerations and troubleshooting tips:
-
Low Signal-to-Noise Ratio (SNR):
-
Troubleshooting:
-
Increase Voxel Size: Use a larger voxel (e.g., 3 x 3 x 3 cm³) to include more tissue and increase the detectable GABA signal. Be aware that this reduces spatial resolution.
-
Increase Scan Time: Longer acquisition times allow for more signal averaging, which improves SNR.
-
Optimize Shimming: High-quality shimming is critical to minimize linewidths and improve spectral quality.
-
-
-
Macromolecule Contamination: The GABA signal at 3 ppm is often contaminated with signals from macromolecules (MM). This means you are measuring "GABA+" (GABA + MM).
-
Troubleshooting: While difficult to completely eliminate, be consistent in your acquisition parameters and data analysis to ensure comparability across subjects and conditions. Acknowledge this limitation in your interpretation.
-
-
Subject Movement: Even small head movements during the scan can significantly impact the quality of the data, especially with the subtraction-based MEGA-PRESS sequence.
-
Troubleshooting: Ensure the subject is well-immobilized and comfortable to minimize movement.
-
-
Interpretation of Changes: A change in the GABA+ signal after this compound administration could reflect a change in the total concentration of GABA within the voxel. However, as a PAM, this compound's primary effect is on GABA-B receptor function, which may not directly translate to a large change in the overall tissue concentration of GABA. Consider combining MRS with other techniques to get a more complete picture of target engagement.
Growth Hormone (GH) as a Biomarker
Question 4: I am measuring plasma growth hormone (GH) levels to validate this compound target engagement, but my results are highly variable. Why is this happening?
Answer: While changes in plasma GH have been reported as a potential biomarker for this compound target engagement, several factors can contribute to variability:
-
Pulsatile Secretion of GH: GH is released in a pulsatile manner, leading to significant fluctuations in plasma concentrations over short periods.
-
Troubleshooting:
-
Frequent Sampling: Collect multiple blood samples over a defined time course to capture the pulsatile nature of GH secretion and look for changes in the overall pattern rather than single time points.
-
Strict Timing: Standardize the time of day for your experiments and sampling to minimize variability due to circadian rhythms.
-
-
-
Stress-Induced GH Release: Handling and blood sampling procedures can induce stress, which can independently affect GH levels.
-
Troubleshooting:
-
Acclimatization: Properly acclimate animals to handling and experimental procedures to minimize stress.
-
Catheterization: For repeated sampling, consider using indwelling catheters to reduce the stress of repeated venipuncture.
-
-
-
Dose and Time Dependence: The effect of this compound on GH is dose- and time-dependent.
-
Troubleshooting: Conduct a dose-response and time-course study to identify the optimal dose and sampling times to observe a consistent effect.
-
-
Analytical Method: The choice of immunoassay for GH measurement can influence the results.
-
Troubleshooting: Use a validated and sensitive assay specific for the species you are studying. Ensure consistent use of the same assay kit throughout your experiments.
-
| Parameter | Troubleshooting Recommendation |
| High Variability in GH Levels | Implement frequent and timed blood sampling to account for pulsatile secretion. |
| Stress-Related Artifacts | Acclimate animals to procedures and consider using catheters for repeated sampling. |
| Inconsistent Dose-Response | Perform a thorough dose-response and time-course study. |
| Assay-Related Issues | Use a validated, species-specific, and highly sensitive immunoassay consistently. |
c-Fos Immunohistochemistry for Neuronal Activation
Question 5: I want to use c-Fos to map the neuronal circuits engaged by this compound. What are the key considerations for this experiment?
Answer: c-Fos immunohistochemistry is a powerful tool to identify neurons that have been recently activated. When using it to study the effects of this compound, consider the following:
-
Timing is Crucial: c-Fos expression typically peaks 60-90 minutes after a stimulus and then declines. Your tissue collection time point should be optimized to capture this peak.
-
Baseline c-Fos Expression: Some brain regions have a low baseline level of c-Fos expression. It is essential to include a vehicle-treated control group to distinguish between baseline and drug-induced c-Fos expression.
-
Behavioral Context: The pattern of c-Fos expression can be influenced by the animal's behavioral state. For example, a study on this compound and alcohol-seeking behavior found that the drug decreased c-Fos expression in specific brain regions associated with stress-induced relapse. Therefore, it is important to control the behavioral context of your experiment.
-
Double-Labeling: To identify the phenotype of the activated neurons (e.g., whether they are GABAergic or glutamatergic), you can perform double-labeling immunohistochemistry with c-Fos and a cell-type-specific marker (e.g., GAD67 for GABAergic neurons).
Logical Flow of c-Fos Expression as a Marker
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound.
Table 1: Effect of this compound on Alcohol Self-Administration in Rats
| Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Reinforcers Earned (Mean ± SEM) |
| Vehicle | 45.2 ± 3.1 | 18.5 ± 1.2 |
| 1 | 38.6 ± 4.5 | 16.2 ± 1.9 |
| 3 | 15.1 ± 2.8 | 6.8 ± 1.3 |
| 10 | 5.3 ± 1.1 | 2.4 ± 0.5 |
| 30 | 2.1 ± 0.6 | 0.9 ± 0.3 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Effect of this compound on Micturition Parameters in a Mouse Model of Overactive Bladder
| Treatment | Dose (mg/kg, p.o.) | Number of Urinary Events | Latency to First Urination (s) |
| Vehicle | - | 10.5 ± 1.2 | 350 ± 50 |
| This compound | 1 | 8.2 ± 1.1 | 450 ± 60 |
| This compound | 3 | 6.5 ± 0.9 | 700 ± 100 |
| This compound | 10 | 3.1 ± 0.5 | 1100 ± 150 |
| Oxybutynin | 100 | 4.2 ± 0.7 | 1050 ± 120 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Dose-Dependent Effect of this compound on PMP22 mRNA Expression in a CMT1A Rat Model
| Treatment | Dose (mg/kg, p.o.) | PMP22 mRNA Fold Change (Mean ± SD) |
| Vehicle (CMT) | - | 1.6 ± 0.19 |
| This compound | 1 | 1.48 ± 0.26 |
| This compound | 3 | 0.98 ± 0.49 |
| This compound | 6 | 0.93 ± 0.35 |
| Baclofen | 3 (b.i.d.) | 0.91 ± 0.25 |
| p < 0.05 compared to vehicle (CMT) |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Extracellular GABA Measurement
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole at the coordinates for your target brain region.
-
Implant a guide cannula and secure it with dental cement. Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
Gently restrain the animal and replace the dummy cannula with a microdialysis probe of an appropriate length and molecular weight cut-off.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period of at least 2-3 hours to establish a baseline.
-
Collect baseline dialysate fractions (e.g., every 20-30 minutes).
-
Administer this compound or vehicle at the desired dose and route.
-
Continue collecting dialysate fractions for the desired post-treatment duration.
-
Store samples at -80°C until analysis.
-
-
GABA Analysis by HPLC-ECD:
-
Derivatize the dialysate samples and GABA standards with o-phthalaldehyde (OPA)/sulfite reagent.
-
Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Separate the OPA-derivatized amino acids using an appropriate mobile phase gradient.
-
Quantify GABA concentrations by comparing the peak areas to those of the standards.
-
Protocol 2: Measurement of Plasma Growth Hormone (GH)
-
Animal Preparation and Dosing:
-
For repeated sampling, surgically implant a jugular vein catheter and allow the animal to recover.
-
Acclimate the animals to the experimental room and handling procedures for several days.
-
Administer this compound or vehicle at the desired doses.
-
-
Blood Sampling:
-
At predetermined time points post-dosing (e.g., 0, 30, 60, 90, 120, 240 minutes), collect small blood samples (e.g., 50-100 µL) from the catheter into EDTA-coated tubes.
-
Immediately place the samples on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
GH Measurement:
-
Use a commercially available, species-specific ELISA or radioimmunoassay (RIA) kit for GH.
-
Follow the manufacturer's instructions for the assay.
-
Calculate the GH concentrations based on the standard curve.
-
Protocol 3: c-Fos Immunohistochemistry
-
Tissue Collection and Preparation:
-
Ninety minutes after administration of this compound or vehicle (in a defined behavioral context), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome at 30-40 µm thickness.
-
-
Immunohistochemistry:
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., incubation in sodium citrate buffer at 80°C).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the c-Fos positive nuclei by reacting the sections with a diaminobenzidine (DAB) solution.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Analysis:
-
Image the brain sections using a brightfield microscope.
-
Count the number of c-Fos-positive nuclei in your regions of interest using imaging software.
-
Compare the number of c-Fos-positive cells between the this compound-treated and vehicle-treated groups.
-
References
- 1. globenewswire.com [globenewswire.com]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
Troubleshooting inconsistent ADX71441 electrophysiology results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent electrophysiology results when working with ADX71441.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] Unlike direct agonists like baclofen, this compound does not activate the GABAB receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, gamma-aminobutyric acid (GABA).[3][4] This modulation occurs by binding to a site on the receptor distinct from the GABA binding site, leading to a potentiation of the GABA-induced downstream signaling cascade. As a PAM, this compound's effect is dependent on the presence of GABA, which allows it to respect the physiological patterns of receptor activation.
Q2: My this compound application shows a high degree of variability between cells. What are the likely causes?
Inconsistent responses to this compound can stem from several factors:
-
Endogenous GABA Tone: Since this compound is a PAM, its effect is contingent on the local concentration of GABA. Variability in endogenous GABA levels between different cells or slices can lead to inconsistent potentiation.
-
Receptor Expression Levels: The density of GABAB receptors can vary between different cell types and even between individual cells of the same type, leading to differing magnitudes of response.
-
General Patch-Clamp Instability: Common issues in whole-cell patch-clamp recordings, such as unstable seal resistance, pipette drift, or changes in series resistance, can all contribute to variable results.
-
Health of the Slice/Cell Preparation: Poor cell health is a major determinant of success in patch-clamp experiments. Issues with aCSF oxygenation, temperature, or osmolarity can lead to inconsistent neuronal viability and, consequently, variable drug responses.
Q3: I am not seeing any effect of this compound. What should I check?
If this compound application produces no discernible effect, consider the following:
-
GABA Co-application: Is there sufficient GABA present to activate the receptor? In systems with low endogenous GABA tone, the effect of a PAM may be minimal. Consider co-applying a low concentration of GABA to reveal the modulatory effect of this compound.
-
Drug Concentration and Stability: Verify the final concentration of this compound in your bath solution. Ensure that the stock solution was prepared and stored correctly and has not degraded.
-
Voltage-Clamp/Current-Clamp Parameters: Ensure your recording parameters are appropriate to detect the expected change. For example, if you are looking for a potentiation of a potassium current, your holding potential must be set appropriately.
-
Perfusion System: Check that your perfusion system is delivering the drug to the slice or cell effectively. An inadequate flow rate or dead space in the tubing can prevent the drug from reaching its target.
Troubleshooting Guide
Issue 1: High Variability in Response Amplitude
| Potential Cause | Troubleshooting Steps |
| Inconsistent Endogenous GABA Levels | 1. Consider adding a low, consistent concentration of exogenous GABA to the bath solution to standardize the baseline receptor activation. 2. Ensure consistent slice recovery times and experimental conditions to minimize variability in neuronal activity. |
| Unstable Recording Conditions | 1. Monitor seal resistance and series resistance throughout the recording. Discard recordings with significant changes. 2. Check for pipette drift, which can cause the leak current to increase over time. Ensure the pipette holder is securely fastened. 3. Optimize the osmolarity difference between your internal and external solutions to improve seal stability. |
| Cell Health and Viability | 1. Verify the proper oxygenation (95% O2/5% CO2) and temperature of your aCSF. 2. Use fresh internal solution for your patch pipette, containing ATP and GTP to support cell health during long recordings. 3. Visually inspect cells for healthy morphology before patching. |
Issue 2: No Observable Drug Effect
| Potential Cause | Troubleshooting Steps |
| Insufficient GABAB Receptor Activation | 1. Co-apply a threshold concentration of GABA along with this compound. 2. If applicable, use a stimulation protocol to evoke GABA release in the slice. |
| Problems with Drug Delivery | 1. Confirm the calculations for your drug dilutions. 2. Check the flow rate of your perfusion system to ensure complete and timely exchange of the bath solution. 3. Prepare fresh drug solutions for each experiment to rule out degradation. |
| Inappropriate Recording Configuration | 1. Ensure your chosen recording parameters (e.g., holding potential in voltage-clamp) are suitable for observing GABAB receptor-mediated currents (e.g., GIRK channel activation). 2. For long recordings, be aware of potential cell dialysis, where intracellular components essential for the signaling cascade are washed out into the pipette. Consider using the perforated patch technique to mitigate this. |
Visualizing Mechanisms and Workflows
GABAB Receptor Signaling and this compound Modulation
The following diagram illustrates the signaling pathway of the GABAB receptor and the modulatory role of this compound. GABA binding to the receptor activates G-proteins, leading to downstream effects such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound enhances this process.
Caption: this compound enhances GABA-mediated activation of the GABAB receptor.
Troubleshooting Workflow for Inconsistent this compound Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistent electrophysiological data when studying this compound.
Caption: A step-by-step workflow for troubleshooting this compound experiments.
Experimental Protocols
While specific protocols should be optimized for the preparation and research question, here is a generalized methodology for whole-cell patch-clamp recording to test this compound, based on standard practices.
1. Slice Preparation (if applicable):
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) cutting solution.
-
Rapidly dissect the brain region of interest and prepare 300-400 µm thick slices using a vibratome in the same ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.
-
Fill pipettes with an internal solution containing appropriate salts, a pH buffer, and energy sources like ATP and GTP.
3. Whole-Cell Recording:
-
Approach a target neuron with positive pressure applied to the pipette.
-
Upon dimpling the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning experimental recordings.
-
Monitor access resistance and membrane resistance throughout the experiment; terminate the recording if these parameters change significantly.
4. Drug Application:
-
Establish a stable baseline recording for several minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound (and co-applied GABA, if necessary).
-
Record the response to the drug application for a sufficient duration to observe the full effect.
-
Perform a washout by switching the perfusion back to the control aCSF.
References
- 1. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- 4. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
Strategies to reduce animal stress in ADX71441 behavioral paradigms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing behavioral experiments with ADX71441 while minimizing animal stress.
Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data | 1. Inconsistent animal handling.[1][2]2. Lack of habituation to the experimental setup.[3]3. Environmental stressors (e.g., noise, light, odors).[4][5]4. Variable drug administration technique. | 1. Implement consistent, low-stress handling techniques such as using cupped hands or tunnels instead of tail-lifting.2. Ensure adequate habituation to the testing room and apparatus before the experiment begins.3. Control for and minimize environmental disturbances. Conduct experiments at a consistent time of day.4. Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection). |
| Reduced locomotor activity or sedation | 1. Dose of this compound may be too high.2. Interaction with other experimental factors. | 1. Perform a dose-response study to determine the minimum effective dose for the desired behavioral effect without significant motor impairment. Consider doses in the range of 3-10 mg/kg as a starting point for anxiolytic-like effects in mice and rats.2. Review the experimental protocol for other potential sedating factors. |
| Animals appear anxious or stressed before the experiment | 1. Aversive handling methods.2. Lack of acclimatization to the facility and experimenters.3. Social housing stress. | 1. Switch to non-aversive handling methods.2. Allow for a sufficient acclimatization period after transport and before any procedures. Handle animals briefly and gently on preceding days.3. Ensure stable social groups and appropriate cage enrichment. |
| Inconsistent or unexpected behavioral results | 1. Influence of the estrous cycle in female animals.2. Order of testing in a behavioral battery.3. Experimenter bias. | 1. Monitor the estrous cycle of female rodents and either test at a specific stage or ensure all stages are counterbalanced across experimental groups.2. If multiple tests are performed, consider the potential for carry-over effects and keep the order consistent.3. Whenever possible, blind the experimenter to the treatment conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAB receptor. It does not directly activate the receptor but potentiates the effect of the endogenous neurotransmitter, GABA. This mechanism is thought to provide a more nuanced modulation of the GABAergic system compared to direct agonists like baclofen, potentially leading to a better side-effect profile.
Q2: What are the potential side effects of this compound in animal models?
A2: While generally having an improved side-effect profile compared to direct GABAB agonists, this compound can cause dose-dependent side effects. At higher doses (e.g., 10 mg/kg and above in rodents), it has been observed to reduce locomotor activity, induce muscle relaxation (as measured by the rotarod test), and cause a transient decrease in body temperature.
Q3: How can I minimize stress during drug administration?
A3: To minimize stress during administration, ensure that the chosen method (e.g., oral gavage, intraperitoneal injection) is performed by a trained and proficient individual. For oral gavage, use appropriate gavage needles and handle the animal gently to avoid injury and distress. Habituate the animals to the handling and restraint associated with the procedure on days prior to the experiment.
Q4: What are some general strategies to reduce animal stress in the laboratory environment?
A4: Several strategies can be employed to reduce overall animal stress:
-
Handling: Use non-aversive handling techniques like tunnels or cupped hands.
-
Housing: Provide appropriate environmental enrichment and maintain stable social groups.
-
Habituation: Acclimatize animals to the housing facility, the experimenters, and the testing rooms and equipment.
-
Environment: Minimize loud noises, strong smells, and bright, direct lighting in the animal facility and testing rooms.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of this compound research.
Elevated Plus Maze (for anxiety-like behavior)
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time (e.g., 30 minutes for oral administration).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
-
Interpretation: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
Marble Burying Test (for anxiety-like/neophobic behavior)
-
Apparatus: A standard rodent cage filled with 5 cm of bedding, with 20-25 marbles evenly spaced on the surface.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the cage with the marbles.
-
Allow the animal to explore and interact with the marbles for 30 minutes.
-
After the session, remove the animal and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Interpretation: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Visualizations
References
Validation & Comparative
Comparative Efficacy of ADX71441 and Other GABA-B Positive Allosteric Modulators
A comprehensive guide for researchers and drug development professionals on the preclinical performance of ADX71441 in relation to other leading GABA-B Positive Allosteric Modulators (PAMs).
This guide provides a detailed comparison of the efficacy of this compound with other notable GABA-B PAMs, including GS39783 and rac-BHFF. The information is curated from various preclinical studies to offer a quantitative and qualitative analysis of their performance, particularly in models of alcohol use disorder. This document is intended to serve as a valuable resource for scientists and researchers in the field of neuropharmacology and drug development.
Introduction to GABA-B PAMs
The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising therapeutic strategy. Unlike orthosteric agonists such as baclofen, which directly activate the receptor, PAMs bind to a distinct site to potentiate the effect of the endogenous ligand, GABA. This mechanism is thought to offer a more nuanced modulation of GABA-B signaling, potentially leading to a better safety and tolerability profile. Several GABA-B PAMs, including this compound, GS39783, and rac-BHFF, have been extensively studied in preclinical models.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of this compound, GS39783, and rac-BHFF at the GABA-B receptor. Potency is a key measure of a drug's activity, with lower EC50 values indicating higher potency.
| Compound | Assay | EC50 (μM) | Source |
| This compound | [³⁵S]GTPγS binding | ~0.1 | [1] |
| GS39783 | [³⁵S]GTPγS binding (recombinant receptors) | 2.1 | |
| GS39783 | [³⁵S]GTPγS binding (native receptors) | 3.1 | |
| rac-BHFF | Potentiation of GABA efficacy | >15-fold increase | [2] |
In Vivo Efficacy in Preclinical Models of Alcohol Use Disorder
The efficacy of GABA-B PAMs in reducing alcohol consumption has been a primary focus of preclinical research. The following tables provide a comparative summary of the in vivo efficacy of this compound, GS39783, and rac-BHFF in rodent models of alcohol self-administration and drinking.
This compound: Dose-Dependent Reduction in Alcohol Intake
| Species | Model | Doses (mg/kg, p.o.) | Key Findings | Source |
| Mouse | Drinking-in-the-Dark (DID) | 3, 10, 30 | Dose-dependent reduction in ethanol intake. 10 and 30 mg/kg doses significantly reduced intake. | |
| Mouse | Intermittent Access to 20% Ethanol | 3, 10, 17 | Dose-dependent suppression of alcohol intake, with 70% reduction at 17 mg/kg. | |
| Rat | Alcohol Self-Administration (non-dependent) | 1, 3, 10, 30 (i.p.) | Dose-dependent suppression of alcohol self-administration. A dose of 10 mg/kg attenuated responding by >80%. | |
| Rat | Alcohol Self-Administration (post-dependent) | 1, 3, 10 (i.p.) | Increased sensitivity in post-dependent rats, with 1 mg/kg showing a significant effect. |
GS39783: Efficacy in Alcohol Self-Administration
| Species | Model | Doses (mg/kg, p.o.) | Key Findings | Source |
| Rat (sP) | Alcohol Self-Administration | 25, 50, 100 | Dose-dependent decrease in responding for alcohol. | |
| Rat (sP) | Progressive Ratio Schedule | 25, 50, 100 | Dose-dependent and specific reduction in the breakpoint for alcohol. |
rac-BHFF: Sustained Reduction in Alcohol Drinking
| Species | Model | Doses (mg/kg, i.g.) | Key Findings | Source |
| Rat (sP) | Two-Bottle Choice | 50, 100, 200 | Immediate, stable, and dose-related reduction in daily alcohol intake (25%, 40%, and 65% reduction, respectively) over a 7-day treatment period. |
Experimental Protocols
Alcohol Self-Administration in Rats
A common experimental paradigm to assess the reinforcing properties of alcohol and the efficacy of potential therapeutic agents involves training rats to self-administer an alcohol solution.
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
Procedure:
-
Acquisition: Rats are first trained to press a lever to receive a reward, typically a 10-15% (v/v) ethanol solution. This is often done under a fixed-ratio (FR) schedule of reinforcement, where a set number of lever presses results in the delivery of the reinforcer.
-
Stabilization: Training continues until the rats exhibit stable levels of alcohol self-administration.
-
Treatment and Testing: Prior to a test session, rats are administered the test compound (e.g., this compound, GS39783, or vehicle) via the appropriate route (e.g., intraperitoneal or oral gavage).
-
Data Collection: The number of lever presses on the active (alcohol-delivering) and inactive levers, as well as the total volume of alcohol consumed, are recorded during the session.
-
Progressive Ratio (PR) Schedule: To assess motivation for alcohol, a PR schedule can be employed where the number of lever presses required for each subsequent reward increases. The "breakpoint," or the highest ratio completed, serves as a measure of the animal's motivation.
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor by GABA, and its potentiation by a PAM like this compound, leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, ultimately leading to a reduction in neuronal excitability.
Caption: GABA-B receptor signaling cascade.
Preclinical Efficacy Testing Workflow
The general workflow for evaluating the efficacy of a novel compound like this compound in a preclinical animal model is a multi-step process.
Caption: Preclinical drug efficacy testing workflow.
Conclusion
The available preclinical data consistently demonstrate that this compound is a potent and effective GABA-B PAM with a promising profile for the treatment of alcohol use disorder. While direct comparative studies are somewhat limited, the evidence suggests that this compound exhibits robust, dose-dependent efficacy in reducing alcohol consumption in rodent models, with an increased potency observed in animals with a history of dependence. Its performance appears comparable to or, in some aspects such as duration of action, potentially more sustained than other PAMs like GS39783 and rac-BHFF. The favorable preclinical profile of this compound underscores the therapeutic potential of targeting the GABA-B receptor with positive allosteric modulators. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.
References
A Comparative Guide to the GABAB Receptor Selectivity of ADX71441
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADX71441, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, with other key GABAB receptor ligands. We will delve into its selectivity, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a novel, potent, and selective positive allosteric modulator of the GABAB receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, GABA. This mechanism of action suggests the potential for a more nuanced modulation of the GABAB system, possibly with an improved side-effect profile compared to direct agonists.[3]
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by GABA, the receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Caption: GABAB Receptor Signaling Pathway.
Comparison of this compound with Other GABAB Receptor Modulators
The selectivity and potency of this compound can be best understood by comparing it with a standard orthosteric agonist, baclofen, and a competitive antagonist, CGP55845.
| Feature | This compound | Baclofen | CGP55845 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Orthosteric Agonist | Competitive Antagonist |
| Binding Site | Allosteric site on the GABAB2 subunit transmembrane domain | Orthosteric site on the GABAB1 subunit "Venus flytrap" domain | Orthosteric site on the GABAB1 subunit "Venus flytrap" domain |
| Effect on Receptor | Potentiates the effect of GABA; no intrinsic activity | Directly activates the receptor in the absence of GABA | Blocks the binding of agonists like GABA and baclofen |
| Binding Affinity (Ki) | Not explicitly found in searched literature | ~6 µM (racemic) | ~30 nM |
| Functional Potency | Potent potentiator of GABA response (specific EC50 not found) | EC50 = 0.27 µM (for depressing dopamine neuron firing) | IC50 = 5 nM (for inhibiting agonist binding) |
Experimental Protocols for Assessing Selectivity
Validating the selectivity of a compound like this compound for the GABAB receptor involves a combination of binding and functional assays.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the GABAB receptor.
-
Objective: To determine if this compound binds to the orthosteric or a distinct allosteric site and to quantify its binding affinity if it were to displace a radiolabeled allosteric ligand.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant GABAB receptors or from brain tissue.
-
Incubation: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABAB receptor (e.g., [3H]CGP54626 for the orthosteric site).
-
Competition: In parallel, incubate the membranes with the radioligand and increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This can be converted to a Ki (inhibition constant) value. For a PAM like this compound, no displacement of an orthosteric radioligand is expected. Instead, it may enhance the binding of an orthosteric agonist.
-
2. [35S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the GABAB receptor.
-
Objective: To determine the functional effect of this compound on GABAB receptor signaling.
-
Methodology:
-
Membrane Preparation: Use membranes from cells expressing GABAB receptors.
-
Incubation: Incubate the membranes with GDP and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Stimulation: Add a sub-maximal concentration of GABA to stimulate the receptor in the presence and absence of increasing concentrations of this compound.
-
Separation: Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the concentration of this compound. An EC50 value for the potentiation of the GABA response can be determined.
-
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound stands out as a selective positive allosteric modulator of the GABAB receptor. Its distinct mechanism of action, which involves potentiating the effects of the endogenous neurotransmitter GABA rather than direct receptor activation, offers a promising therapeutic avenue. This approach may provide a more refined modulation of the GABAB system, potentially leading to a better safety and tolerability profile compared to orthosteric agonists like baclofen. The experimental protocols outlined above provide a framework for the continued investigation and validation of the selectivity and efficacy of this compound and other allosteric modulators in drug discovery and development.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Comparison of ADX71441 Effects on Alcohol Intake: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of ADX71441 in reducing alcohol intake across various rodent models. The data presented is compiled from peer-reviewed studies to support further investigation into this compound as a potential therapeutic for alcohol use disorder (AUD).
This compound is a novel, selective positive allosteric modulator (PAM) of the GABA-B receptor.[1] As a PAM, it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself, a mechanism that may offer a better side-effect profile compared to orthosteric agonists like baclofen.[2] Preclinical studies have consistently demonstrated the potential of this compound to reduce excessive alcohol consumption in various models of alcohol drinking and dependence.[3][4]
Quantitative Comparison of this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on alcohol intake. These studies utilize different rodent models and experimental paradigms to assess the drug's potential.
Table 1: Effect of this compound on Binge-Like Alcohol Drinking in Mice
| Study Model | Animal Strain | This compound Doses (Route) | Key Findings on Alcohol Intake | Effect on Water Intake | Comparator Drug & Effect |
| Drinking-in-the-Dark (DID) | C57BL/6J mice | 3, 10, 30 mg/kg (p.o.) | Dose-dependently reduced 20% ethanol intake over a 4-hour period. Significant reductions were observed at 10 and 30 mg/kg.[2] | No significant change. | Naltrexone (0.1, 1, 10 mg/kg, i.p.): Reduced ethanol intake only during the first hour of access. |
| Intermittent Access (IA) to 20% Ethanol | C57BL/6J mice | 3, 10, 17 mg/kg (p.o.) | Dose-dependently suppressed alcohol intake, with the 17 mg/kg dose achieving up to a 70% reduction over 24 hours. The higher doses (10 and 17 mg/kg) were most effective. | Not affected. | Naltrexone: Had a more modest and transient effect compared to this compound. |
Table 2: Effect of this compound on Alcohol Self-Administration and Relapse in Rats
| Study Model | Animal Strain | This compound Doses (Route) | Key Findings on Alcohol Self-Administration | Key Findings on Relapse-Like Behavior |
| Operant Self-Administration (20% Alcohol) | Male Wistar rats | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration in both non-dependent and dependent rats. A dose of 10 mg/kg resulted in over an 80% reduction in self-administration. | Blocked both cue- and stress-induced reinstatement of alcohol-seeking behavior at doses of 3 and 10 mg/kg. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and potential replication.
Drinking-in-the-Dark (DID) Protocol in Mice
This model is designed to induce high levels of voluntary alcohol consumption, mimicking binge-like drinking behavior.
-
Animals: Male C57BL/6J mice were used.
-
Housing: Mice were individually housed with ad libitum access to food and water.
-
Procedure: For three consecutive days, three hours into the dark cycle, the water bottle was replaced with a bottle containing 20% (v/v) ethanol for two hours. On the fourth day, the ethanol access was extended to four hours.
-
Drug Administration: this compound (3, 10, 30 mg/kg) or vehicle was administered orally (p.o.) 30 minutes before the four-hour ethanol access period on the fourth day.
-
Data Collection: Ethanol and water consumption were measured at regular intervals.
Intermittent Access (IA) to Alcohol Protocol in Mice
This model establishes a state of chronic, excessive alcohol drinking.
-
Animals: Male C57BL/6J mice were used.
-
Procedure: For four weeks, mice were given 24-hour concurrent access to a bottle of 20% ethanol and a bottle of water, every other day.
-
Drug Administration: Following the four-week period, this compound (3, 10, 17 mg/kg) or vehicle was administered orally (p.o.) prior to the 24-hour alcohol access period.
-
Data Collection: Alcohol and water intake were measured over the 24-hour period.
Operant Alcohol Self-Administration and Reinstatement Protocol in Rats
This paradigm assesses the reinforcing properties of alcohol and the propensity to relapse.
-
Animals: Male Wistar rats were used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Training: Rats were trained to press a lever to receive a 20% alcohol solution.
-
Self-Administration Testing: Once stable responding was achieved, rats were administered this compound (1, 3, 10, 30 mg/kg, i.p.) to assess its effect on alcohol self-administration.
-
Extinction and Reinstatement: Following self-administration, lever pressing was extinguished by no longer providing alcohol. Reinstatement of alcohol-seeking was then triggered by either alcohol-associated cues or a stressor (e.g., footshock). The effect of this compound on this reinstated behavior was then evaluated.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the GABA-B receptor. This diagram illustrates its mechanism of action.
Caption: Mechanism of this compound as a GABA-B receptor PAM.
Experimental Workflow for Preclinical Alcohol Intake Studies
This diagram outlines the general workflow for evaluating the effects of a compound like this compound on alcohol consumption in animal models.
Caption: General workflow for preclinical alcohol intake studies.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
ADX71441 vs. Naltrexone: A Comparative Analysis in Rodent Models of Alcoholism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of ADX71441, a novel positive allosteric modulator (PAM) of the GABA-B receptor, and naltrexone, an established opioid receptor antagonist, in rodent models of excessive alcohol consumption. The data presented is derived from peer-reviewed studies to support informed decisions in the development of novel therapeutics for alcohol use disorder (AUD).
Mechanism of Action
This compound acts as a GABA-B receptor positive allosteric modulator.[1][2] Instead of directly activating the receptor, it enhances the effect of the endogenous ligand, GABA.[1] This modulation is believed to reduce excessive alcohol consumption by potentiating GABAergic inhibitory neurotransmission, a key pathway implicated in alcohol dependence.[3][4]
Naltrexone , conversely, is an opioid receptor antagonist, with its primary action at the mu-opioid receptor. In the context of alcoholism, naltrexone is thought to reduce the rewarding and reinforcing effects of alcohol by blocking the release of dopamine in the brain's reward pathways, which is partially mediated by endogenous opioids.
Signaling Pathway Diagrams
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of ADX71441 and baclofen
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of the novel GABAB receptor positive allosteric modulator, ADX71441, and the established GABAB receptor agonist, baclofen. This document provides a detailed comparison of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and methodologies, to inform future research and clinical development.
Executive Summary
This guide presents a comparative analysis of the pharmacokinetic profiles of this compound, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, and baclofen, a direct GABA-B receptor agonist. While both compounds target the GABA-B receptor system, their distinct mechanisms of action are reflected in their pharmacokinetic properties. Baclofen, a widely used muscle relaxant, exhibits rapid absorption and elimination, necessitating frequent dosing. In contrast, preclinical data for this compound suggest a pharmacokinetic profile potentially suitable for less frequent administration. This guide delves into the available data for both compounds, offering a valuable resource for researchers in neurology, psychiatry, and pharmacology.
Comparative Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for this compound and baclofen based on available preclinical and clinical data.
Table 1: Pharmacokinetic Parameters of this compound (Preclinical Data)
| Parameter | Species | Dose | Route | Value | Citation |
| Tmax (Time to Peak Plasma Concentration) | Mouse | 10 mg/kg | Oral | 2 hours | [1][2] |
| Terminal Half-life (t½) | Mouse | 10 mg/kg | Oral | ~5 hours | [1] |
| Bioavailability | Rat/Mouse | N/A | Oral | Orally bioavailable and brain penetrant | [3] |
| Key Characteristics | N/A | N/A | N/A | Potent, selective, and reversible GABAB receptor PAM | [4] |
Table 2: Pharmacokinetic Parameters of Baclofen (Human Data)
| Parameter | Value | Citation |
| Bioavailability (Oral) | 70-85% | |
| Tmax (Time to Peak Plasma Concentration) | 2-3 hours | |
| Volume of Distribution (Vd) | 0.7 L/kg | |
| Plasma Protein Binding | ~30% | |
| Elimination Half-life (t½) | 2-6 hours | |
| Metabolism | Minimally metabolized (~15%) in the liver | |
| Excretion | ~70-85% excreted unchanged in urine |
Experimental Protocols
This compound Preclinical Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of this compound following oral administration in mice.
Methodology:
-
Animal Model: Adult male C57BL/6J mice.
-
Dosing: A single oral dose of this compound (10 mg/kg) was administered as a suspension in 1% carboxymethylcellulose (CMC) in water.
-
Sample Collection: Blood samples were collected via intracardiac puncture at various time points up to 24 hours post-dosing.
-
Analytical Method: Plasma concentrations of this compound were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The mass spectrometry was performed in MSMS electrospray-positive mode, monitoring the specific MH+ transition for this compound.
Baclofen Human Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of oral baclofen in healthy adult subjects.
Methodology:
-
Study Design: A randomized, open-label, crossover study design is often employed.
-
Subjects: Healthy adult volunteers.
-
Dosing: Subjects receive a single oral dose of baclofen (e.g., 10 mg or 20 mg).
-
Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Analytical Method: Plasma concentrations of baclofen are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathways and Mechanism of Action
This compound and baclofen both modulate the GABA-B receptor, a G-protein coupled receptor (GPCR), but through different mechanisms.
-
Baclofen is a direct agonist that binds to the orthosteric site of the GABA-B receptor, mimicking the action of the endogenous ligand GABA. This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.
-
This compound is a positive allosteric modulator (PAM). It binds to a site on the GABA-B receptor that is distinct from the GABA binding site. By itself, this compound has little to no intrinsic activity but enhances the effect of GABA when it binds to the receptor. This leads to a potentiation of the natural inhibitory signal.
Caption: Comparative signaling pathways of baclofen and this compound at the GABAB receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, applicable to the evaluation of compounds like this compound.
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies.
Discussion and Conclusion
The pharmacokinetic profiles of this compound and baclofen present distinct characteristics that are crucial for their therapeutic application. Baclofen's relatively short half-life necessitates multiple daily doses to maintain therapeutic concentrations, which can impact patient compliance. Its rapid absorption leads to a quick onset of action.
In contrast, the preclinical data for this compound, particularly its longer half-life in mice, suggests the potential for a more convenient dosing regimen in humans, possibly once daily. As a PAM, this compound's activity is dependent on the presence of endogenous GABA, which may offer a more physiological modulation of the GABA-B system and potentially a better side-effect profile compared to a direct agonist like baclofen.
It is important to note that the development of this compound for addiction was halted by Indivior, although Addex Therapeutics is exploring its future development. Further clinical studies are necessary to fully characterize the pharmacokinetic profile of this compound in humans and to establish its clinical efficacy and safety.
This comparative guide provides a foundational understanding of the pharmacokinetic differences between this compound and baclofen. The presented data and experimental protocols can serve as a valuable resource for researchers designing future studies to explore the therapeutic potential of these and other GABA-B receptor modulators.
References
- 1. Addex therapeutics :: Addex Validates Potential Efficacy Biomarker for Phase 1 Trial of its GABA-B Positive Allosteric modulator, this compound [addextherapeutics.com]
- 2. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of ADX71441: A Comparative Analysis
For Immediate Release
A promising novel compound, ADX71441, is showing significant potential as a new therapeutic agent for anxiety disorders. Functioning as a positive allosteric modulator (PAM) of the GABA-B receptor, this compound offers a distinct mechanism of action compared to traditional anxiolytics. This guide provides a comprehensive comparison of this compound with other GABAergic modulators, supported by preclinical data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic promise.
This compound has demonstrated anxiolytic-like effects in established rodent models of anxiety, including the elevated plus maze (EPM) and the marble burying test.[1][2] A key finding is its minimum effective dose (MED) of 3 mg/kg in both tests, indicating its potency.[1][2] This compound is orally bioavailable and brain penetrant, essential characteristics for a centrally acting therapeutic.[1]
Comparative Efficacy in Preclinical Anxiety Models
To provide a clear comparison of this compound's anxiolytic-like effects, the following tables summarize its performance alongside other GABA-B receptor modulators and the widely-used benzodiazepine, diazepam.
Table 1: Elevated Plus Maze (EPM) - Anxiolytic Activity
| Compound | Mechanism of Action | Species | Doses Tested (mg/kg) | Anxiolytic-like Effect (Increase in Open Arm Time/Entries) | Minimum Effective Dose (mg/kg) |
| This compound | GABA-B PAM | Mouse, Rat | Not explicitly detailed in dose-response studies | Yes | 3 |
| Baclofen | GABA-B Agonist | Rat | 1, 2, 4 | Yes | 2 |
| CGP7930 | GABA-B PAM | Rat | 10, 30, 100 | Yes | 30 |
| GS39783 | GABA-B PAM | Mouse | 10, 30, 100 | Yes, in high-anxiety individuals | 30 |
| Diazepam | GABA-A PAM | Mouse | 0.5, 1, 2 | Yes | 1 |
Table 2: Marble Burying Test - Anxiolytic-like Activity
| Compound | Mechanism of Action | Species | Doses Tested (mg/kg) | Anxiolytic-like Effect (Reduction in Marbles Buried) | Minimum Effective Dose (mg/kg) |
| This compound | GABA-B PAM | Mouse | Not explicitly detailed in dose-response studies | Yes | 3 |
| Diazepam | GABA-A PAM | Mouse | 1, 2.5, 5, 10 | Yes | 2.5 |
Side Effect Profile Comparison
A crucial aspect of any novel anxiolytic is its side effect profile. This compound has been evaluated for common adverse effects associated with GABAergic modulation.
Table 3: Comparative Side Effect Profile
| Compound | Sedation/Locomotor Impairment | Muscle Relaxation | Hypothermia |
| This compound | Reduced locomotor activity at 10 mg/kg (mice) and 3 mg/kg (rats) | Reduced time on rotarod at 10 mg/kg (rats) | Observed at 10 mg/kg in rats and mice (transient in rats) |
| Baclofen | Known to cause sedation | Known to cause muscle relaxation | Known to cause hypothermia |
| CGP7930 | No significant effect on locomotor activity | Not reported in anxiety studies | Not reported in anxiety studies |
| GS39783 | No significant effect on locomotor activity | No significant effect | No significant effect |
| Diazepam | Can cause sedation and impair motor coordination | Muscle relaxant properties | Not a prominent side effect |
Experimental Methodologies
The findings presented in this guide are based on standardized preclinical models of anxiety. Below are the detailed protocols for the key experiments cited.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.
-
Animal Placement: A mouse is placed in the center of the maze, facing an open arm.
-
Test Duration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Anxiolytic Effect: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
Marble Burying Test
This test is based on the natural tendency of mice to bury novel objects. A reduction in this behavior is associated with anxiolytic drug effects.
Procedure:
-
Apparatus: A standard mouse cage filled with 5 cm of bedding.
-
Marble Placement: Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Animal Placement: A mouse is placed in the cage.
-
Test Duration: The mouse is left undisturbed for 30 minutes.
-
Data Collection: The number of marbles buried (at least two-thirds covered by bedding) is counted at the end of the session.
-
Anxiolytic Effect: A decrease in the number of marbles buried is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: GABAB Receptor Signaling Pathway with this compound.
Caption: Preclinical Anxiolytic Drug Testing Workflow.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ADX71441's Efficacy in a Preclinical Model of Overactive Bladder: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ADX71441, a novel GABA-B receptor positive allosteric modulator (PAM), with established treatments for overactive bladder (OAB), oxybutynin and baclofen. The data presented is primarily drawn from a key study in rodent models of OAB, offering a direct comparative assessment. Experimental protocols are detailed to allow for replication and further investigation.
Mechanism of Action and Therapeutic Rationale
Overactive bladder is a condition characterized by urinary urgency, frequency, and in some cases, incontinence. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle in the bladder.
This compound is a positive allosteric modulator of the GABA-B receptor.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and inhibition of calcium channels, resulting in a hyperpolarization of the cell membrane and reduced neuronal excitability.[2][3] In the context of the bladder, this is thought to suppress involuntary detrusor muscle contractions.
Oxybutynin , a long-established treatment for OAB, is an anticholinergic agent. It acts as a competitive antagonist of muscarinic acetylcholine receptors (primarily M3) on the detrusor muscle. By blocking the action of acetylcholine, oxybutynin reduces the incidence of involuntary bladder contractions.
Baclofen is a direct agonist of the GABA-B receptor.[1] Its mechanism in OAB is similar to the intended effect of this compound, directly activating the GABA-B receptor to induce muscle relaxation and reduce bladder overactivity. However, its use can be limited by side effects due to systemic receptor activation.[1]
Comparative Efficacy in Preclinical OAB Models
The following data is summarized from a study by Kalinichev et al. (2014), conducted by Addex Therapeutics, the developer of this compound. This study utilized two rodent models of OAB: a furosemide-induced diuresis model in mice and an acetic acid-induced bladder irritation model in guinea pigs.
Furosemide-Induced OAB Model in Mice
This model assesses the effects of compounds on urinary frequency and volume in response to a diuretic challenge.
| Treatment Group | Dose (mg/kg, p.o.) | Latency to First Micturition (min) | Number of Micturition Events | Total Urine Volume (mL) |
| Vehicle | - | 25.4 ± 3.4 | 5.3 ± 0.5 | 0.58 ± 0.08 |
| This compound | 10 | 45.1 ± 5.1 | 3.1 ± 0.4 | 0.34 ± 0.06 |
| Oxybutynin | 100 | 48.2 ± 6.2 | 2.9 ± 0.5 | 0.31 ± 0.07 |
| Baclofen | 6 | 30.1 ± 4.5 | 4.8 ± 0.6 | 0.51 ± 0.09 |
*p < 0.05 compared to vehicle. Data extracted from Kalinichev et al., 2014.
Acetic Acid-Induced OAB Model in Guinea Pigs
This model evaluates the impact of treatments on bladder capacity and contraction frequency in response to an irritant.
| Treatment Group | Dose (mg/kg, i.v.) | Inter-Contraction Interval (min) | Micturition Frequency (contractions/min) | Bladder Capacity (mL) |
| Vehicle | - | 4.2 ± 0.5 | 0.25 ± 0.03 | 1.1 ± 0.1 |
| This compound | 1 | 7.9 ± 1.1 | 0.14 ± 0.02 | 1.9 ± 0.2 |
| This compound | 3 | 15.2 ± 2.5 | 0.07 ± 0.02 | 3.5 ± 0.5 |
| Baclofen | 1 | 5.8 ± 0.9 | 0.18 ± 0.03 | 1.4 ± 0.2 |
*p < 0.05 compared to vehicle. Data extracted from Kalinichev et al., 2014.
Detailed Experimental Protocols
Furosemide-Induced Overactive Bladder Model in Mice
-
Animals: Female C57BL/6 mice were used for the study.
-
Drug Administration: this compound (1, 3, 10 mg/kg), oxybutynin (100 mg/kg), baclofen (1, 3, 6 mg/kg), or vehicle (1% carboxymethylcellulose) were administered orally (p.o.).
-
Hydration and Diuresis Induction: Thirty minutes after drug administration, mice were orally hydrated with 30 mL/kg of water. Thirty minutes following hydration, furosemide (30 mg/kg) was administered subcutaneously to induce diuresis.
-
Micturition Analysis: Immediately after furosemide administration, mice were placed individually in metabolic cages. Urinary parameters, including latency to the first micturition, number of micturition events, and total urine volume, were recorded over a 2-hour period.
Acetic Acid-Induced Overactive Bladder Model in Guinea Pigs
-
Animals: Female Dunkin-Hartley guinea pigs were used.
-
Surgical Preparation: Animals were anesthetized, and a catheter was inserted into the bladder via the urethra for infusion and pressure recording. A jugular vein catheter was implanted for intravenous (i.v.) drug administration.
-
OAB Induction: The bladder was continuously infused with a 0.1% acetic acid solution in saline at a rate of 0.2 mL/min to induce bladder hyperactivity, characterized by frequent, low-volume bladder contractions.
-
Drug Administration: Once a stable period of bladder overactivity was established, this compound (1 and 3 mg/kg) or baclofen (1 mg/kg) was administered intravenously.
-
Cystometric Analysis: Bladder pressure was continuously recorded, and the following parameters were analyzed: inter-contraction interval (ICI), micturition frequency, and bladder capacity.
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway in Bladder Control
Caption: GABA-B receptor signaling cascade in detrusor muscle cells.
Experimental Workflow for Preclinical OAB Studies
Caption: General experimental workflow for evaluating OAB treatments.
Conclusion
The preclinical data suggests that this compound demonstrates efficacy in rodent models of overactive bladder, with a magnitude of effect comparable to the established therapeutic, oxybutynin, in the furosemide-induced diuresis model. In the acetic acid-induced bladder irritation model, this compound showed a dose-dependent improvement in bladder parameters. The positive allosteric modulation of the GABA-B receptor presents a promising and potentially more targeted approach for the treatment of OAB compared to direct receptor agonists like baclofen. Further independent validation studies are warranted to confirm these findings and to fully elucidate the therapeutic potential of this compound in managing overactive bladder.
References
- 1. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
A Preclinical Meta-Analysis of ADX71441: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of preclinical studies involving ADX71441, a novel positive allosteric modulator (PAM) of the GABA-B receptor. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative GABA-B receptor modulators, supported by experimental data.
Introduction to this compound and GABA-B Receptor Modulation
This compound is a potent and selective positive allosteric modulator of the GABA-B receptor.[1][2] Unlike orthosteric agonists such as baclofen, which directly activate the receptor, PAMs like this compound enhance the effect of the endogenous ligand, GABA, only when it is present.[3][4] This mechanism is proposed to offer a more nuanced modulation of the GABA-B system, potentially leading to a better therapeutic window with fewer side effects compared to direct agonists.[3] Preclinical research has explored the therapeutic potential of this compound across a range of conditions, including anxiety, pain, spasticity, alcohol use disorder, and overactive bladder. This guide will compare the preclinical efficacy and side effect profile of this compound with the orthosteric agonist baclofen and other GABA-B PAMs, namely GS39783 and CGP7930.
Comparative Efficacy and Safety Profile of GABA-B Receptor Modulators
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound, baclofen, GS39783, and CGP7930 in various animal models.
Table 1: Anxiolytic Activity in the Elevated Plus Maze (EPM) Test
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Mouse, Rat | 3 mg/kg (MED) | Anxiolytic-like profile observed. | |
| Baclofen | Mouse | 0.5, 1.5, 2.5 mg/kg (i.p.) | No effect on anxiety-like behavior. Sedation observed at the highest dose. | |
| GS39783 | Rodents | Not specified | Anxiolytic-like effects reported in multiple studies. | |
| CGP7930 | Rodents | Not specified | Anxiolytic-like effects reported in multiple studies. |
Table 2: Analgesic Activity in the Acetic Acid-Induced Writhing Test
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Mouse | Not specified | Reduced visceral pain-associated behaviors. | |
| Baclofen | Rat | 0.3-3 µmol/kg (i.v.) | Dose-dependently reduced viscero-motor response to colorectal distension (max 61% inhibition). | |
| CGP7930 | Rat | 3-30 µmol/kg (i.v.) | Dose-dependently reduced viscero-motor response to colorectal distension (max 31% inhibition). |
Table 3: Motor Coordination in the Rotarod Test
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Rat | 10 mg/kg (MED) | Dose-dependently reduced time on rotarod, indicative of muscle-relaxant qualities. | |
| Baclofen | Not specified | Not specified | Known to impair motor coordination. | |
| GS39783 | Not specified | Not specified | Devoid of sedation and motor impairment at effective doses in other models. |
Table 4: Effects on Alcohol Self-Administration
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Rat | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration in both dependent and non-dependent rats. Higher potency in dependent rats. | |
| Baclofen | Rat | 2.5, 5, 10 mg/kg (i.p.) | Selectively and dose-dependently reduced voluntary ethanol intake. | |
| GS39783 | Rat | 25, 50, 100 mg/kg (p.o.) | Reduced alcohol self-administration. | |
| CGP7930 | Rat | 10, 20 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration. |
Table 5: Side Effect Profile - Locomotor Activity
| Compound | Species | Dose Range | Key Findings | Reference |
| This compound | Mouse, Rat | 3-10 mg/kg | Reduced locomotor activity at higher doses after a single administration. Normal activity after sub-chronic administration in mice. | |
| Baclofen | Rat, Mouse | 5 mg/kg (p.o.) | Induces sedation. | |
| GS39783 | Rat, Mouse | 0.1-200 mg/kg (p.o.) | Devoid of sedative effects at doses active in other behavioral models. | |
| CGP7930 | Rat | 5, 10, 20 mg/kg | No significant effect on locomotor activity on its own. |
Detailed Experimental Protocols
Detailed methodologies for the key preclinical assays cited in this guide are provided below.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed by walls. Dimensions for mice are often around 35 cm x 5 cm for each arm, with 15 cm high walls for the closed arms.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-45 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
A video tracking system records the time spent in and the number of entries into the open and closed arms.
-
The maze is cleaned between each trial to remove olfactory cues.
-
-
Measures: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Acetic Acid-Induced Writhing Test for Visceral Pain
-
Principle: Intraperitoneal (i.p.) injection of a dilute solution of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs), which is a model of visceral pain.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animals (typically mice) via the intended route (e.g., oral gavage).
-
After a predetermined pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6-1% solution of acetic acid (typically 10 ml/kg) intraperitoneally.
-
Immediately place the animal in an observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes).
-
-
Measures: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod on which the animal (mouse or rat) must maintain its balance. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Habituate the animals to the testing room.
-
A pre-training or habituation session on the rotarod at a low, constant speed may be performed.
-
For the test trial, place the animal on the rotating rod.
-
The rod's rotation is initiated, often with an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).
-
The latency to fall from the rod is recorded automatically by infrared beams.
-
Multiple trials are typically conducted with an inter-trial interval.
-
-
Measures: A decrease in the latency to fall is indicative of impaired motor coordination, which can be a side effect of some centrally acting drugs.
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of the GABA-B receptor. The binding of GABA to the GABA-B1 subunit of the heterodimeric receptor is enhanced in the presence of this compound, which binds to the GABA-B2 subunit. This potentiation of GABAergic signaling leads to the downstream activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA-B receptor signaling pathway modulated by this compound.
Conclusion
The preclinical data suggest that this compound is a promising therapeutic candidate with a potentially favorable profile compared to the direct GABA-B agonist baclofen. Its efficacy in models of anxiety, pain, and alcohol use disorder, coupled with a potentially wider therapeutic window regarding motor side effects, warrants further investigation. This guide provides a consolidated resource for researchers to compare this compound with other GABA-B receptor modulators and to inform the design of future preclinical and clinical studies.
References
- 1. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Comparison of the effect of the GABAB receptor agonist, baclofen, and the positive allosteric modulator of the GABAB receptor, GS39783, on alcohol self-administration in three different lines of alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABA(B) receptor agonist, baclofen, and the positive allosteric modulator, CGP7930, inhibit visceral pain-related responses to colorectal distension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ADX71441: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety and logistical information based on general principles of laboratory chemical waste management and data from related compounds, such as the GABA-B receptor agonist, baclofen.
This compound has been investigated for its therapeutic potential in conditions such as anxiety, pain, and addiction.[1][2] Its mechanism of action involves enhancing the effect of the endogenous neurotransmitter GABA at the GABA-B receptor.[3] Understanding the proper handling and disposal of this compound is paramount for maintaining a safe research environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound gathered from available literature.
| Property | Value |
| Molecular Weight | 436.8 g/mol |
| Bioavailability | Orally bioavailable in mice and rats |
| Brain Penetrance | Yes |
| Minimum Effective Dose (Mouse) | 3 mg/kg (Marble burying test) |
| Minimum Effective Dose (Rat) | 3 mg/kg (Elevated plus maze test) |
| Muscle Relaxant Effect (Rat) | MED 10 mg/kg (Rotarod test) |
Proper Disposal Procedures for this compound
The following step-by-step procedures are recommended for the safe disposal of this compound and associated materials. These guidelines are based on standard laboratory practices for chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
The container should be labeled as "Hazardous Waste" with the chemical name and approximate concentration.
-
Step 3: Accidental Spill Clean-up
In the event of a spill, follow these procedures:
-
Evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including respiratory protection if the compound is in powder form.
-
For small powder spills, gently cover with an absorbent material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
Step 4: Final Disposal
-
All collected waste containing this compound must be disposed of through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
This compound Mechanism of Action: GABA-B Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-B receptor. This means it binds to a site on the receptor different from the GABA binding site and enhances the receptor's response to GABA. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to neuronal inhibition.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 4. medline.com [medline.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
